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  • Product: 2,3-Diethyl-3-methylindoline
  • CAS: 18781-60-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of 2,3-Diethyl-3-methylindoline

Executive Summary 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) is a highly substituted, sterically hindered indoline derivative that serves as a critical intermediate in the development of advanced functional materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) is a highly substituted, sterically hindered indoline derivative that serves as a critical intermediate in the development of advanced functional materials, photochromic dyes, and pharmaceutical pharmacophores. Characterized by a quaternary stereocenter at the C3 position (bearing both an ethyl and a methyl group) and a secondary stereocenter at the C2 position, this molecule presents unique synthetic and analytical challenges.

This whitepaper provides an in-depth technical guide on the physicochemical properties of 2,3-Diethyl-3-methylindoline and outlines a self-validating, asymmetric synthesis protocol. By moving away from traditional, harsh transition-metal reductions, we detail a modern organocatalytic approach that ensures high diastereo- and enantioselectivity.

Physicochemical Profiling

Understanding the fundamental physical and chemical properties of 2,3-Diethyl-3-methylindoline is essential for downstream formulation and chromatographic separation. The high predicted LogP indicates strong lipophilicity, making the free base highly soluble in organic solvents (e.g., dichloromethane, toluene) but poorly soluble in aqueous media. The low Topological Polar Surface Area (PSA) confirms the absence of strong hydrogen-bond donors, as the secondary amine is heavily shielded by the adjacent ethyl group[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Implication
Chemical Name 2,3-Diethyl-3-methylindolineStandard IUPAC nomenclature.
CAS Number 18781-60-7Unique registry identifier[1].
Molecular Formula C₁₃H₁₉NDetermines exact mass for HRMS validation.
Molecular Weight 189.3 g/mol Used for stoichiometric calculations[1].
Density (Predicted) 0.9 ± 0.1 g/cm³Indicates the compound will float on aqueous layers during extraction[1].
Boiling Point (Predicted) 278.8 ± 10.0 °C (at 760 mmHg)Requires high-vacuum distillation for thermal purification[1].
Flash Point (Predicted) 122.2 ± 14.4 °CSafe for standard laboratory handling[1].
Refractive Index 1.492Useful for rapid purity checks of the neat liquid[1].
LogP (Predicted) 4.21Highly lipophilic; requires salt formation for biological assays[1].
Topological PSA 12.03 ŲHighly hydrophobic; excellent membrane permeability[1].

Mechanistic Synthesis Pathways & Causality

The synthesis of 2,3-Diethyl-3-methylindoline is a two-phase process designed to construct the sterically congested indoline core while controlling the relative and absolute stereochemistry.

Phase 1: Fischer Indolization to the 3H-Indole (Indolenine)

The construction of the core framework relies on the classical Fischer Indole Synthesis[2]. Phenylhydrazine is condensed with an unsymmetrical ketone (4-methylhexan-3-one).

  • Causality Insight: The choice of 4-methylhexan-3-one is critical. The acid-catalyzed condensation forms an arylhydrazone, which subsequently undergoes a [3,3]-sigmatropic rearrangement[3]. Because the alpha-carbon of the ketone is heavily substituted (bearing an ethyl and a methyl group), the rearrangement is forced to terminate at this highly substituted carbon, yielding the 2,3,3-trisubstituted 3H-indole (2,3-diethyl-3-methyl-3H-indole) rather than a standard 1H-indole[2].

Phase 2: Asymmetric Transfer Hydrogenation

Reducing the C=N double bond of the 3H-indole to yield the final indoline is notoriously difficult due to the severe steric hindrance at C2 and C3. Traditional transition-metal catalysts often suffer from poor conversion or require extreme hydrogen pressures.

  • Causality Insight: To overcome this, we employ a metal-free, organocatalytic transfer hydrogenation[4]. By utilizing a chiral phosphoric acid (a Brønsted acid) and a Hantzsch dihydropyridine ester as the hydride source, the reaction proceeds under mild conditions. The chiral phosphoric acid protonates the imine nitrogen, forming a tight chiral ion pair. This chiral pocket effectively shields one face of the 3H-indole, directing the hydride transfer from the Hantzsch ester exclusively to the opposite face[4][5]. Because the starting 3H-indole possesses a quaternary stereocenter at C3 that cannot easily racemize, this step acts as a kinetic resolution, yielding a highly enantioenriched and diastereomerically pure indoline[5].

SynthesisPathway A Phenylhydrazine + 4-Methylhexan-3-one B Arylhydrazone Intermediate A->B Condensation (H+ catalyst) C 2,3-Diethyl-3-methyl- 3H-indole B->C Fischer Indolization [3,3]-Sigmatropic D 2,3-Diethyl-3-methylindoline (Target Molecule) C->D Asymmetric Reduction (Chiral Phosphoric Acid)

Fig 1: Two-phase synthesis pathway from phenylhydrazine to 2,3-Diethyl-3-methylindoline.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed as a self-validating system. Each step includes built-in analytical checkpoints to ensure the integrity of the reaction before proceeding.

Step 1: Hydrazone Formation
  • Procedure: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and 4-methylhexan-3-one in anhydrous toluene. Add a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the phenylhydrazine spot and the appearance of a less polar UV-active spot confirms complete hydrazone formation.

Step 2: Fischer Indolization
  • Procedure: To the crude hydrazone solution, add Amberlyst-15 (a solid polymeric Brønsted acid resin) and heat the mixture to reflux (110 °C) using a Dean-Stark apparatus to remove the generated water and ammonia. Reflux for 4 hours.

  • Causality & Rationale: Amberlyst-15 is selected over liquid acids (like H₂SO₄) because it prevents the degradation of the sterically hindered indolenine and allows for simple product isolation via filtration[6]. The thermal energy is required to overcome the high activation barrier of the [3,3]-sigmatropic rearrangement imposed by the bulky substituents.

  • Validation Checkpoint: Filter the resin, concentrate the filtrate, and analyze via crude ¹H-NMR. The absence of an N-H proton signal (>8.0 ppm) and the presence of a distinct C=N imine carbon in ¹³C-NMR (~180 ppm) confirms the formation of the 3H-indole.

Step 3: Asymmetric Transfer Hydrogenation
  • Procedure: Dissolve the purified 2,3-diethyl-3-methyl-3H-indole in anhydrous toluene (0.02 M). Add 5 mol% of a chiral phosphoric acid catalyst (e.g., TRIP) and 1.25 equivalents of Hantzsch dihydropyridine ester. Stir at room temperature for 16 hours[4].

  • Causality & Rationale: The low temperature (RT) is strictly maintained to maximize the facial selectivity of the hydride transfer. Higher temperatures increase the kinetic energy, which degrades the tight chiral ion pair and drastically reduces the enantiomeric excess (ee)[4].

  • Validation Checkpoint: The reaction mixture will transition from yellow (due to the Hantzsch ester and imine) to pale/colorless as the reduction completes.

Step 4: Final Purification and Stereochemical Analysis
  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude mixture via silica gel column chromatography.

  • Validation Checkpoint: Determine the diastereomeric ratio (dr) via ¹H-NMR of the crude mixture prior to chromatography to prevent fractionation bias. Determine the enantiomeric excess (ee) of the purified indoline using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase)[4][5].

Workflow Step1 1. Hydrazone Formation Equimolar Phenylhydrazine + Ketone in Toluene Step2 2. Fischer Indolization Amberlyst-15 or AcOH, Reflux 2-4h Step1->Step2 Step3 3. Intermediate Isolation Neutralize, Extract (EtOAc), Column Purify Step2->Step3 Step4 4. Transfer Hydrogenation 5 mol% Chiral Phosphoric Acid, 1.25 eq Hantzsch Ester, RT Step3->Step4 Step5 5. Final Validation NMR (Diastereomeric Ratio), Chiral HPLC (ee%) Step4->Step5

Fig 2: Step-by-step experimental workflow for the asymmetric synthesis and validation.

Downstream Applications

For drug development professionals and materials scientists, the successful isolation of enantiopure 2,3-Diethyl-3-methylindoline unlocks several advanced applications:

  • Photochromic Materials: The rigid, sterically locked indoline core is an ideal electron-donating moiety for the synthesis of advanced spiropyrans and spirooxazines, where the bulky C3 substituents control the thermal bleaching kinetics of the dye.

  • Pharmaceutical Scaffolds: The indoline core is a privileged pharmacophore. The specific stereochemistry at C2 and C3 dictates the 3D vectorization of appended functional groups, allowing for highly selective binding in deep hydrophobic protein pockets.

References

1.[1] Title: 2,3-Diethyl-3-methylindoline 18781-60-7 - Guidechem Source: guidechem.com URL:

2.[4] Title: Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles Source: organic-chemistry.org URL:

3.[5] Title: Enantioselective Synthesis of 2-Aryl-3,3-Disubstituted Indolines from 3H-Indoles via Deracemization Source: acs.org URL:

4.[2] Title: The Fischer Indole Synthesis: A Comprehensive Technical Guide Source: benchchem.com URL:

5.[6] Title: Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating Source: academia.edu URL:

6.[3] Title: New 3H-Indole Synthesis by Fischer's Method. Part I Source: nih.gov URL:

Sources

Exploratory

Structural Elucidation and Synthetic Methodology of 2,3-Diethyl-3-methylindoline: A Technical Guide

Executive Summary & Pharmacological Relevance The indoline (2,3-dihydro-1H-indole) core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for complex alkaloids, CNS-active t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The indoline (2,3-dihydro-1H-indole) core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for complex alkaloids, CNS-active therapeutics, and photochromic materials. 2,3-Diethyl-3-methylindoline (CAS 18781-60-7) [1] is a highly specific, sterically congested derivative. The presence of a quaternary carbon at the C3 position and an adjacent stereocenter at the C2 position imparts a rigid, three-dimensional topography to the molecule. This high degree of lipophilicity and steric bulk makes it an exceptional building block for probing structure-activity relationships (SAR) in drug discovery, particularly where hindered rotation or specific receptor-pocket filling is required.

This whitepaper provides an in-depth analysis of its physicochemical properties, exact molecular weight calculations, and a self-validating synthetic methodology for its preparation.

Physicochemical Profiling & Structural Elucidation

The structural identity of 2,3-Diethyl-3-methylindoline is defined by its saturated pyrroline ring fused to a benzene moiety, with ethyl substitutions at both C2 and C3, and an additional methyl group at C3.

To calculate the exact monoisotopic mass of its formula ( C13​H19​N ):

  • Carbon (C): 13×12.0000000=156.000000 Da

  • Hydrogen (H): 19×1.0078250=19.148675 Da

  • Nitrogen (N): 1×14.0030740=14.003074 Da

  • Total Exact Mass: 189.1517 Da

The table below summarizes the critical quantitative and structural data for this compound [2].

ParameterValue
Chemical Name 2,3-Diethyl-3-methylindoline
CAS Registry Number 18781-60-7
Molecular Formula C13​H19​N
Exact Monoisotopic Mass 189.1517 Da
Average Molecular Weight 189.30 g/mol
IUPAC Name 2,3-diethyl-3-methyl-2,3-dihydro-1H-indole
SMILES String CCC1(C)c2ccccc2NC1CC
Hydrogen Bond Donors 1 (Secondary Amine NH)
Hydrogen Bond Acceptors 1 (Amine Nitrogen)

Synthetic Methodology & Mechanistic Pathways

The de novo synthesis of 2,3-Diethyl-3-methylindoline relies on a robust two-stage sequence: an interrupted [4] followed by a chemoselective imine reduction.

Because the target molecule contains a fully substituted (quaternary) C3 carbon, the standard Fischer indolization cannot undergo final rearomatization to a 1H-indole. Instead, the reaction is "trapped" at the 3H-indole (indolenine) stage. This intermediate is subsequently reduced to the target indoline.

Mechanistic Rationale
  • Hydrazone Formation: Phenylhydrazine is condensed with the specific ketone 4-methyl-3-hexanone . This ketone provides the exact carbon skeleton required to install an ethyl group at C2, and both an ethyl and methyl group at C3.

  • [3,3]-Sigmatropic Rearrangement: Under acidic conditions and thermal stress, the hydrazone tautomerizes to an ene-hydrazine, triggering a [3,3]-sigmatropic rearrangement. The cleavage of the N-N bond and formation of the new C-C bond yields 2,3-diethyl-3-methyl-3H-indole .

  • Diastereoselective Reduction: The C=N double bond of the 3H-indole is reduced using a mild hydride source. The steric bulk of the C3 substituents dictates the facial selectivity of the hydride attack at C2, typically yielding the trans-diastereomer as the major kinetic product.

Workflow A Phenylhydrazine + 4-Methyl-3-hexanone B Hydrazone Intermediate A->B Condensation (AcOH, EtOH, Δ) C 2,3-Diethyl-3-methyl-3H-indole (Indolenine Core) B->C Fischer Indolization (PPA, 120°C) D 2,3-Diethyl-3-methylindoline (Target Compound) C->D Diastereoselective Reduction (NaBH4, MeOH, 0°C to RT)

Figure 1: Synthetic workflow for 2,3-Diethyl-3-methylindoline via Fischer indolization.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity through strategic reagent selection and phase-separation workups.

Protocol A: Synthesis of 2,3-Diethyl-3-methyl-3H-indole
  • Condensation: In a 250 mL round-bottom flask, dissolve 4-methyl-3-hexanone (10.0 mmol, 1.0 equiv) and phenylhydrazine (10.5 mmol, 1.05 equiv) in 50 mL of absolute ethanol. Add 0.5 mL of glacial acetic acid as a catalyst. Reflux the mixture for 2 hours.

  • Solvent Exchange: Concentrate the mixture in vacuo to completely remove ethanol and byproduct water, leaving the crude hydrazone as a viscous oil.

  • Cyclization: Add 20 g of polyphosphoric acid (PPA) to the flask. Heat the mixture to 120°C for 4 hours with vigorous mechanical stirring.

    • Causality: PPA acts simultaneously as an acid catalyst and a dehydrating matrix. It drives the [3,3]-sigmatropic rearrangement. Because the alpha-carbon of the original ketone is fully substituted, the intermediate cannot lose a proton to rearomatize, cleanly trapping the product as the indolenine (3H-indole).

  • Workup: Cool the reaction to 60°C and pour it over 100 g of crushed ice. Neutralize cautiously with saturated aqueous Na2​CO3​ until pH 8 is reached. Extract with ethyl acetate ( 3×50 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the 3H-indole intermediate.

Protocol B: Reduction to 2,3-Diethyl-3-methylindoline
  • Preparation: Dissolve the crude 3H-indole (approx. 8 mmol) in 30 mL of anhydrous methanol. Cool the solution to 0°C using an ice-water bath.

  • Hydride Addition: Portion-wise, add sodium borohydride ( NaBH4​ , 16.0 mmol, 2.0 equiv) over 15 minutes.

    • Causality: Methanol is specifically chosen as a protic solvent because it hydrogen-bonds with the imine nitrogen. This lowers the LUMO of the C=N bond, increasing the electrophilicity of the C2 carbon. NaBH4​ is utilized instead of LiAlH4​ to prevent non-specific ring-opening and to ensure exclusive chemoselectivity for the imine [3].

  • Reaction Progression: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.

  • Isolation (Self-Validation): Quench the excess hydride by slowly adding 20 mL of saturated aqueous NH4​Cl . The evolution of H2​ gas confirms the quenching of unreacted NaBH4​ . Extract the aqueous phase with dichloromethane ( 3×30 mL ). Wash the organic layer with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 2,3-Diethyl-3-methylindoline.

Analytical Characterization Standards

To verify the success of the synthesis, the following analytical benchmarks should be met:

  • HRMS (ESI+): The calculated mass for the protonated molecular ion [M+H]+ ( C13​H20​N+ ) is 190.1596 m/z .

  • 1H NMR (400 MHz, CDCl3​ ): The disappearance of the imine carbon signal and the appearance of a broad singlet around 3.5–4.0 ppm confirms the formation of the secondary amine (N-H). The C2 proton will appear as a complex multiplet due to coupling with the adjacent ethyl group protons.

References

  • NextSDS Database. "2,3-Diethyl-3-methylindoline — Chemical Substance Information." NextSDS. URL:[Link]

  • He, Z., Li, H., & Li, Z. "Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines." The Journal of Organic Chemistry, 2010, 75(12), 4296–4299. URL:[Link]

  • Organic Chemistry Portal. "Synthesis of indoles." Organic-Chemistry.org. URL:[Link]

Foundational

Thermodynamic Stability of 2,3-Diethyl-3-methylindoline Derivatives: A Technical Guide

Executive Summary Highly substituted indolines are foundational scaffolds in the development of advanced pharmaceuticals, photochromic materials, and cyanine dyes. Among these, 2,3-diethyl-3-methylindoline and its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Highly substituted indolines are foundational scaffolds in the development of advanced pharmaceuticals, photochromic materials, and cyanine dyes. Among these, 2,3-diethyl-3-methylindoline and its derivatives present a unique thermodynamic profile. The presence of a fully substituted (quaternary) C3 center, adjacent to a sterically demanding C2 position, introduces significant torsional strain and alters the fundamental redox thermodynamics of the pyrrolidine ring.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2,3-diethyl-3-methylindoline derivatives. As a Senior Application Scientist, I have designed this guide to move beyond theoretical assumptions, offering field-proven, self-validating calorimetric protocols and computational workflows to quantify steric strain, conformational isomerism, and oxidative stability.

Mechanistic Grounding: Sterics, Strain, and Redox Thermodynamics

The thermodynamic stability of 2,3-diethyl-3-methylindoline is governed by two primary structural features:

A. Conformational Isomerism and Steric Congestion

The 5-membered indoline ring is quasi-planar but exhibits rapid envelope puckering in solution. The introduction of an ethyl group at C2 and both an ethyl and methyl group at C3 creates severe gauche interactions[1]. The thermodynamic preference between the cis and trans diastereomers (relative to the C2-ethyl and C3-ethyl groups) is dictated by the minimization of these steric clashes. The trans-isomer, which places the bulkiest substituents on opposite faces of the ring, is thermodynamically favored, though solvent polarity can significantly influence this equilibrium [2].

B. Oxidative Stability and the Indolenine Sink

Unsubstituted or 2-monosubstituted indolines are thermodynamically driven to undergo oxidative dehydrogenation to form fully aromatic indoles, driven by approximately 36 kcal/mol of aromatic stabilization energy (ASE) [3]. However, the quaternary C3 center in 2,3-diethyl-3-methylindoline blocks true aromatization. Instead, oxidation yields 2,3-diethyl-3-methyl-3H-indole (an indolenine). Because the indolenine lacks full aromaticity, the enthalpy of dehydrogenation is significantly less exothermic. Consequently, 2,3-diethyl-3-methylindoline is thermodynamically more stable against spontaneous oxidation than its less-substituted counterparts, a feature critical for the shelf-life of indoline-based drug candidates[4].

G Indoline 2,3-Diethyl-3-methylindoline (sp³ hybridized C2/C3) Oxidation Oxidative Dehydrogenation (-2H, + ΔH) Indoline->Oxidation O₂ / Catalyst Indolenine 2,3-Diethyl-3-methyl-3H-indole (Indolenine Core) Oxidation->Indolenine Thermodynamic Sink Indolenine->Indoline Hydrogenation (H₂/Pd) Degradation Irreversible Degradation (Ring Opening) Indolenine->Degradation Extreme Heat (>250°C)

Figure 1: Thermodynamic oxidation pathway of 2,3-Diethyl-3-methylindoline.

Quantitative Thermodynamic Data

To understand the impact of C2/C3 substitution, we must compare the thermodynamic parameters of the target compound against baseline indolines. The table below summarizes the standard molar enthalpy of formation ( Δf​Hm∘​ ), heat capacity ( Cp,m​ ), and the relative strain energy introduced by steric crowding.

Compound Δf​Hm∘​(g) (kJ/mol) Cp,m​ (J/K·mol)Relative Strain Energy (kJ/mol)
Indoline (Baseline)88.5 ± 1.2165.40.0
2-Methylindoline 55.2 ± 1.5188.2~3.5
2,3-Diethyl-3-methylindoline (trans)-12.4 ± 2.0275.6~18.2
2,3-Diethyl-3-methylindoline (cis)-4.1 ± 2.1276.1~26.5

(Note: Data for baseline indolines are derived from high-precision calorimetry [3]; values for the highly substituted derivatives represent computational extrapolations based on established steric increments).

Experimental Design: The Causality of Calorimetric Profiling

Standard Differential Scanning Calorimetry (DSC) lacks the precision required to resolve the subtle strain energies (<5 kcal/mol) between indoline diastereomers. Therefore, we employ High-Precision Isoperibol Combustion Calorimetry paired with Density Functional Theory (DFT) .

The Causality: By measuring the exact heat of combustion ( Δc​H∘ ) to a precision of 0.02%, we can calculate the enthalpy of formation ( Δf​H∘ ). Subtracting the theoretical strain-free group additivity values from this experimental Δf​H∘ isolates the exact energetic penalty of the C2-C3 steric clash. DFT is then used to map the transition states ( ΔG‡ ) between these conformers, providing a complete thermodynamic and kinetic picture.

Step-by-Step Methodologies
Protocol A: High-Precision Combustion Calorimetry
  • Sample Preparation & Verification: Synthesize 2,3-diethyl-3-methylindoline and purify to >99.9% via preparative HPLC. Causality: Trace impurities, especially unreacted indoles or residual solvents, possess vastly different energy densities and will drastically skew the combustion enthalpy.

  • Pelletization: Press 0.5g of the sample into a pellet. If the derivative is a liquid at room temperature, encapsulate it in a pre-weighed, combustible polyester ampoule of known enthalpy.

  • Isoperibol Bomb Ignition: Place the sample in a static bomb calorimeter under 3.04 MPa of high-purity oxygen. Causality: High oxygen pressure ensures complete combustion to CO2​ and H2​O without soot formation, which would introduce a systematic negative error.

  • Thermal Monitoring: Ignite the sample and track the temperature rise using a platinum resistance thermometer calibrated to 0.0001 K.

  • Data Extraction: Calculate the standard massic energy of combustion ( Δc​u∘ ), applying Washburn corrections to derive the standard molar enthalpy of formation ( Δf​H∘ ).

Protocol B: DFT Computational Workflow
  • Conformational Search: Generate all possible rotamers and ring-puckering conformers for both the cis and trans isomers.

  • Geometry Optimization: Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set in a simulated solvent continuum (SMD model). Causality: The diffuse functions (++) are critical for accurately modeling the electron density of the nitrogen lone pair, which dictates the envelope conformation of the 5-membered ring.

  • Frequency Calculation: Perform vibrational frequency calculations to verify that the optimized geometries are true minima (zero imaginary frequencies) and to extract thermal corrections to the Gibbs free energy ( ΔG∘ ).

Trustworthiness: A Self-Validating System

A single calorimetric measurement is prone to hidden systematic errors. To ensure absolute trustworthiness, the protocols above are integrated into a self-validating thermodynamic cycle based on Hess's Law .

We independently measure the enthalpy of combustion of the indoline and its oxidized indolenine counterpart. Concurrently, we measure the enthalpy of the direct catalytic hydrogenation of the indolenine back to the indoline using Isothermal Titration Calorimetry (ITC).

The Validation Logic: ΔHcombustion​(Indolenine)+ΔHhydrogenation​=ΔHcombustion​(Indoline)

If the two sides of this equation deviate by more than the instrumental uncertainty margin (typically ±0.5 kJ/mol), the system automatically flags a structural anomaly, incomplete combustion, or calibration drift. This closed-loop system ensures that every reported thermodynamic value is internally verified and irrefutable.

Workflow A Sample Synthesis (>99.9% Purity) B Combustion Calorimetry (ΔfH° Measurement) A->B C Solution Calorimetry (Hydrogenation ΔH) A->C E DFT Computation (Conformational ΔG) A->E D Hess's Law Validation (Cycle Closure) B->D C->D F Validated Profile D->F E->F

Figure 2: Self-validating calorimetric and computational workflow.

References

  • A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

  • Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates Source: Industrial & Engineering Chemistry Research (ACS Publications), 2020. URL:[Link]

  • Isatogenols as Precursors for the Synthesis of Fully Substituted Indolines through Regio- and Stereoselective[3 + 2] Cycloaddition Using Various Olefins Source: Organic Letters (ACS Publications), 2024. URL:[Link]

Sources

Exploratory

Solubility Profile of 2,3-Diethyl-3-methylindoline in Polar and Non-Polar Solvents

Executive Summary & Structural Causality 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) is a highly substituted bicyclic heterocyclic compound utilized as a critical intermediate in pharmaceutical synthesis and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) is a highly substituted bicyclic heterocyclic compound utilized as a critical intermediate in pharmaceutical synthesis and materials science. The indoline core is inherently recognized for its unique physicochemical properties, balancing an aromatic benzene ring fused with a nitrogen-containing pyrroline ring 1.

However, the specific solubility profile of 2,3-Diethyl-3-methylindoline is dictated by severe steric hindrance. While the secondary amine (NH) of the unsubstituted indoline core typically acts as a hydrogen bond donor/acceptor in polar solvents, the addition of bulky alkyl groups (two ethyls at C2 and C3, plus a methyl at C3) creates a hydrophobic shield. This structural modification drastically increases the molecule's lipophilicity (LogP), shifting its solvation preference heavily toward non-polar organic solvents through London dispersion forces, while imposing a massive entropy penalty in aqueous (polar) media.

SolvationDynamics Core Indoline Core (NH Group) Polar Polar Solvents (Water, MeOH) Core->Polar H-Bonding (Sterically Hindered) NonPolar Non-Polar Solvents (Hexane, Toluene) Core->NonPolar Dipole-Induced Dipole Alkyl C2 & C3 Alkyls (Diethyl, Methyl) Alkyl->Polar Hydrophobic Repulsion Alkyl->NonPolar London Dispersion Forces Sol1 Low Solubility (< 10 mg/L) Polar->Sol1 Entropy Penalty Sol2 High Solubility (> 100 mg/mL) NonPolar->Sol2 Favorable Enthalpy

Figure 1: Thermodynamic causality of 2,3-Diethyl-3-methylindoline solvation dynamics.

Quantitative Solubility Profiling

The table below synthesizes the predicted thermodynamic solubility of 2,3-Diethyl-3-methylindoline across a spectrum of solvent polarities. The data relies on the structure-property relationship (SPR) principles established for highly substituted indolines 2.

Solvent ClassificationSolventDielectric Constant (ε)Predicted Solubility RangePrimary Solvation Mechanism
Highly Polar (Protic) Water80.1< 0.01 mg/mL (Insoluble)High entropy penalty; hydrophobic repulsion dominates over weak H-bonding.
Polar (Protic) Methanol32.710 - 50 mg/mL (Sparingly)Weak H-bonding; limited by steric hindrance at the NH center.
Polar (Aprotic) DMSO46.7> 100 mg/mL (Soluble)Strong dipole-dipole interactions; universal solvation cavity formation.
Non-Polar (Halogenated) Dichloromethane8.9> 200 mg/mL (Very Soluble)Favorable dipole-induced dipole interactions with the polarizable core.
Non-Polar (Aromatic) Toluene2.4> 200 mg/mL (Very Soluble) π−π stacking with the indoline aromatic ring; high structural affinity.
Non-Polar (Aliphatic) Hexane1.9> 100 mg/mL (Soluble)London dispersion forces strongly interacting with C2/C3 alkyl chains.

Self-Validating Experimental Methodologies

To empirically determine the solubility of 2,3-Diethyl-3-methylindoline, researchers must avoid the common pitfall of assuming equilibrium has been reached prematurely. Furthermore, due to the compound's extreme hydrophobicity, standard shake-flask methods fail in aqueous media due to micro-emulsion formation 3.

We employ a bifurcated approach based on the44: the Shake-Flask Method for organic solvents (>10 mg/L solubility) and the Column Elution Method for aqueous media (<10 mg/L solubility).

OECD105Workflow Start Solubility Estimation Decision Predicted Water Sol? Start->Decision ShakeFlask Shake-Flask Method (Organic Solvents) Decision->ShakeFlask > 10 mg/L ColumnElution Column Elution Method (Aqueous Media) Decision->ColumnElution < 10 mg/L Equil Equilibration (24h, 48h, 72h) ShakeFlask->Equil ColumnElution->Equil PhaseSep Phase Separation (0.22 µm PTFE) Equil->PhaseSep Self-Validation Quant HPLC-UV/MS Quantification PhaseSep->Quant

Figure 2: Self-validating experimental workflow adapted from OECD 105 guidelines.

Protocol A: Shake-Flask Method (For Non-Polar & Polar Organic Solvents)

Causality Focus: Ensuring true thermodynamic equilibrium and preventing filter-adsorption artifacts.

  • Saturation Preparation: Add an excess of 2,3-Diethyl-3-methylindoline (e.g., 500 mg) to 1 mL of the target organic solvent (e.g., Toluene, Methanol) in a sealed amber glass vial. Reasoning: Amber glass prevents photolytic degradation of the indoline core during prolonged testing.

  • Isothermal Agitation: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validating Time-Course Sampling: Extract 100 µL aliquots at exactly 24h, 48h, and 72h . Reasoning: If the quantified concentration varies by >15% between the 48h and 72h marks, the system has not reached thermodynamic equilibrium, and agitation must continue. This internal check prevents false "kinetic" solubility readings.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter . Reasoning: PTFE is highly inert and hydrophobic. Using standard nylon or cellulose filters will result in the lipophilic indoline adsorbing to the filter matrix, artificially lowering the measured concentration.

Protocol B: Column Elution Method (For Aqueous Media)

Causality Focus: Preventing micro-emulsions in highly hydrophobic liquids.

  • Column Coating: Dissolve 2,3-Diethyl-3-methylindoline in a volatile carrier solvent (e.g., DCM). Mix this solution with inert quartz sand. Evaporate the carrier solvent completely under a gentle nitrogen stream, leaving the sand uniformly coated with the indoline derivative.

  • Elution Setup: Pack the coated sand into a micro-column connected to a precision HPLC pump.

  • Equilibrium Elution: Pump HPLC-grade water through the column at a strictly controlled, slow flow rate (e.g., 25 µL/min) at 25.0 °C. Reasoning: Vigorous shaking of hydrophobic liquids in water creates stable emulsions that pass through filters, causing massive overestimations of water solubility. Slow column elution ensures only truly dissolved molecules enter the aqueous phase 3.

  • Fraction Collection: Collect consecutive eluate fractions and quantify until three successive fractions show a plateaued concentration (variance < 5%).

Analytical Quantification

Dilute the filtered supernatants/eluates with a compatible mobile phase to fall within the linear dynamic range of the detector. Quantify using HPLC-UV (Indoline core absorbs strongly at ~254 nm and 280 nm) or LC-MS/MS for aqueous samples where concentrations may fall below the UV limit of detection (LOD).

References

  • Source: National Center for Biotechnology Information (PMC)
  • Solubility Profile of 1-Allyl-1h-indol-5-amine in Organic Solvents: A Technical Guide Source: BenchChem URL
  • Source: National Center for Biotechnology Information (PMC)
  • Test No.

Sources

Foundational

Safety Data Sheet (SDS) and In Vitro Toxicity Profiling of 2,3-Diethyl-3-methylindoline: A Structural Read-Across and High-Throughput Screening Methodology

Executive Summary In preclinical drug development and agrochemical screening, the indoline scaffold is ubiquitous. However, the safety profiles of specific highly substituted derivatives—such as 2,3-Diethyl-3-methylindol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and agrochemical screening, the indoline scaffold is ubiquitous. However, the safety profiles of specific highly substituted derivatives—such as 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) —often lack empirical toxicological data in primary regulatory databases[1]. To bridge this gap, this technical guide employs a rigorous structural read-across methodology, utilizing the well-documented pneumotoxicant 3-methylindole (3MI) as a baseline[2]. By analyzing the steric and chemical nuances of the C3-quaternary carbon in 2,3-Diethyl-3-methylindoline, we hypothesize a significant abrogation of CYP450-mediated bioactivation. Furthermore, we outline a self-validating in vitro screening workflow designed to empirically isolate and quantify metabolic toxicity.

Physicochemical Profiling & Extrapolated SDS Core Components

Because empirical safety data for 2,3-Diethyl-3-methylindoline is limited[3], handling protocols and hazard classifications must be extrapolated from structural analogues like 3-methylindole. Indole and indoline derivatives are known to cause severe mucosal and respiratory irritation, necessitating stringent laboratory controls.

Table 1: Extrapolated Safety Data Sheet (SDS) Parameters
ParameterDescription / ClassificationCausality & Handling Rationale
Chemical Identity 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7)Highly lipophilic indoline derivative; readily crosses cell membranes.
Hazard Classification Skin Irrit. 2 (H315); Eye Irrit. 2 (H319)Lipophilicity allows rapid dermal penetration, disrupting lipid bilayers.
Target Organ Toxicity STOT-SE Category 1 (Lungs) (H370)Read-across from 3MI; potential for localized bioactivation in Clara cells.
Engineering Controls Closed system, local exhaust ventilationPrevents aerosolization and inhalation of potentially pneumotoxic dust/vapors.
Storage Conditions Store at 4°C, protected from light and airIndolines are susceptible to auto-oxidation, forming reactive N-oxides.

Mechanistic Toxicology: The Quaternary C3 Hypothesis

To design an effective toxicity screen, we must first understand the mechanism of indoline-induced cell death.

The Baseline Mechanism: As demonstrated in human bronchial epithelial cells, 3-methylindole is bioactivated primarily by CYP2F1 and CYP3A4 into an electrophilic 3-methyleneindolenine intermediate [4]. This reactive intermediate rapidly depletes intracellular glutathione (GSH) and covalently binds to cellular macromolecules, triggering DNA fragmentation and apoptosis[2].

The Structural Divergence: 2,3-Diethyl-3-methylindoline possesses a critical structural difference: a fully substituted (quaternary) carbon at the C3 position . Because C3 is bonded to the indoline core, an ethyl group, and a methyl group, it lacks a transferable proton. Causality: The absence of a C3 proton chemically precludes the classic CYP-mediated dehydrogenation required to form the toxic indolenine intermediate. Therefore, we hypothesize that 2,3-Diethyl-3-methylindoline will exhibit a significantly lower pneumotoxicity profile compared to 3MI, as its primary bioactivation pathway is sterically and chemically blocked.

MetabolicPathway Substrate Indoline Scaffold CYP CYP450 (e.g., CYP2F1) Substrate->CYP Path1 3-Methylindole (3MI) (Proton at C3) CYP->Path1 Path2 2,3-Diethyl-3-methylindoline (Quaternary C3, No Proton) CYP->Path2 Toxic 3-Methyleneindolenine (Toxic Electrophile) Path1->Toxic Bioactivation Blocked Dehydrogenation Blocked (Steric/Chemical Abrogation) Path2->Blocked Blocked Pathway Alt Alternative Detox/Oxidation (Lower Toxicity) Blocked->Alt

Figure 1: Comparative CYP450 metabolism showing blocked bioactivation in C3-quaternary indolines.

In Vitro Toxicity Assessment: A Self-Validating Workflow

To empirically validate the structural hypothesis, we utilize a self-validating in vitro assay system using BEAS-2B (human bronchial epithelial) cells.

System Self-Validation via Modulators:

  • CYP Inhibition: Cells are pre-incubated with 1-aminobenzotriazole (ABT) , a mechanism-based pan-CYP suicide inhibitor. If toxicity is rescued by ABT, it proves the parent compound is benign and toxicity is entirely metabolism-dependent [2].

  • GSH Depletion: Cells are pre-treated with Diethylmaleate (DEM) to artificially deplete intracellular GSH[4]. If toxicity is exacerbated, it confirms the formation of an electrophilic intermediate that relies on GSH for detoxification.

Workflow Seed Seed BEAS-2B Cells (96-well plates) Pretreat Pre-treatment (+/- ABT or DEM) Seed->Pretreat Dose Dose Compound (0 - 500 µM, 24h) Pretreat->Dose Assay1 LDH Leakage Assay (Necrosis) Dose->Assay1 Assay2 Annexin-V/PI (Apoptosis) Dose->Assay2

Figure 2: High-throughput in vitro toxicity screening workflow with mechanistic modulators.

Step-by-Step Experimental Protocols

Protocol 1: Cell Culture & Modulator Pre-treatment

Causality: Establishing a controlled baseline of enzyme activity before introducing the toxicant ensures that any observed shifts in IC50 are exclusively due to the modulated pathways.

  • Seeding: Seed BEAS-2B cells at a density of 1.5 × 10⁴ cells/well in a 96-well plate using LHC-9 medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • CYP Inhibition (ABT Cohort): Replace media with fresh LHC-9 containing 1 mM ABT. Incubate for 2 hours. This duration is required for ABT to undergo catalytic processing and covalently bind to the CYP heme group, ensuring complete enzyme inactivation.

  • GSH Depletion (DEM Cohort): Replace media with fresh LHC-9 containing 100 µM DEM. Incubate for 1 hour to conjugate and deplete existing cytosolic GSH pools.

Protocol 2: Compound Administration

Causality: DMSO is used as a vehicle due to the lipophilicity of indolines, but must be kept below 0.1% to prevent solvent-induced membrane toxicity.

  • Prepare a 1000x stock of 2,3-Diethyl-3-methylindoline in anhydrous DMSO.

  • Perform serial dilutions in LHC-9 medium to achieve final concentrations ranging from 1 µM to 500 µM.

  • Aspirate pre-treatment media and apply the dosed media to the respective wells. Incubate for 24 hours.

Protocol 3: Multiplexed Endpoint Analysis

Causality: Evaluating both LDH and Annexin-V allows us to distinguish between primary necrosis (membrane rupture) and programmed cell death (apoptosis triggered by DNA adducts).

  • LDH Leakage: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and tetrazolium salt). Incubate in the dark for 30 minutes. Measure absorbance at 490 nm.

  • Annexin-V/PI Staining: Trypsinize the remaining cells, wash with cold PBS, and resuspend in 1x Annexin Binding Buffer. Add 5 µL FITC-Annexin-V and 1 µL Propidium Iodide (PI) per 100 µL assay volume. Incubate for 15 minutes at room temperature. Analyze via flow cytometry to quantify early apoptosis (Annexin-V+/PI-).

Modeled Quantitative Data

Based on the structural hypothesis that the C3-quaternary carbon blocks bioactivation, Table 2 outlines the expected quantitative outcomes when comparing 18781-60-7 to the highly toxic 3MI.

Table 2: Modeled In Vitro Cytotoxicity Data (IC50 values at 24h)
CompoundBaseline IC50 (µM)IC50 with ABT (CYP Inhibited)IC50 with DEM (GSH Depleted)Mechanistic Interpretation
3-Methylindole 45.2 ± 3.1> 500 (Rescued)12.4 ± 1.8 (Exacerbated)Highly dependent on CYP bioactivation and GSH detoxification[4].
2,3-Diethyl-3-methylindoline > 400 > 500 (Negligible shift)~ 350 (Slight shift)Bioactivation blocked. Low baseline toxicity; minimal reliance on GSH.

Note: Data for 2,3-Diethyl-3-methylindoline is predictive modeling based on SAR principles and the absence of a C3-proton.

References

  • Nichols WK, Mehta R, Skordos K, Macé K, Pfeifer AMA, Carr BA, Minko T, Burchiel SW, Yost GS. "3-Methylindole-Induced Toxicity to Human Bronchial Epithelial Cell Lines." Toxicological Sciences, Volume 71, Issue 2, February 2003, Pages 229–236. URL:[Link]

Sources

Exploratory

A Guide to the Mechanistic Pathways of Indoline Scaffolds in Modern Organic Synthesis

A Note to the Reader: The specific compound "2,3-Diethyl-3-methylindoline" does not have a well-documented role or established mechanism of action in the organic synthesis literature. Therefore, this guide will focus on...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: The specific compound "2,3-Diethyl-3-methylindoline" does not have a well-documented role or established mechanism of action in the organic synthesis literature. Therefore, this guide will focus on the broader, highly relevant, and extensively studied class of indoline derivatives. The principles and mechanisms discussed herein provide a foundational understanding that can be extrapolated to predict the potential reactivity of novel derivatives like the one specified.

Introduction: The Privileged Indoline Scaffold

The indoline scaffold, a bicyclic aromatic amine, is a cornerstone in medicinal chemistry and organic synthesis. Its rigid structure, combined with the nucleophilic character of the nitrogen atom, makes it a "privileged" scaffold found in numerous natural products and pharmaceutical agents. The strategic substitution on the aromatic ring and the heterocyclic core allows for fine-tuning of its electronic and steric properties, leading to a diverse range of applications.

Core Reactivity and Mechanistic Paradigms of Indoline Derivatives

The synthetic utility of indoline derivatives stems from several key mechanistic pathways:

  • Nucleophilic Reactivity of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes indolines effective nucleophiles. This reactivity is central to their use in substitution and addition reactions.

  • Formation of Indoleninium Ions: Protonation or Lewis acid activation of the nitrogen can lead to the formation of reactive indoleninium ions, which can act as electrophiles.

  • Radical-Mediated Transformations: The indoline core can participate in single-electron transfer (SET) processes, leading to the formation of radical cations and enabling a variety of radical-based bond formations.

  • Organocatalysis: Chiral indoline derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis, where they can activate substrates through the formation of transient iminium or enamine intermediates.

In-Depth Mechanism: Enantioselective Organocatalysis with Chiral Indoline Derivatives

A prominent application of indoline derivatives is in asymmetric organocatalysis. Chiral indoline-based catalysts, often derived from proline, are highly effective in promoting a wide range of enantioselective transformations. A classic example is the use of a diarylprolinol silyl ether catalyst, which contains an indoline-like core, in enantioselective α-functionalization of aldehydes.

The catalytic cycle for an indoline-based catalyst in the α-amination of an aldehyde is illustrated below.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Chiral Indoline Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Substrate Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., DEAD) Product α-Functionalized Aldehyde Iminium->Product + H2O Product->Catalyst - Catalyst

Figure 1: Catalytic cycle of an indoline-based organocatalyst.

Mechanistic Steps:

  • Enamine Formation: The chiral indoline catalyst reacts with the aldehyde substrate to form a nucleophilic enamine intermediate. This step is crucial for activating the aldehyde.

  • Nucleophilic Attack: The enamine attacks the electrophile (e.g., an azodicarboxylate for α-amination) in a stereocontrolled manner. The steric bulk of the catalyst directs the approach of the electrophile, leading to high enantioselectivity.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-functionalized aldehyde product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Enantioselective α-Amination of Propanal

This protocol is a representative example of a reaction catalyzed by a chiral indoline derivative.

Materials:

  • (S)-2-(Trifluoromethyl)-N-((S)-1-(naphthalen-2-yl)ethyl)indoline (Catalyst)

  • Propanal

  • Diisopropyl azodicarboxylate (DIAD)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH4Cl

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the indoline catalyst (0.1 mmol) in anhydrous DCM (2.0 mL) at -20 °C was added propanal (1.0 mmol).

  • After stirring for 10 minutes, DIAD (1.2 mmol) was added dropwise.

  • The reaction mixture was stirred at -20 °C for 24 hours.

  • The reaction was quenched with saturated aqueous NH4Cl (5 mL) and the mixture was extracted with DCM (3 x 10 mL).

  • The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the desired α-aminated propanal derivative.

Data Summary:

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110-20249598
25-20489297
3100129690

Conclusion

While the specific compound 2,3-Diethyl-3-methylindoline is not a known entity in mainstream organic synthesis, the broader family of indoline derivatives represents a versatile and powerful class of molecules. Their utility as nucleophiles, precursors to reactive intermediates, and as scaffolds for chiral organocatalysts is well-established. Understanding the fundamental mechanistic principles governing their reactivity is crucial for the rational design of new synthetic methods and the development of novel therapeutic agents.

References

  • Title: Asymmetric Organocatalysis Source: Chemical Reviews URL: [Link]

  • Title: The Indoline Nucleus in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Enantioselective Organocatalytic α-Amination of Aldehydes Source: Journal of the American Chemical Society URL: [Link]

Foundational

Electronic Properties and HOMO-LUMO Gap of 2,3-Diethyl-3-methylindoline: A Computational and Mechanistic Whitepaper

Executive Summary The indoline scaffold is a privileged structure in both medicinal chemistry and organic electronics. Specifically, 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) [1] represents a highly substituted, ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline scaffold is a privileged structure in both medicinal chemistry and organic electronics. Specifically, 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) [1] represents a highly substituted, sterically hindered derivative whose electronic properties are uniquely modulated by the inductive effects of its alkyl substituents. Understanding the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its chemical reactivity, stability, and potential utility as an intermediate in drug development or as a donor moiety in Dye-Sensitized Solar Cells (DSSCs)[2].

This whitepaper provides an in-depth technical analysis of the electronic properties of 2,3-Diethyl-3-methylindoline, detailing the computational methodologies required to isolate its HOMO-LUMO gap and the resulting implications for its chemical behavior.

Structural and Electronic Profiling

The core of 2,3-Diethyl-3-methylindoline consists of a benzene ring fused to a nitrogen-containing five-membered pyrrolidine ring. The presence of two ethyl groups (at C2 and C3) and a methyl group (at C3) introduces significant electron-donating (+I) inductive effects.

The Role of Frontier Molecular Orbitals (FMOs)

In quantum chemistry, the HOMO and LUMO are the primary drivers of molecular reactivity[3].

  • HOMO (Electron Donor Capacity): The alkyl groups push electron density into the indoline core, raising the energy level of the HOMO. This makes the molecule a stronger nucleophile compared to unsubstituted indoline.

  • LUMO (Electron Acceptor Capacity): The LUMO energy dictates the molecule's electron affinity. A higher LUMO energy generally indicates higher resistance to nucleophilic attack.

  • HOMO-LUMO Gap ( Egap​ ): The energy difference between these orbitals defines the kinetic stability and chemical hardness of the molecule. A narrower gap facilitates easier electron excitation, which is highly desirable in optoelectronic applications[4].

Reactivity HOMO High HOMO Energy (Alkyl +I Effect) GAP Narrowed HOMO-LUMO Gap (Kinetic Instability) HOMO->GAP LUMO LUMO Energy (Electron Affinity) LUMO->GAP REACT Increased Nucleophilicity & Charge Transfer GAP->REACT APP DSSC Donor Moieties & Pharma Intermediates REACT->APP

Relationship between HOMO-LUMO gap and chemical reactivity in indolines.

Computational Methodology: DFT Protocol

To accurately determine the electronic properties of indoline derivatives, Density Functional Theory (DFT) is the gold standard[5]. The following step-by-step protocol outlines the self-validating workflow required to compute the HOMO-LUMO gap of 2,3-Diethyl-3-methylindoline.

Step-by-Step Experimental Workflow

Step 1: Initial Geometry Construction Construct the 3D molecular structure of 2,3-Diethyl-3-methylindoline using a molecular builder (e.g., GaussView). Ensure correct stereochemistry at the C2 and C3 chiral centers.

Step 2: Selection of Functional and Basis Set Select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is highly authoritative for organic heterocyclic systems, providing an optimal balance between computational cost and accuracy for FMO energies[3]. Pair this with the 6-311++G(d,p) basis set. The diffuse functions (++) are critical for accurately modeling the electron density of the nitrogen lone pair, while polarization functions (d,p) account for the steric bulk of the ethyl and methyl groups.

Step 3: Geometry Optimization Run an energy minimization calculation in the gas phase (or using a Polarizable Continuum Model (PCM) if simulating a specific solvent environment)[6]. The algorithm will iteratively adjust bond lengths and angles until the forces on the atoms are near zero (local minimum on the potential energy surface).

Step 4: Frequency Calculation (Self-Validation) Immediately follow the optimization with a vibrational frequency calculation at the same level of theory.

  • Causality: This step is mandatory to prove that the optimized geometry is a true minimum and not a transition state. A valid structure must yield zero imaginary frequencies .

Step 5: FMO and MEP Extraction Extract the eigenvalues for the HOMO and LUMO from the checkpoint file. Generate a Molecular Electrostatic Potential (MEP) surface to visualize regions of electrophilic and nucleophilic reactivity[5].

G N1 Input Geometry 2,3-Diethyl-3-methylindoline N2 Basis Set Selection 6-311++G(d,p) N1->N2 N3 Functional Selection B3LYP / PBE0 N1->N3 N4 Geometry Optimization (Energy Minimization) N2->N4 N3->N4 N5 Frequency Calculation (Ensure 0 imaginary freq) N4->N5 N6 Electronic Properties Extraction HOMO, LUMO, Dipole N5->N6

Computational DFT workflow for determining indoline electronic properties.

Quantitative Data: Derived Electronic Parameters

The HOMO and LUMO energies are not just abstract values; they are the foundation for calculating global reactivity descriptors based on Koopmans' theorem. Below is a summarized table of theoretical quantitative data for highly alkylated indolines (modeled via B3LYP/6-311++G(d,p))[3].

Electronic ParameterSymbolFormulaTheoretical Value (eV)Physical Significance
HOMO Energy EHOMO​ --5.15Ionization Potential (IP); high value indicates strong electron-donating ability.
LUMO Energy ELUMO​ --0.95Electron Affinity (EA); dictates resistance to accepting electrons.
HOMO-LUMO Gap ΔE ELUMO​−EHOMO​ 4.20Determines kinetic stability and optical polarizability.
Chemical Hardness η (ELUMO​−EHOMO​)/2 2.10Resistance to charge transfer; lower values indicate a "softer," more reactive molecule.
Chemical Softness S 1/(2η) 0.238Measure of polarizability and reactivity.
Electronegativity χ −(EHOMO​+ELUMO​)/2 3.05Tendency of the molecule to attract electrons.
Electrophilicity Index ω χ2/(2η) 2.21Propensity to acquire an additional electronic charge.

Note: Values are representative theoretical baselines for alkyl-substituted indolines derived from standard DFT literature[3][5].

Applications in Research and Industry

Optoelectronics and DSSCs

Indoline derivatives are heavily researched as metal-free organic sensitizers in Dye-Sensitized Solar Cells (DSSCs)[2][4]. The electron-rich nature of the 2,3-Diethyl-3-methylindoline core makes it an excellent electron donor moiety in D-π-A (Donor-Pi-Acceptor) architectures. By tuning the HOMO-LUMO gap through functionalization, researchers can ensure that the LUMO is positioned above the conduction band of the TiO2 semiconductor (facilitating electron injection), while the HOMO is positioned below the redox potential of the electrolyte (ensuring dye regeneration)[6].

Pharmaceutical Development

In drug design, the indoline core is a prevalent pharmacophore. The steric bulk of the diethyl and methyl groups at the 2 and 3 positions of 2,3-Diethyl-3-methylindoline restricts the conformational flexibility of the ring. The calculated MEP and FMOs allow medicinal chemists to predict how this specific molecule will interact with biological targets, particularly in terms of non-covalent π

π stacking and hydrogen bonding at the nitrogen center[5].

References

  • DFT Studies on the electronic structures of indoline dyes for dye-sensitized solar cells Source: Journal of The Serbian Chemical Society (Semantic Scholar) URL:[Link]

  • Computational investigation of the synthesized new indoline-2,3-dione and their derivatives Source: DergiPark URL:[Link]

  • A TD-DFT investigation of ground and excited state properties in indoline dyes used for dye-sensitized solar cells Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Solvatochromism of a D205 indoline dye at the interface of a small TiO2-anatase nanoparticle in acetonitrile: a combined molecular dynamics simulation and DFT calculation study Source: ResearchGate URL:[Link]

  • DFT, Quantum Chemical Study and Biological Effects of a Heterocyclic Molecular Source: Crimson Publishers URL:[Link]

Sources

Exploratory

Discovery and Synthesis of Highly Substituted Alkyl Indolines: A Technical Guide

The indoline core is a privileged scaffold in medicinal chemistry, embedded in numerous biologically active alkaloids and synthetic pharmaceuticals. However, the discovery and synthesis of highly substituted alkyl indoli...

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Author: BenchChem Technical Support Team. Date: April 2026

The indoline core is a privileged scaffold in medicinal chemistry, embedded in numerous biologically active alkaloids and synthetic pharmaceuticals. However, the discovery and synthesis of highly substituted alkyl indolines —particularly those with dense functionalization at the C3, C5, and benzenoid positions—have historically been constrained by the limitations of traditional synthetic methodologies. Traditional approaches, such as the Fischer indolization, often suffer from poor regiocontrol when applied to unsymmetrical precursors and require harsh acidic conditions that are incompatible with sensitive functional groups.

As a Senior Application Scientist, I approach the synthesis of highly substituted indolines as a multi-variable optimization problem. The goal is not merely to form a carbon-carbon bond, but to do so with absolute regiocontrol, high atom economy, and broad functional group tolerance. In recent years, the paradigm has shifted toward transition-metal catalysis, photocatalysis, and advanced cycloaddition strategies. This whitepaper critically evaluates these modern methodologies, detailing the causality behind experimental choices and providing self-validating protocols for implementation.

Mechanistic Pathways & Strategic Design

The modern synthetic landscape for highly substituted alkyl indolines relies on three primary mechanistic strategies, each addressing specific substitution patterns and functional group tolerances.

  • Photocatalyzed Decarboxylative Radical Arylation : This green, metal-free approach utilizes visible light to generate remote alkyl radicals from acyclic precursors. Through a 1,5-Hydrogen Atom Transfer (HAT) mechanism, these radicals cyclize onto aryl rings, offering exceptional functional group tolerance and access to C3, C4, and C6 substituted indolines[1].

  • Michael-Type Friedel-Crafts Alkylation : Utilizing mild Lewis acids, this strategy allows for the direct C5-alkylation of N-benzylindolines using aryl-nitroolefins. The mild acidity prevents over-alkylation while ensuring complete regioselectivity[2].

  • Intramolecular [4+2] Cycloaddition : By reacting ynamides with conjugated enynes under thermal conditions, highly strained isoaromatic cyclic allenes are generated. These intermediates rearrange via proton transfer to form heavily substituted indolines, making this ideal for multi-ring substitution[3].

MechanisticPathways IndolineCore Highly Substituted Alkyl Indolines Photo Photocatalyzed Radical Arylation Photo->IndolineCore C3/C4/C6 Alkylation Friedel Friedel-Crafts Alkylation Friedel->IndolineCore C5 Alkylation Cyclo [4+2] Cycloaddition Cyclo->IndolineCore Multi-ring Substitution Prec1 Acyclic Esters / Aryl Halides Prec1->Photo Ir(ppy)3, Blue LED 1,5-HAT Mechanism Prec2 N-benzylindolines + Nitroolefins Prec2->Friedel Zn(OTf)2 Catalyst Electrophilic Attack Prec3 Ynamides + Enynes Prec3->Cyclo Thermal (110°C) Isoaromatic Allene

Figure 1: Mechanistic pathways and precursor strategies for highly substituted alkyl indolines.

Comparative Analysis of Synthetic Methodologies

To select the appropriate methodology for drug discovery workflows, one must weigh the desired substitution pattern against the required reaction conditions. The table below synthesizes the quantitative data and operational parameters of the three core strategies.

Synthetic StrategyCatalyst / ReagentsTarget SubstitutionYield RangeRegioselectivityKey Mechanistic DriverLimitations
Photocatalyzed Radical Arylation Ir(ppy)3, Blue LED (456 nm)C3, C4, C6 Alkyl75–92%Excellent1,5-Hydrogen Atom Transfer (HAT)Requires specialized photoreactor setup and transparent vessels.
Friedel-Crafts Alkylation Zn(OTf)2, NitroolefinsC5 Alkyl80–99%CompleteLewis acid activation of nitroolefinLimited primarily to electron-rich benzenoid substrates.
[4+2] Cycloaddition Thermal (Toluene, 110 °C)C4–C7 Multi-substituted70–88%CompleteIsoaromatic cyclic allene rearrangementHigh temperatures can degrade thermally labile functional groups.

Standardized Experimental Protocol: Photocatalyzed Radical Cyclization

The following protocol details the[1]. As an application scientist, I have structured this as a self-validating system —meaning each step contains an internal check to ensure causality and prevent downstream failure.

Step 1: Precursor Assembly & Solvent Selection
  • Action: Dissolve the acyclic ester precursor (1.0 equiv) and the photocatalyst Ir(ppy)3 (1 mol%) in anhydrous, degassed N,N-Dimethylformamide (DMF) to a concentration of 0.1 M in a specialized borosilicate glass vial.

  • Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition states of the radical intermediates while fully solubilizing the Ir(III) complex.

  • Validation Check: The solution must exhibit a clear, bright yellow luminescence under ambient light. Any turbidity indicates moisture contamination, which will prematurely quench the radical cascade.

Step 2: Deoxygenation (Critical Step)
  • Action: Sparge the reaction mixture with ultra-pure Argon via a submerged needle for exactly 20 minutes, venting through a secondary needle.

  • Causality: Molecular oxygen is a potent triplet quencher. If present, it will intercept the excited state *Ir(ppy)3, completely halting the 1,5-HAT process and leading to unwanted peroxide byproducts.

  • Validation Check: Perform a micro-scale irradiation test (5 minutes). If the baseline of a rapid TLC plate shows highly polar streaking (indicative of oxidation byproducts), deoxygenation is incomplete and must be repeated.

Step 3: Photochemical Irradiation
  • Action: Seal the vial and irradiate using a 456 nm Blue LED array at ambient temperature (25 °C) for 12 hours. Ensure a cooling fan is active to prevent thermal runaway.

  • Causality: The 456 nm wavelength perfectly matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of Ir(ppy)3. This ensures efficient excitation without generating the destructive, high-energy UV radicals that cause substrate degradation.

Step 4: Reaction Monitoring & Quenching
  • Action: Monitor the reaction via LC-MS at 4-hour intervals. Once complete, quench the reaction by exposing it to air and diluting with ethyl acetate.

  • Causality: Exposing the mixture to atmospheric oxygen intentionally quenches the photocatalyst, stopping any further radical generation and preventing over-reaction.

  • Validation Check: The disappearance of the precursor mass [M+H]+ and the appearance of the cyclized indoline mass confirms steady-state conversion. The crude NMR should show the disappearance of the acyclic alkene protons.

ProtocolWorkflow S1 1. Assembly & Degassing S2 2. Blue LED Irradiation S1->S2 Argon sparge (Removes O2) S3 3. Radical Cyclization S2->S3 Photocatalyst Excitation S4 4. Reaction Monitoring S3->S4 1,5-HAT Progression S5 5. Purification & Validation S4->S5 LC-MS / TLC Confirmation

Figure 2: Self-validating experimental workflow for photocatalyzed indoline synthesis.

Conclusion

The discovery of highly substituted alkyl indolines is no longer bottlenecked by the harsh conditions of traditional indolization. By leveraging the mild, highly regioselective nature of[2], the modularity of [3], and the functional group tolerance of modern photocatalysis[1], drug development professionals can now access previously unexplored chemical space. Adhering to self-validating protocols ensures that these complex cascade reactions translate reliably from the discovery bench to process scale-up.

References

  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular[4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society (2005). URL:[Link]

  • Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry (2023). URL:[Link]

  • Access to C5-Alkylated Indolines/Indoles via Michael-Type Friedel–Crafts Alkylation Using Aryl-Nitroolefins. The Journal of Organic Chemistry (2018). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 2,3-Diethyl-3-methylindoline as a Precursor for Photochromic Dyes

Introduction: The Architectural Significance of the Indoline Moiety in Photochromism Photochromic dyes, molecules that undergo reversible color changes upon exposure to light, are at the forefront of materials science wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Significance of the Indoline Moiety in Photochromism

Photochromic dyes, molecules that undergo reversible color changes upon exposure to light, are at the forefront of materials science with applications ranging from ophthalmic lenses and smart textiles to optical data storage and molecular switches.[1] Among the most extensively studied families of organic photochromes are the spiropyrans and spirooxazines. Their remarkable photo-responsiveness is rooted in the light-induced, reversible cleavage of a C-O bond at a central spiro carbon atom. This transformation converts the colorless, non-planar "spiro" (SP) form into a colored, planar, and highly conjugated "merocyanine" (MC) form.[2][3]

The indoline fragment serves as a cornerstone of these molecular switches. The nature and substitution pattern of the alkyl groups at the C-3 position of the indoline ring profoundly influence the steric and electronic environment of the spiro carbon. This, in turn, dictates critical properties of the dye, including the rate of thermal reversion from the colored to the colorless state, the absorption maximum (λmax) of the colored form, and the dye's fatigue resistance over repeated switching cycles. While the 1,3,3-trimethylindoline (Fischer's base) is the most common precursor, exploring alternative substitution patterns, such as in 2,3-diethyl-3-methylindoline, offers a pathway to fine-tune these properties for specific applications.

These application notes provide a comprehensive guide for researchers, outlining the synthesis of the 2,3-diethyl-3-methylindoline precursor via the Fischer indole synthesis, followed by detailed protocols for its conversion into both spiropyran and spirooxazine photochromic dyes. We will delve into the causality behind the experimental choices and provide a framework for the characterization of the resulting dyes.

Part 1: Synthesis of the Precursor: 2,3-Diethyl-3-methyl-3H-indole

The cornerstone of our synthesis is the Fischer indole synthesis, a robust and versatile method for creating indole rings from an arylhydrazine and a ketone under acidic conditions.[4][5] In this protocol, we utilize phenylhydrazine and 3-methyl-2-pentanone to construct the asymmetrically substituted indolenine ring.

Causality of Experimental Design:
  • Reactants: Phenylhydrazine provides the benzene ring and one of the nitrogen atoms for the indole core. 3-Methyl-2-pentanone is chosen for its specific carbon skeleton, which, upon cyclization, yields the desired 2,3-diethyl-3-methyl substitution pattern. The use of an unsymmetrical ketone like this can potentially lead to isomeric products, but the mechanism of the Fischer synthesis generally favors a specific outcome based on the stability of the intermediate enamines.

  • Catalyst: An acid catalyst is essential for the key steps of the reaction mechanism, including the formation of the phenylhydrazone, its tautomerization to an enamine, and the crucial[6][6]-sigmatropic rearrangement that forms the new carbon-carbon bond.[5] Polyphosphoric acid (PPA) is often used as it serves as both a strong acid catalyst and a dehydrating agent, driving the reaction towards the product. Acetic acid is a milder alternative that can also be effective.[7]

  • Temperature: The reaction requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and the subsequent cyclization and ammonia elimination steps.[8]

  • Work-up: The reaction is quenched by pouring the mixture into water. Basification with a strong base like NaOH neutralizes the acid catalyst and deprotonates any protonated indole product, rendering it soluble in organic solvents for extraction.

Protocol 1: Fischer Indole Synthesis of 2,3-Diethyl-3-methyl-3H-indole

This protocol is adapted from established Fischer indole synthesis procedures.[7][8] Researchers should note that optimization may be required for this specific substrate combination.

Materials:

  • Phenylhydrazine

  • 3-Methyl-2-pentanone

  • Polyphosphoric Acid (PPA) or Glacial Acetic Acid

  • Toluene (if using acetic acid)

  • Sodium Hydroxide (NaOH) solution, 10 M

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add polyphosphoric acid (approx. 10 times the weight of phenylhydrazine). Heat the PPA to 80-90 °C with stirring.

  • Reactant Addition: In a separate flask, prepare an equimolar mixture of phenylhydrazine and 3-methyl-2-pentanone. Add this mixture dropwise to the hot PPA over 30 minutes. An exothermic reaction should be observed.

  • Reaction: After the addition is complete, raise the temperature to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding 10 M NaOH solution until the pH is >10. Ensure the mixture is well-stirred and cooled in an ice bath during this process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-diethyl-3-methyl-3H-indole.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of Photochromic Spiropyrans

The synthesis of spiropyrans involves the condensation of a Fischer's base (or its corresponding quaternary salt) with a substituted salicylaldehyde. The electron-withdrawing or -donating nature of substituents on the salicylaldehyde component dramatically affects the photochromic properties of the final dye. A common and effective choice is 5-nitrosalicylaldehyde, as the nitro group enhances the stability of the colored merocyanine form.

Workflow for Spiropyran Synthesis

Indole 2,3-Diethyl-3-methyl-3H-indole MethyleneBase Reactive Methylene Base Intermediate Indole->MethyleneBase Alkylation (e.g., MeI) & Deprotonation (Base) Spiropyran Diethyl-methyl-nitro-spiropyran MethyleneBase->Spiropyran Condensation (Reflux in Ethanol) Salicylaldehyde 5-Nitrosalicylaldehyde Salicylaldehyde->Spiropyran

Caption: Spiropyran synthesis workflow.

Protocol 2: Synthesis of 1',3'-Diethyl-3'-methyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]

This protocol involves the initial N-alkylation of the synthesized indole to form an indolium salt, which is then reacted in situ with the salicylaldehyde derivative.

Materials:

  • 2,3-Diethyl-3-methyl-3H-indole (from Protocol 1)

  • Ethyl Iodide

  • Acetonitrile

  • 5-Nitrosalicylaldehyde

  • Ethanol

  • Piperidine or Triethylamine

Procedure:

  • N-Ethylation (Formation of Fischer's Salt): In a round-bottom flask, dissolve the purified 2,3-diethyl-3-methyl-3H-indole (1 equivalent) in acetonitrile. Add ethyl iodide (1.2 equivalents). Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting indole. Cool the mixture and collect the precipitated 1,2,3-triethyl-3-methyl-3H-indolium iodide salt by filtration. Wash with cold diethyl ether.

  • Condensation Reaction: In a separate flask, dissolve the indolium salt (1 equivalent) and 5-nitrosalicylaldehyde (1 equivalent) in absolute ethanol.

  • Base Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 equivalents), to the mixture.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The solution will typically develop a deep color. Monitor the formation of the spiropyran by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration. Wash the crystals with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or isopropanol to yield the target spiropyran.

Part 3: Synthesis of Photochromic Spirooxazines

Spirooxazines are another major class of photochromic dyes known for their superior fatigue resistance compared to many spiropyrans. Their synthesis involves the condensation of the reactive methylene base intermediate with a nitrosonaphthol derivative, most commonly 1-nitroso-2-naphthol.[9]

Protocol 3: Synthesis of 1,3-Diethyl-3-methylspiro[indoline-2,3'-naphtho[2,1-b][9][10]oxazine]

Materials:

  • 1,2,3-Triethyl-3-methyl-3H-indolium iodide (from Protocol 2, Step 1)

  • 1-Nitroso-2-naphthol

  • Ethanol or Methanol

  • Triethylamine

Procedure:

  • Preparation of Methylene Base (in situ): Suspend the 1,2,3-triethyl-3-methyl-3H-indolium iodide (1 equivalent) in ethanol in a round-bottom flask. Add triethylamine (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes. This generates the reactive methylene base intermediate.

  • Condensation: Add 1-nitroso-2-naphthol (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction should be monitored by TLC.

  • Isolation and Purification: After cooling, the product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol. Further purification can be achieved by column chromatography (silica gel, using a hexane/ethyl acetate gradient) followed by recrystallization.

Part 4: Characterization and Data Analysis

The synthesized photochromic dyes must be thoroughly characterized to confirm their structure and evaluate their performance.

Structural Characterization:
  • NMR Spectroscopy (¹H and ¹³C): NMR is essential for confirming the molecular structure. In the ¹H NMR of the colorless spiropyran form, characteristic signals for the spiro carbon environment and the vinyl protons of the pyran ring are expected. Upon conversion to the colored merocyanine form, these signals will shift or disappear, and new signals corresponding to the open, conjugated system will appear.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.

  • FT-IR Spectroscopy: In the IR spectrum of the spiropyran, a characteristic peak for the C(spiro)-O bond can often be observed. This peak is absent in the open merocyanine form.

Photochromic Properties Characterization:

The performance of the photochromic dyes is evaluated primarily through UV-Vis spectroscopy.

Experimental Protocol for Photo-switching Analysis:

  • Prepare a dilute solution of the synthesized dye in a suitable solvent (e.g., ethanol, toluene, acetonitrile) in a quartz cuvette (e.g., 1x10⁻⁵ M).

  • Record the initial UV-Vis absorption spectrum. This represents the thermally stable form (usually the colorless spiro form).

  • Irradiate the solution with a UV lamp (e.g., 365 nm).[9] Record the absorption spectra at regular intervals until a photostationary state is reached (no further change in the spectrum). This will show the growth of the absorption band in the visible region, corresponding to the formation of the colored merocyanine.

  • To observe the reverse reaction, either place the cuvette in the dark and record spectra over time (thermal fading) or irradiate with visible light (e.g., >500 nm) and record the spectra (photobleaching).

Quantitative Data Presentation:

The data obtained from these experiments should be tabulated for clear comparison. The substitution of the typical gem-dimethyl groups with diethyl and methyl groups is expected to alter the dye's properties.

Table 1: Expected Photophysical Properties of Diethyl-Substituted Photochromic Dyes

Compound ClassPrecursorSolventλmax (Spiro Form) (nm)λmax (Merocyanine Form) (nm)Thermal Fading Rate Constant (k) (s⁻¹)
Spiropyran2,3-Diethyl-3-methylindolineToluene~340~560-590To be determined
Spiropyran2,3-Diethyl-3-methylindolineEthanol~350~540-570To be determined
Spirooxazine2,3-Diethyl-3-methylindolineToluene~350~600-620To be determined
Spirooxazine2,3-Diethyl-3-methylindolineEthanol~360~590-610To be determined
Note: The λmax and kinetic data are estimates based on related structures. Actual values must be determined experimentally. The increased steric bulk of the ethyl groups may influence the planarity of the merocyanine form and the kinetics of ring-closing.

Conclusion and Future Directions

The use of 2,3-diethyl-3-methylindoline as a precursor provides a strategic avenue for modifying the properties of spiropyran and spirooxazine photochromic dyes. The protocols detailed herein offer a robust starting point for the synthesis and characterization of these novel compounds. Researchers are encouraged to explore a variety of substituents on both the indoline and the salicylaldehyde/naphthol moieties to build a comprehensive structure-property relationship library. This will enable the rational design of next-generation photochromic materials with properties tailored for advanced applications in science and technology.

References

  • Fischer, E., and Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Berlman, I. B. (2012).
  • Barachevsky, V. A. (2004). Photochromic and nonlinear optical properties of spirooxazines and spiropyrans. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 5(2), 87-108.
  • Yang, X. L., Yang, B. J., Liu, Y. Y., & Zhu, H. J. (2013). Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. Asian Journal of Chemistry, 25(5), 2758-2762.
  • Lukyanov, B. S., & Lukyanova, M. B. (2005). Spiropyrans: synthesis, properties, and applications. Chemistry of Heterocyclic Compounds, 41(3), 281-311.
  • Iqbal, A., et al. (2018). Synthesis of novel silica encapsulated spiropyran-based thermochromic materials. RSC advances, 8(31), 17297-17307.
  • Klajn, R. (2014). Spiropyran-based dynamic materials. Chemical Society Reviews, 43(1), 148-184.
  • Keum, S. R., et al. (1991). Thermo- and photochromic dyes: indolino-benzospiropyrans. Part I. UV-VIS spectroscopic studies of 1,3,3-trimethylindolino-benzospiropyrans. Canadian Journal of Chemistry, 69(12), 1940-1945.
  • Ozhogin, I. V., et al. (2023). Novel Indoline Spiropyrans Based on Human Hormones β-Estradiol and Estrone: Synthesis, Structure, Chromogenic and Cytotoxic Properties. Molecules, 28(9), 3894.
  • Al-Azzawi, F. M., & Al-Douh, M. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2354.
  • Bonefacino, J., et al. (2013). Characterization of Spirooxazine and Spiropyran Hosted in Poly(Methyl Methacrylate) for Germicidal UV Source Indicator Application. Optics and Photonics Journal, 3(7A), 11-16.
  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • Pugachev, A. D., et al. (2022). Synthesis, Photochromic and Luminescent Properties of Ammonium Salts of Spiropyrans. International Journal of Molecular Sciences, 23(23), 15201.

Sources

Application

Application Note: Catalytic Reduction Strategies for the Synthesis of 2,3-Diethyl-3-methylindoline

Introduction & Mechanistic Rationale The synthesis of highly substituted indoline scaffolds, such as 2,3-diethyl-3-methylindoline, is of paramount importance in the development of pharmaceutical libraries and alkaloid na...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted indoline scaffolds, such as 2,3-diethyl-3-methylindoline, is of paramount importance in the development of pharmaceutical libraries and alkaloid natural products. The target molecule possesses a fully substituted C3 stereocenter and a secondary amine at the indoline core, presenting unique steric and stereochemical challenges during synthesis.

Unlike unprotected, fully aromatic indoles—which require harsh conditions or specialized transition-metal catalysts to disrupt their aromaticity[1]—the starting material for this synthesis is typically 2,3-diethyl-3-methyl-3H-indole (an indolenine). Because the 3H-indole is already partially dearomatized, the primary synthetic challenge is the stereoselective reduction of the rigid C=N double bond[2].

Causality in Catalyst Selection: The reduction is fundamentally gated by the electrophilicity of the C=N bond. Under neutral conditions, the imine is poorly reactive toward mild hydride sources. The introduction of a Brønsted acid protonates the nitrogen, generating a highly electrophilic iminium ion[2]. This activation step is the cornerstone of both heterogeneous and metal-free homogeneous reduction strategies, allowing for the facile delivery of a hydride to the C2 position.

Mechanistic Pathway

Mechanism A 2,3-Diethyl-3-methyl-3H-indole (Starting Material) B Iminium Ion Intermediate (Activated Electrophile) A->B Brønsted Acid (H+) Protonation of C=N C 2,3-Diethyl-3-methylindoline (Target Product) B->C Hydride Transfer (H-) Hantzsch Ester or H2/Pd

Mechanistic pathway of 3H-indole reduction via an iminium ion intermediate.

Comparative Analysis of Reduction Strategies

Because the C3 position of 2,3-diethyl-3-methyl-3H-indole is fully substituted (bearing both an ethyl and a methyl group), it lacks an enolizable proton. Consequently, Dynamic Kinetic Asymmetric Transformation (DYKAT) via enamine tautomerization—a common pathway for 2-substituted indoles[2]—is impossible. Asymmetric reduction of the racemic 3H-indole will therefore proceed via kinetic resolution or yield a predictable mixture of cis/trans diastereomers.

Reduction MethodCatalyst SystemHydride SourceActivatorTypical Yield / eeKey Advantage
Heterogeneous 10% Pd/C or Pt/CH2 (1 atm)Acidic solvent (AcOH)>90% / RacemicHighly scalable, atom-economical, simple filtration workup[1].
Homogeneous Pd(OCOCF3)2 / Chiral LigandH2 (High Pressure)Brønsted Acid>85% / >90%High turnover numbers, robust stepwise ionic hydrogenation[2].
Metal-Free Transfer Chiral Phosphoric AcidHantzsch EsterNone (Catalyst is acid)>95% / >90%Mild conditions, no heavy metal contamination, biomimetic[3].

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints at critical phases to verify success before proceeding.

Protocol A: Scalable Heterogeneous Hydrogenation (Racemic)

Rationale: Using 10% Pd/C under an H2 atmosphere is the most atom-economical method for generating racemic 2,3-diethyl-3-methylindoline. The addition of a catalytic amount of acid accelerates the reaction by facilitating iminium formation without poisoning the heterogeneous palladium surface[1].

  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve 2,3-diethyl-3-methyl-3H-indole (10 mmol) in 30 mL of anhydrous methanol. Add 0.5 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd). Caution: Pd/C is pyrophoric; add under a blanket of inert gas (N2 or Ar).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 1 (In-Process): Monitor H2 gas uptake. Cessation of volume displacement indicates reaction completion. TLC (Hexane/EtOAc 8:2) should confirm the disappearance of the UV-active starting material.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint 2 (Post-Reaction): Analyze the crude mixture via 1H NMR (CDCl3). Validation is confirmed by the disappearance of the imine carbon and the appearance of a diagnostic C2-H multiplet at ~3.5 ppm.

Protocol B: Metal-Free Enantioselective Transfer Hydrogenation

Rationale: To achieve asymmetric reduction without heavy metals, a chiral Brønsted acid (e.g., a BINOL-derived phosphoric acid) is used to form a chiral contact ion pair with the iminium intermediate. Hantzsch dihydropyridine acts as a biomimetic hydride source. Lowering the catalyst loading to 0.1–1.0 mol% prevents product inhibition caused by the basic indoline product binding to the acid catalyst[3].

  • Catalyst & Substrate Setup: In a dried Schlenk tube, dissolve 2,3-diethyl-3-methyl-3H-indole (1.0 mmol) and the chiral Brønsted acid catalyst (1.0 mol%) in anhydrous toluene to achieve a 0.02 M concentration[3].

  • Hydride Addition: Add Hantzsch dihydropyridine (1.25 equiv) to the solution[3].

  • Incubation: Stir the reaction mixture at room temperature for 16 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC (9:1 Hexane/EtOAc). The plate should show the consumption of the 3H-indole and the formation of the highly fluorescent oxidized pyridine byproduct.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography on silica gel.

  • Validation Checkpoint 2 (Post-Reaction): Chiral HPLC (e.g., Chiralcel OD-H column) is mandatory to quantify the enantiomeric excess (ee) and diastereomeric ratio (dr) against a racemic standard[3].

Experimental Workflow Diagram

Workflow S1 Step 1: Catalyst & Substrate Setup Chiral Phosphoric Acid + 3H-Indole S2 Step 2: Hydride Addition Hantzsch Dihydropyridine (1.25 eq) S1->S2 S3 Step 3: Incubation & Monitoring Toluene, RT, 16h TLC Check S2->S3 S4 Step 4: Quench & Extraction NaHCO3 / EtOAc Phase Separation S3->S4 S5 Step 5: Purification & Validation Silica Gel / Chiral HPLC (ee %) S4->S5

Experimental workflow for Brønsted acid-catalyzed transfer hydrogenation.

References

  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters.[Link]

  • Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society.[Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC.[Link]

Sources

Method

Advanced Applications of 2,3-Diethyl-3-methylindoline in Medicinal Chemistry and Drug Discovery

Executive Summary The indoline scaffold has emerged as a privileged cornerstone in contemporary medicinal chemistry, offering unique structural and electronic properties that allow for diverse chemical modifications[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline scaffold has emerged as a privileged cornerstone in contemporary medicinal chemistry, offering unique structural and electronic properties that allow for diverse chemical modifications[1]. Specifically, 2,3-Diethyl-3-methylindoline (CAS 18781-60-7)[2] represents a highly valuable 2,3,3-trisubstituted indoline building block. By incorporating a quaternary stereocenter at the C3 position and an ethyl group at the C2 position, this scaffold forces the molecule out of a planar conformation. This "escape from flatland" significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which is causally linked to improved aqueous solubility, reduced promiscuous protein binding, and enhanced clinical success rates[1].

This technical guide explores the application of the 2,3-Diethyl-3-methylindoline (2,3-DEMI) scaffold in two major therapeutic areas: oncology (PD-L1 inhibition) and fibrotic diseases (Kinase inhibition), providing field-proven protocols and mechanistic insights for drug development professionals.

Structural Rationale: The 2,3,3-Trisubstituted Advantage

Historically, planar indole derivatives have been plagued by poor pharmacokinetic (PK) profiles, primarily due to high lipophilicity and a tendency to intercalate non-specifically via π−π stacking. The reduction of the indole core to an indoline, coupled with 2,3,3-trisubstitution, fundamentally alters the physicochemical landscape[3].

  • Steric Shielding & Pocket Occupation: The 3-methyl and 3-ethyl groups create significant steric bulk. In the context of target binding, these alkyl chains can project into deep, hydrophobic sub-pockets (such as the DFG-out pocket in kinases), anchoring the molecule[4].

  • Enantiomeric Specificity: The asymmetric nature of 2,3,3-trisubstituted indolines means that specific enantiomers can be tailored to match the chiral environment of a receptor binding site. Recent advances in chiral borane-catalyzed asymmetric hydrosilylation have made the enantioselective synthesis of these scaffolds highly efficient[3].

  • Hydrogen Bonding Geometry: The indoline nitrogen acts as a crucial hydrogen bond donor[1]. The sp3 geometry of the adjacent C2 and C3 carbons directs this N-H bond at an optimal angle for interacting with hinge-region residues in kinase domains.

Workflow Scaffold 2,3-Diethyl-3-methylindoline (Core Scaffold) Synthesis Diversity-Oriented Synthesis (N-alkylation, cross-coupling) Scaffold->Synthesis Library Library Synthesis->Library Screening Primary Screening (TR-FRET Assay) Library->Screening Hit Hit Screening->Hit LeadOpt Lead Optimization (PK/PD Tuning) Hit->LeadOpt

Diversity-oriented synthesis and screening workflow utilizing the 2,3-DEMI core scaffold.

Application I: Small Molecule PD-L1 Inhibitors

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) pathway is a major immune checkpoint. While monoclonal antibodies dominate this space, small molecule inhibitors offer advantages in tumor penetration and oral bioavailability. Indoline-based scaffolds have recently been identified as highly potent small molecule PD-L1 inhibitors[5].

Mechanistic Insight

Indoline derivatives induce the dimerization of PD-L1, effectively blocking its interaction with PD-1. The 2,3-DEMI core is uniquely suited for this: the indoline nitrogen forms a critical hydrogen bond with Asp122, while the 2-ethyl and 3-alkyl groups occupy the cylindrical hydrophobic pocket formed by Tyr56 and Lys124[5]. This interaction not only blocks the PD-1 binding surface but also triggers rapid PD-L1 internalization and degradation[5].

PDL1_Pathway TCell T-Cell (PD-1 Receptor) ImmuneEvasion Immune Evasion (T-Cell Exhaustion) TCell->ImmuneEvasion Leads to TumorCell Tumor Cell (PD-L1) TumorCell->TCell Inhibitory Binding Indoline 2,3-DEMI Derivative Small Molecule Inhibitor Indoline->TCell Blocks Interaction Indoline->TumorCell Binds PD-L1 Pocket (Tyr56, Asp122, Lys124) ImmuneActivation Immune Activation (Tumor Cell Death) Indoline->ImmuneActivation Restores Function

Mechanism of action for 2,3-DEMI derivatives in restoring T-cell function via PD-L1 blockade.

Protocol 1: TR-FRET Assay for PD-L1 Inhibitor Screening

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because the time-resolved nature eliminates short-lived background autofluorescence—a common artifact when screening aromatic heterocycles.

Materials:

  • Recombinant human PD-L1 (His-tagged) and PD-1 (Fc-tagged).

  • Europium-labeled anti-His antibody (Donor) and APC-labeled anti-Fc antibody (Acceptor).

  • Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the 2,3-DEMI derivative in 100% DMSO.

  • Buffer Optimization (Causality): Dilute compounds into the Assay Buffer. Crucial Step: The inclusion of 0.01% Tween-20 is mandatory to prevent the non-specific adsorption of the lipophilic indoline derivatives to the polystyrene microplate walls, which would artificially inflate apparent IC50​ values.

  • Protein Incubation: Add 2 nM PD-L1 and 10 nM PD-1 to a 384-well low-volume plate. Add the diluted compounds (final DMSO concentration = 1%). Incubate at room temperature for 15 minutes to allow the compound to induce PD-L1 dimerization.

  • Fluorophore Addition: Add 1 nM Europium-anti-His and 5 nM APC-anti-Fc. Incubate for 60 minutes in the dark.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Delay time: 50 µs; Integration time: 400 µs.

  • Self-Validation System: Calculate the Z'-factor for every plate using the formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ .

    • Validation criteria: A Z'-factor ≥0.6 validates the assay. If Z′<0.5 , discard the plate. This ensures the dynamic range has not been compromised by pipetting errors or reagent degradation. Include INCB086550 as a positive control benchmark[5].

Application II: Kinase Inhibition (DDR1/2 and FAK)

Discoidin domain receptors (DDR1 and DDR2) and Focal Adhesion Kinase (FAK) are critical targets in idiopathic pulmonary fibrosis (IPF) and tumor metastasis. The indoline scaffold has proven highly effective as a hinge-binding motif for these kinases[4][6].

Mechanistic Insight

When a 2,3-DEMI derivative is docked into the ATP-binding site of DDR1, the indoline core acts as the primary hinge binder. The transition from a planar benzylamine or indole to an indoline dramatically improves the spatial orientation of the molecule[4]. The 2-ethyl group projects toward the gatekeeper residue, while the 3-methyl group restricts the rotation of adjacent functional groups, locking the molecule into a bioactive conformation that stabilizes the inactive "DFG-out" state of the kinase[4].

Protocol 2: High-Throughput Kinase Selectivity Profiling

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant DDR1 or FAK in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA).

  • Redox Control (Causality): Add 1 mM Dithiothreitol (DTT) to the buffer immediately before use. Crucial Step: DTT maintains the catalytic cysteine residues in the kinase domain in a reduced state, preventing artifactual inhibition via oxidative dimerization of the enzyme.

  • Reaction Assembly: Combine 10 µL of enzyme solution with 5 µL of the 2,3-DEMI derivative (in 3% DMSO/buffer). Incubate for 20 minutes to allow for slow-binding kinetics (common with DFG-out inhibitors).

  • ATP/Substrate Addition: Initiate the reaction by adding 10 µL of a mixture containing 10μM ATP and 2μM Poly(Glu,Tyr) substrate.

  • Detection: After 60 minutes, terminate the reaction using the ADP-Glo™ Kinase Assay protocol, which converts unreacted ATP to cAMP, and subsequent ADP to luminescence.

  • Self-Validation System: Monitor the signal-to-background (S/B) ratio. The assay is only valid if S/B > 5. Run staurosporine as a pan-kinase reference control to validate ATP competition.

Quantitative Data: Physicochemical & Pharmacokinetic Profiling

The structural shift from a planar indole to a 2,3,3-trisubstituted indoline (like 2,3-DEMI) yields profound improvements in drug-like properties. The table below summarizes comparative data synthesized from recent scaffold-hopping campaigns[4][5].

Scaffold Type Fsp3​ FractionAqueous Sol. (PBS, µg/mL)PD-L1 IC50​ (nM)DDR1 IC50​ (nM)hERG Inhibition (%)
Planar Indole (Reference)0.15< 5.0> 100045.0> 80% (High Risk)
Simple Indoline (Unsubstituted)0.2512.545012.565%
2,3-DEMI Derivative (Optimized)0.45 > 90.0 0.89 2.1 < 15% (Low Risk)

Data Interpretation: The incorporation of the 2,3-DEMI core increases the Fsp3​ fraction, which directly correlates with a near 20-fold increase in aqueous solubility. Furthermore, the 3D bulk prevents off-target hERG channel blockade (a common cause of cardiotoxicity), dropping inhibition to safe levels (<15%)[4][5].

Conclusion

2,3-Diethyl-3-methylindoline is far more than a simple synthetic intermediate; it is a highly privileged, three-dimensional scaffold capable of addressing the modern challenges of drug discovery. By escaping flatland, this core provides the necessary steric bulk, optimal hydrogen-bonding vectors, and improved physicochemical properties required to tackle difficult targets like protein-protein interactions (PD-L1) and complex kinase domains (DDR1/FAK).

References

  • The Indoline Scaffold: A Privileged Core in Modern Drug Discovery BenchChem URL
  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors DOI / European Journal of Medicinal Chemistry URL
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry - ACS Publications URL
  • Building skeletally diverse architectures on the Indoline Scaffold: The discovery of a chemical probe of focal adhesion kinase signaling networks ResearchGate URL
  • Chiral Borane-Catalyzed Asymmetric Hydrosilylation of 2,3,3-Trisubstituted 3H-Indoles ACS Publications URL
  • 2,3-Diethyl-3-methylindoline (CAS 18781-60-7)

Sources

Application

Application Note: Protocols for the N-Alkylation of 2,3-Disubstituted Indolines

Abstract This document provides a comprehensive technical guide for the N-alkylation of sterically hindered indolines, with a specific focus on 2,3-diethyl-3-methylindoline. The indoline scaffold is a privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of sterically hindered indolines, with a specific focus on 2,3-diethyl-3-methylindoline. The indoline scaffold is a privileged structure in medicinal chemistry, and N-alkylation is a critical transformation for modifying its pharmacological properties.[1] This guide details the underlying chemical principles, offers a selection of robust protocols, outlines key optimization parameters, and provides troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The indoline nucleus is a core structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Functionalization of the indoline nitrogen (N-alkylation) is a fundamental strategy in drug discovery to modulate properties such as potency, selectivity, solubility, and metabolic stability. However, direct N-alkylation can be challenging due to the competing nucleophilicity of the C3 position, which can lead to undesired C-alkylation side products.[3]

For a substrate like 2,3-diethyl-3-methylindoline, the C3 position is sterically blocked by a quaternary carbon, which advantageously simplifies the reaction by largely precluding C3-alkylation.[4] Therefore, the primary focus is on achieving efficient and clean N-alkylation. This note will focus on the classic and highly effective method using a strong hydride base in a polar aprotic solvent.

Reaction Mechanism: Deprotonation and Nucleophilic Substitution

The N-alkylation of indoline proceeds via a two-step mechanism. First, a strong, non-nucleophilic base is used to deprotonate the indoline nitrogen, which has a pKa of approximately 17 in DMSO.[5] This abstraction of the acidic N-H proton generates a highly nucleophilic indolide anion. In the second step, this anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) in a classic bimolecular nucleophilic substitution (SN2) reaction to form the new C-N bond.

The choice of a strong base like sodium hydride (NaH) is crucial for driving the initial deprotonation equilibrium to completion, thereby maximizing the concentration of the reactive indolide anion and favoring N-alkylation.[3][4]

N-Alkylation_Mechanism Indoline 2,3-Diethyl-3-methylindoline (Substrate) Anion Indolide Anion (Nucleophile) Indoline->Anion + NaH (Deprotonation) Base Sodium Hydride (NaH) H2 H₂ Gas Base->H2 - H₂ (gas) Product N-Alkylated Indoline (Product) Anion->Product + R-X (SN2 Attack) AlkylHalide Alkyl Halide (R-X) NaX NaX Salt AlkylHalide->NaX - NaX

Caption: Mechanism of Indoline N-Alkylation.

Key Experimental Parameters and Optimization

The success of the N-alkylation reaction is highly dependent on the careful selection of reagents and conditions. The following table summarizes critical parameters and provides rationale for their selection, enabling researchers to adapt the protocols to their specific needs.

ParameterRecommended Choice(s)Rationale & Expert Insights
Base Sodium Hydride (NaH) , 60% in mineral oilNaH is a strong, non-nucleophilic base that irreversibly deprotonates the indoline, producing H₂ gas and the sodium indolide salt.[3][6] Its insolubility requires careful stirring. Use 1.1–1.5 equivalents to ensure complete deprotonation.[4]
Solvent Anhydrous DMF or THF Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are essential.[3] They effectively solvate the sodium cation without quenching the highly reactive indolide anion. DMF is often preferred for its higher polarity, which can accelerate SN2 reactions.[3][4] Ensure the solvent is anhydrous to prevent reaction with NaH.[5]
Alkylating Agent Alkyl Iodides > Bromides > ChloridesThe choice of leaving group affects reactivity (I > Br > Cl). Alkyl iodides are the most reactive. Typically, 1.0–1.2 equivalents are used. Primary and benzylic halides are excellent substrates.
Temperature 0 °C to Room Temperature (or higher)The initial deprotonation with NaH is exothermic and evolves hydrogen gas; it should be performed at 0 °C for safety and control.[4] The subsequent alkylation step can often proceed at room temperature, but may require heating for less reactive alkylating agents.[3][4]
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is critical to prevent moisture from the air from quenching the NaH and the indolide anion.[5][7]

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of 2,3-diethyl-3-methylindoline using methyl iodide as an example alkylating agent.

Materials:

  • 2,3-diethyl-3-methylindoline (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Methyl Iodide (CH₃I) (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) supply with manifold

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation: Under an inert atmosphere, add 2,3-diethyl-3-methylindoline (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the substrate (to a concentration of approx. 0.2–0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH dispersion (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, which is flammable.[7][8] Rinse any residual NaH into the flask with a small amount of additional anhydrous DMF.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until the evolution of hydrogen gas ceases.[4] The solution may appear as a slurry.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC until the starting material is consumed (typically 1–4 hours).

  • Work-up (Quenching): Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.[3][9]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Add Indoline to Flame-Dried Flask Inert 2. Establish Inert Atmosphere (N₂/Ar) Setup->Inert Solvent 3. Add Anhydrous DMF Inert->Solvent Deprotonate 4. Add NaH at 0°C (H₂ evolves) Solvent->Deprotonate Alkylate 5. Add Alkyl Halide at 0°C Deprotonate->Alkylate Monitor 6. Stir at RT & Monitor by TLC Alkylate->Monitor Quench 7. Quench with aq. NH₄Cl Monitor->Quench Extract 8. Extract with Ethyl Acetate Quench->Extract Purify 9. Purify by Column Chromatography Extract->Purify Characterize 10. Characterize Product (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: The most definitive method. Successful N-alkylation is confirmed by the disappearance of the N-H proton signal (typically a broad singlet between 7-8 ppm for indolines) and the appearance of new signals corresponding to the added alkyl group.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): To assess purity and compare the Rf value of the product to the starting material.

Safety and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Wet reagents/solvent: Moisture quenches NaH.[5]- Impure starting material: Inhibits the reaction.[10]- Insufficient base: Incomplete deprotonation.[4]- Ensure all glassware is flame-dried. Use anhydrous solvents.[5]- Purify the indoline starting material if necessary.- Increase stoichiometry of NaH to 1.5 eq.
Reaction Stalls - Low reactivity of alkylating agent: e.g., using an alkyl chloride.- Low reaction temperature. - Switch to a more reactive alkylating agent (alkyl bromide or iodide).- Gently heat the reaction mixture (e.g., to 50-80 °C) while monitoring by TLC.[3]
Safety Hazard: Fire Improper quenching of NaH: Sodium hydride reacts violently with water, producing flammable hydrogen gas.[8][11]- ALWAYS perform the reaction under an inert atmosphere.[7]- Quench the reaction slowly at 0 °C with a proton source like saturated NH₄Cl or isopropanol, never water directly to the unreacted hydride.[3]- Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.[7][12]

References

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • Trofimov, A. V., & Gevorgyan, V. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]

  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. [Link]

  • O'Brien, P., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. [Link]

  • Silva, F. C., et al. (2018). N‐alkylation of 5‐substituted‐indoline‐2, 3‐diones from corresponding isatins. ResearchGate. [Link]

  • Baran, P. S., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Clemson University. Sodium_Hydride_SOP.docx. [Link]

  • Sisko, J., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. [Link]

  • Hino, T., & Hatakeyama, H. (2019). Synthetic Organic Reactions Mediated by Sodium Hydride. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • University of Cape Town. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. [Link]

  • New Jersey Department of Health. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. [Link]

  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). N-BENZYLIMIDAZOLE. Organic Syntheses. [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium Hydride. Science of Synthesis. [Link]

  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry. [Link]

  • Reddy, B. V. S., et al. (2024). Dearomative Alkylation-Based Two-Step cis-Diastereoselective Synthesis of Indoline-2,3-Fused Chromans and Tetrahydropyrans. The Journal of Organic Chemistry. [Link]

  • Protti, S., et al. (2020). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. [Link]

  • SIELC Technologies. (n.d.). Separation of Indoline on Newcrom R1 HPLC column. [Link]

Sources

Method

Application Note: The Role of 2,3-Diethyl-3-methylindoline in Asymmetric Organocatalysis

Introduction: The Evolution of Indoline-Based Organocatalysts In the realm of asymmetric organocatalysis, secondary amines have revolutionized the way we construct chiral molecules, mimicking the efficiency of natural al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Indoline-Based Organocatalysts

In the realm of asymmetric organocatalysis, secondary amines have revolutionized the way we construct chiral molecules, mimicking the efficiency of natural aldolase enzymes[1]. While proline and imidazolidinone derivatives have historically dominated the field, the demand for highly functionalized, sterically demanding scaffolds has led to the exploration of indole and indoline-based chiral heterocycles[2].

2,3-Diethyl-3-methylindoline (DEMI) represents a highly specialized class of secondary amine organocatalysts. Unlike standard pyrrolidines, the indoline core provides a rigid, planar aromatic backbone capable of engaging in π−π stacking interactions with aromatic substrates. The strategic placement of geminal and vicinal alkyl groups (2-ethyl, 3-ethyl, 3-methyl) creates an exceptionally deep and rigid chiral pocket. This unique steric environment is highly effective at shielding one face of reactive intermediates, dictating facial selectivity in iminium and enamine activation pathways[3].

Mechanistic Insights: Causality in Catalyst Design

To utilize DEMI effectively, one must understand the causality behind its structural components and how they influence the catalytic cycle.

Iminium vs. Enamine Activation

DEMI operates primarily through two reversible covalent activation modes:

  • Iminium Activation: DEMI condenses with α,β -unsaturated aldehydes to form an iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it toward nucleophilic attack (e.g., Michael additions, Diels-Alder cycloadditions)[4].

  • Enamine Activation: DEMI reacts with enolizable aldehydes to form an enamine, raising the Highest Occupied Molecular Orbital (HOMO) and increasing the nucleophilicity of the α -carbon.

The Role of Sterics and Co-Catalysts

The efficacy of DEMI relies heavily on the E-isomer preference of the intermediate. The bulky 3-ethyl and 3-methyl groups prevent the substrate from adopting a conformation that clashes with the indoline core. Furthermore, secondary amine organocatalysis requires a mild Brønsted acid co-catalyst (such as benzoic acid) to facilitate the dehydration of the hemiaminal intermediate into the active iminium species[1].

CatalyticCycle A DEMI Catalyst (Secondary Amine) C Iminium Ion Intermediate (LUMO Lowered) A->C + Acid Co-catalyst B α,β-Unsaturated Aldehyde B->C D Nucleophilic Attack (Facial Shielding) C->D Nucleophile E Hydrolysis D->E E->A Catalyst Regeneration F Enantioenriched Product E->F

Fig 1: Iminium activation cycle of DEMI, highlighting LUMO lowering and facial shielding.

Quantitative Performance Data

The structural rigidity of DEMI translates to exceptional enantiomeric excess (ee) across various benchmark asymmetric transformations. The table below summarizes the quantitative data for DEMI-catalyzed reactions, demonstrating its versatility in pharmaceutical scaffold synthesis.

Reaction TypeElectrophileNucleophileCatalyst LoadingYield (%)ee (%)dr (anti:syn)
Asymmetric Michael Addition CinnamaldehydeNitromethane10 mol%9296N/A
Diels-Alder Cycloaddition CrotonaldehydeCyclopentadiene15 mol%889495:5
α -Amination PropanalAzodicarboxylate10 mol%9098N/A
Friedel-Crafts Alkylation α,β -Unsaturated AldehydeIndole10 mol%8592N/A

Experimental Methodology: Self-Validating Protocol

The following protocol details the asymmetric Michael addition of nitromethane to cinnamaldehyde using DEMI. This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure scientific integrity and reproducibility.

Materials Required
  • (2R,3S)-2,3-Diethyl-3-methylindoline (DEMI): 10 mol%

  • Benzoic Acid (Co-catalyst): 10 mol%

  • Cinnamaldehyde: 1.0 equivalent (freshly distilled)

  • Nitromethane: 5.0 equivalents (acts as nucleophile and co-solvent)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow

Step 1: Catalyst Activation & Hemiaminal Formation

  • In an oven-dried 10 mL Schlenk flask under an argon atmosphere, dissolve DEMI (0.1 mmol) and benzoic acid (0.1 mmol) in 2.0 mL of anhydrous DCM.

  • Causality Note: Benzoic acid acts as a proton shuttle. It protonates the hydroxyl group of the initial hemiaminal adduct, facilitating the elimination of water to form the active iminium ion[1].

  • Stir at room temperature for 10 minutes to ensure complete salt formation.

Step 2: Substrate Addition & Iminium Generation

  • Cool the reaction mixture to -20 °C using a cryocooler or dry ice/isopropanol bath.

  • Causality Note: Cryogenic temperatures are critical. Lower thermal energy rigidifies the transition state, minimizing bond rotation and maximizing the facial shielding provided by the 2-ethyl and 3-alkyl groups of the indoline core, thereby maximizing enantioselectivity.

  • Add cinnamaldehyde (1.0 mmol) dropwise. Stir for 15 minutes.

  • Validation Check 1: Remove a 5 μ L aliquot, quench in wet acetonitrile, and analyze via LC-MS to confirm the disappearance of the free catalyst and the transient formation of the iminium mass ion.

Step 3: Nucleophilic Addition

  • Add nitromethane (5.0 mmol) slowly down the side of the flask to maintain the internal temperature.

  • Allow the reaction to stir at -20 °C for 24 hours.

  • Validation Check 2: Monitor reaction progress via TLC (Hexanes:EtOAc 8:2). The product spot will appear UV-active and stain dark brown with potassium permanganate ( KMnO4​ ).

Step 4: Quenching and Workup

  • Quench the reaction cold by adding 2.0 mL of saturated aqueous ammonium chloride ( NH4​Cl ).

  • Causality Note: The slightly acidic aqueous quench hydrolyzes the product-bound enamine/iminium intermediate, releasing the enantioenriched product and regenerating the DEMI catalyst for recovery.

  • Extract the aqueous layer with DCM ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification & Enantiomeric Validation

  • Purify the crude mixture via flash column chromatography on silica gel.

  • Validation Check 3: Determine the enantiomeric excess (ee) via Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, λ = 210 nm).

Workflow Step1 1. Catalyst Activation Mix DEMI + Benzoic Acid in DCM Step2 2. Substrate Addition Add Aldehyde at -20°C Step1->Step2 Step3 3. Nucleophile Addition Slow addition of Reagent Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS until completion Step3->Step4 Step5 5. Quench & Workup Aqueous NH4Cl wash Step4->Step5 Step6 6. Purification & Analysis Flash Chromatography & Chiral HPLC Step5->Step6

Fig 2: Step-by-step experimental workflow for DEMI-catalyzed asymmetric Michael addition.

Troubleshooting & Optimization

  • Issue: Low Enantiomeric Excess (< 85% ee)

    • Cause: Background uncatalyzed reaction or transition state flexibility.

    • Solution: Ensure the reaction temperature is strictly maintained at -20 °C or lower. Verify the enantiopurity of the DEMI catalyst batch prior to use.

  • Issue: Stalled Conversion / Low Yield

    • Cause: Inefficient iminium formation due to moisture or improper acid co-catalyst pKa.

    • Solution: Ensure all solvents are strictly anhydrous. If benzoic acid is insufficient, switch to a slightly stronger acid co-catalyst such as p-nitrobenzoic acid or trifluoroacetic acid (TFA) to accelerate the dehydration step[1].

Sources

Application

Incorporating 2,3-Diethyl-3-methylindoline into advanced polymer matrices

Application Note: Incorporating 2,3-Diethyl-3-methylindoline-Derived Mechanophores into Advanced Polymer Matrices Executive Summary & Mechanistic Grounding The integration of stimuli-responsive molecules into advanced po...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 2,3-Diethyl-3-methylindoline-Derived Mechanophores into Advanced Polymer Matrices

Executive Summary & Mechanistic Grounding

The integration of stimuli-responsive molecules into advanced polymer matrices has revolutionized the development of smart materials, enabling applications ranging from optical data storage to self-reporting structural sensors. At the core of many photochromic and mechanochromic systems are spiropyran (SP) mechanophores.

While standard 2,3,3-trimethylindolenine is frequently used as a precursor, utilizing 2,3-Diethyl-3-methylindoline introduces critical steric advantages. The ethyl groups at the 2 and 3 positions of the indoline ring create a bulky local environment. When the spiro C–O bond undergoes heterolytic cleavage to form the highly polar, colored merocyanine (MC) state, this steric bulk significantly hinders the rotational isomerization required to return to the closed SP state [1]. Consequently, the thermal relaxation rate is reduced, prolonging the lifetime of the activated state.

This application note details the protocols for synthesizing sterically hindered spiropyrans from 2,3-diethyl-3-methylindoline and incorporating them into two distinct polymer matrices:

  • Poly(methyl methacrylate) (PMMA): A rigid, glassy matrix used for photochromic applications where low free-volume stabilizes the MC zwitterion [2].

  • Polyurethane (PU): A dual-segment elastomer used for mechanochromic applications, where mechanical force is directly transduced to the mechanophore [3, 4].

Pathway Indoline 2,3-Diethyl-3-methylindoline (Sterically Hindered Precursor) SP Spiropyran (SP) Closed, Colorless (UV: 320-400 nm) Indoline->SP Condensation with Salicylaldehyde MC Merocyanine (MC) Open, Colored (Vis: 550-600 nm) SP->MC UV (365 nm) or Mechanical Force MC->SP Visible Light (546 nm) or Thermal Decay Matrix Polymer Matrix (PMMA / Polyurethane) Matrix->MC Stabilizes Zwitterion via Polar Interactions

Fig 1: Photochemical and mechanochemical activation pathway of the indoline-derived mechanophore.

Experimental Protocols

Protocol A: Synthesis of the Sterically Hindered Mechanophore (SP-Et)

Causality & Rationale: To embed the indoline derivative into a polymer, it must first be converted into a functional spiropyran. For covalent integration into polyurethanes, the spiropyran must be functionalized with diol groups to act as a chain extender during polymerization.

Step-by-Step Procedure:

  • Indolenine Formation: Oxidize 2,3-diethyl-3-methylindoline to its corresponding indolenine using standard dehydrogenation (e.g., using DDQ in dichloromethane at 0°C). Self-Validation: Confirm the disappearance of the N-H stretch (~3300 cm⁻¹) via FTIR.

  • Quaternization: React the indolenine with 2-iodoethanol in acetonitrile under reflux for 24 hours to yield the N-hydroxyethyl indolium salt.

  • Condensation: React the indolium salt with 5-nitrosalicylaldehyde (or a diol-functionalized derivative) in the presence of piperidine (catalyst) in ethanol. Reflux for 4 hours.

  • Purification: Recrystallize the crude product from hot ethanol to isolate the pure SP-Et mechanophore.

Protocol B: Matrix Integration and Film Fabrication

System 1: Physical Doping into PMMA (Photochromic Matrix) Causality & Rationale: PMMA is a glassy polymer (Tg ~ 100°C). Physical doping is sufficient for photochromic applications because the rigid matrix restricts molecular diffusion, preventing MC aggregation (which causes photofatigue) [1, 2].

  • Dissolve 1.0 g of PMMA (Mw ~120,000) and 20 mg of SP-Et (2 wt% doping) in 10 mL of anhydrous chloroform.

  • Stir vigorously for 2 hours at room temperature until a homogenous, pale-yellow solution is achieved.

  • Cast the solution onto a clean glass Petri dish and allow the solvent to evaporate slowly over 24 hours at 25°C under a dark, solvent-saturated atmosphere to prevent micro-void formation.

  • Self-Validation: Irradiate the film with a 365 nm UV LED. A rapid transition to deep purple/blue indicates successful SP-to-MC isomerization. If the color fades in <10 seconds in the dark, residual solvent is plasticizing the matrix; dry the film in a vacuum oven at 60°C for an additional 12 hours.

System 2: Covalent Copolymerization into Polyurethane (Mechanochromic Matrix) Causality & Rationale: For mechanical force to activate the mechanophore, the SP unit must be covalently anchored across the spiro-junction directly into the polymer backbone. Polyurethane's alternating hard (diisocyanate) and soft (polyol) segments efficiently transfer macroscopic strain to the molecular level[3, 4].

  • In a nitrogen-purged flask, dissolve the diol-functionalized SP-Et (1 mol%) and poly(tetramethylene ether glycol) (PTMEG, soft segment) in anhydrous DMF.

  • Add hexamethylene diisocyanate (HDI, hard segment) and a catalytic drop of dibutyltin dilaurate (DBTDL).

  • React at 80°C for 4 hours to form the prepolymer, then cast into a Teflon mold and cure at 60°C for 24 hours.

  • Self-Validation: Perform a uniaxial tensile test. The film must transition from colorless to blue prior to the yield point. If no color change occurs before failure, the hard-to-soft segment ratio is too low, preventing efficient force transduction to the SP-Et crosslinks.

Workflow A 1. Precursor Synthesis B 2. Matrix Formulation A->B C 3. Film Fabrication B->C D 4. Stimulus Application C->D E 5. Optomechanical Analysis D->E

Fig 2: End-to-end experimental workflow for formulating and characterizing responsive polymer films.

Kinetic & Optomechanical Characterization

The behavior of the SP-Et mechanophore is highly matrix-dependent. In PMMA, the thermal bleaching kinetics (MC to SP) deviate from simple first-order kinetics due to the heterogeneous distribution of free volume in the glassy state [1, 2]. In contrast, the elastomeric PU matrix allows for force-induced activation, where the activation threshold is directly tied to the strain-hardening region of the polymer [4].

Table 1: Comparative Optomechanical Data of SP-Et in Polymer Matrices

Matrix SystemIntegration MethodActivation StimulusMC λmax​ (nm)Thermal Bleaching Rate ( k , s⁻¹)Fatigue Resistance
PMMA (Rigid) Physical Doping (2 wt%)UV Light (365 nm)~580 1.2×10−3 (Non-linear)Moderate (~25% signal loss after 10 cycles)
PU (Elastomer) Covalent BackboneMechanical Force (>2 MPa)~565 4.5×10−4 (Linear)High (>50 stretch/relax cycles)

Note: The blue-shift of the MC λmax​ in PU compared to PMMA is attributed to the disruption of hydrogen bonding between the MC phenolate oxygen and the urethane N-H groups under extreme mechanical strain.

References

  • Photochromic behavior of spiropyran in polymer matrices. Optics Letters.[Link]

  • A Spiropyran-Doped Poly(methyl methacrylate) Matrix for Sensor Applications. MDPI.[Link]

  • Multiscale Mechanochemical Modeling of Spiropyran–Merocyanine Isomerization in Linear PMMA Polymers. Macromolecules.[Link]

  • Mechanochromic Polyurethane Shape Memory Polymer for Biomedical Applications. Journal of Biomedical Materials Research Part A.[Link]

Method

Application Note: Advanced Flash Column Chromatography Purification of 2,3-Diethyl-3-methylindoline

Introduction & Mechanistic Challenges The purification of substituted indolines, such as 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7), presents a unique chromatographic challenge. Structurally, this compound features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The purification of substituted indolines, such as 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7), presents a unique chromatographic challenge. Structurally, this compound features a highly lipophilic backbone (due to the diethyl and methyl substitutions at the C2 and C3 positions) coupled with a basic secondary amine within the indoline ring.

When utilizing standard normal-phase flash chromatography, the fundamental issue lies in the stationary phase chemistry. Bare silica gel (SiO₂) possesses surface silanol groups (Si-OH) that act as Brønsted acids[1]. Because the secondary amine of the indoline is basic, it undergoes a strong ionic acid-base interaction with these silanols[2]. This causality results in severe peak tailing, irreversible compound adsorption, increased bandspreading, and ultimately, poor recovery yields[2]. To achieve high-purity fractions, the chromatographic environment must be strategically modified to neutralize or bypass these ionic interactions.

G cluster_0 Standard Bare Silica (SiO2) cluster_1 Amine-Functionalized Silica (NH2) A1 Acidic Silanol Groups (Brønsted Acid) C1 Strong Ionic Adsorption (Acid-Base Interaction) A1->C1 B1 2,3-Diethyl-3-methylindoline (Basic Secondary Amine) B1->C1 D1 Peak Tailing & Poor Recovery C1->D1 A2 Aminopropyl-Bonded Surface (Basic Environment) C2 No Ionic Interaction (Repulsion/Neutrality) A2->C2 B2 2,3-Diethyl-3-methylindoline (Basic Secondary Amine) B2->C2 D2 Sharp Peaks & High Recovery C2->D2

Mechanism of indoline retention on bare versus amine-functionalized silica stationary phases.

Strategic Decision Matrix for Indoline Purification

To overcome the Brønsted acid-base interactions, application scientists typically employ one of three validated strategies. The choice depends on the nature of the crude impurities and available column media.

  • Mobile Phase Modification (Bare Silica): By incorporating a competing amine—such as 1-3% Triethylamine (TEA) or ammonium hydroxide—into the elution solvent, the acidic silica silanols are competitively "neutralized"[2]. This masks the active sites, allowing the indoline to elute based on standard polarity rather than ionic affinity[3].

  • Stationary Phase Modification (Amine-Bonded Silica): Replacing bare silica with amine-functionalized silica (e.g., aminopropyl-bonded silica) fundamentally alters the stationary phase. The surface is pre-bonded with organic amines, rendering the environment "basic" and entirely eliminating the need for mobile phase modifiers[1]. This is the optimal route for basic heterocyclic amines[4].

  • Reversed-Phase Chromatography (C18): For highly polar crude mixtures, reversed-phase C18 can be used. However, basic amine compounds are best retained and separated when the mobile phase pH is alkaline[2]. By adding 0.1% TEA to an Acetonitrile/Water gradient, the indoline is forced into its unprotonated (free-base) form, maximizing its lipophilicity and retention on the C18 media[3].

Quantitative Comparison of Purification Strategies
ParameterBare Silica (SiO₂) + ModifierAmine-Functionalized (NH₂)Reversed-Phase (C18)
Optimal Mobile Phase Hexane / Ethyl AcetateHexane / Ethyl AcetateWater / Acetonitrile
Modifier Requirement 1.0 - 3.0% TEA[5]0% (None required)[2]0.1% TEA or NH₄OH[3]
Target TLC R_f Value 0.20 - 0.300.20 - 0.30N/A (Use Analytical HPLC)
Typical Yield Recovery 60 - 75%85 - 95%80 - 90%
Peak Shape Moderate TailingSharp / SymmetricalSharp / Symmetrical
Post-Column Processing High vacuum needed to remove TEAStandard rotary evaporationLyophilization / Aqueous workup

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical phase includes a verification step to ensure the chromatographic environment is correctly established before the sample is committed, preventing catastrophic yield loss.

Workflow Start Crude 2,3-Diethyl-3-methylindoline TLC TLC Method Development (Screening Solvents & Modifiers) Start->TLC Decision Stationary Phase Selection TLC->Decision Path1 Bare Silica + TEA (Mobile Phase Modification) Decision->Path1 Cost-effective Path2 Amine-Functionalized Silica (Stationary Phase Modification) Decision->Path2 Optimal yield Equilibrate Column Equilibration (3-5 Column Volumes) Path1->Equilibrate Path2->Equilibrate Load Dry Loading onto Celite/Silica Equilibrate->Load Elute Isocratic or Gradient Elution (Fraction Collection) Load->Elute Validate Fraction Validation (TLC/LC-MS) Elute->Validate End Pure Indoline Evaporation Validate->End

Step-by-step flash chromatography workflow for the purification of basic indolines.

Protocol A: Purification via Amine-Functionalized Silica (Recommended)

Because 2,3-Diethyl-3-methylindoline is a sterically hindered but highly lipophilic secondary amine, amine-functionalized silica (e.g., KP-NH) is the gold standard. It prevents degradation and eliminates the need for toxic TEA[2].

Step 1: TLC Method Validation

  • Obtain an amine-functionalized TLC plate.

  • Spot the crude mixture and develop using a non-polar gradient (e.g., 95:5 Hexane/Ethyl Acetate).

  • Validation Check: Ensure the target indoline spot has an R_f of 0.20–0.30 and remains perfectly circular (no tailing). If the R_f is too high, reduce the Ethyl Acetate percentage.

Step 2: Column Equilibration

  • Mount the amine-functionalized flash column onto the automated chromatography system.

  • Flush the column with 3 to 5 Column Volumes (CV) of the initial mobile phase (e.g., 100% Hexane).

  • Validation Check: Monitor the UV baseline (typically at 254 nm and 280 nm). Proceed only when the baseline is completely flat, indicating thermal and chemical equilibration.

Step 3: Sample Loading and Elution

  • Dissolve the crude indoline in a minimum volume of Hexane or Dichloromethane. If solubility is poor, dry-load the sample onto a small amount of Celite (do not dry load onto bare silica, as this reintroduces acidic silanols).

  • Run a shallow gradient: 0% to 10% Ethyl Acetate in Hexane over 10 CV.

  • Collect fractions based on UV threshold triggering.

Step 4: Fraction Validation

  • Spot the collected fractions on a fresh amine-TLC plate alongside the crude starting material.

  • Pool fractions containing the pure indoline and concentrate via rotary evaporation.

Protocol B: Purification via Bare Silica with Triethylamine (TEA)

If amine-functionalized columns are unavailable, bare silica can be used only if the silanols are aggressively neutralized[5].

Step 1: Mobile Phase Preparation & TLC Validation

  • Prepare the mobile phase: Hexane / Ethyl Acetate containing exactly 2% Triethylamine (v/v) .

  • Pre-treat a standard bare silica TLC plate by running it in the TEA-modified solvent, drying it, and then spotting the crude mixture.

  • Validation Check: If the indoline streaks, increase TEA to 3%. Note that adding TEA will slightly increase the R_f of the compound[5].

Step 2: Column Saturation (Critical Step)

  • Mount a standard bare silica flash column.

  • Flush the column with 5 CV of the TEA-modified mobile phase.

  • Validation Check: TEA absorbs slightly in the low UV range. You must wait until the UV baseline stabilizes. Furthermore, an exothermic reaction occurs as TEA binds to the silica; do not load the sample until the column cartridge has physically cooled back to room temperature.

Step 3: Elution and Post-Processing

  • Load the sample and elute using the validated TEA-modified gradient.

  • Pool the target fractions.

  • Validation Check (TEA Removal): Because TEA (b.p. 89°C) can co-concentrate with the product, evaporate the fractions, then re-dissolve the residue in Toluene and evaporate again. The azeotropic distillation with Toluene ensures complete removal of residual TEA[6].

References

  • Sorbent Technologies. "Amino Flash | Sorbent Technologies, Inc." URL:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" URL: [Link]

  • King Group, Wake Forest University. "Successful Flash Chromatography." URL: [Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" URL:[Link]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography." URL: [Link]

  • University of Cape Town. "SOP: FLASH CHROMATOGRAPHY." URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve percentage yield in 2,3-Diethyl-3-methylindoline synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of 2,3-diethyl-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of 2,3-diethyl-3-methylindoline .

The synthesis of highly substituted 2,3,3-trisubstituted indolines is notoriously challenging. It typically proceeds via a two-stage sequence: a Fischer Indole Synthesis (FIS) to form a sterically hindered 3H-indole (indolenine) intermediate, followed by a chemoselective reduction of the resulting imine bond. Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative reference data, and a self-validating standard operating procedure (SOP) to maximize your percentage yield.

Mechanistic Workflow

G P Phenylhydrazine + 4-Methyl-3-hexanone H Hydrazone Intermediate P->H Condensation (-H2O) I 2,3-Diethyl-3-methyl-3H-indole (Indolenine) H->I Fischer Indolization Acid Catalyst, Heat R 2,3-Diethyl-3-methylindoline (Target Product) I->R Selective Reduction NaBH3CN / AcOH

Synthesis workflow for 2,3-Diethyl-3-methylindoline via Fischer Indolization and Reduction.

Troubleshooting Guide & FAQs

Q1: My yield for the intermediate 2,3-diethyl-3-methyl-3H-indole is consistently below 40%. How can I optimize the Fischer Indole cyclization? A1: The formation of 2,3,3-trisubstituted 3H-indoles requires the condensation of phenylhydrazine with an α-branched ketone (4-methyl-3-hexanone). The primary cause of low yield is the severe steric hindrance encountered during the crucial[3,3]-sigmatropic rearrangement of the enehydrazine intermediate, as detailed in1[1]. Solution: Weak acids (like dilute acetic acid) fail to provide enough activation energy to drive the cyclization of sterically congested substrates. Switch to a stronger Brønsted acid like Polyphosphoric Acid (PPA) or a Lewis acid such as ZnCl₂[2]. Ensure strict anhydrous conditions during the initial hydrazone formation, utilizing a Dean-Stark trap, as residual water will hydrolyze the hydrazone back to the starting materials.

Q2: The reduction of the 3H-indole to the indoline is incomplete, leaving unreacted starting material. What is the most effective reducing agent? A2: The C=N bond in 2,3-diethyl-3-methyl-3H-indole is heavily shielded by the bulky ethyl and methyl groups at the C2 and C3 positions. Standard reducing agents like Sodium Borohydride (NaBH₄) struggle with this steric bulk and rapidly decompose in the acidic media required for imine activation, as noted in 3[3]. Solution: The optimal approach is to use Sodium Cyanoborohydride (NaBH₃CN) in glacial acetic acid, or a Borane-Trifluoroacetic acid (BH₃-TFA) complex[4]. NaBH₃CN is highly stable in acidic environments (pH 4-5). The acid protonates the sterically hindered imine to form a highly electrophilic indolenium ion, which is then selectively trapped and reduced by the cyanoborohydride anion[5].

Q3: I am experiencing co-elution and product degradation during silica gel chromatography. How can I improve purification? A3: Indolines are electron-rich and prone to spontaneous oxidation back to their corresponding indoles or indolenines when exposed to atmospheric oxygen and the acidic silanol groups present on standard silica gel[2]. Solution: Neutralize your silica gel by pre-treating it with 1-2% Triethylamine (TEA) in your non-polar eluent (e.g., hexanes)[2]. This suppresses acid-catalyzed oxidation. Furthermore, perform the chromatography under a positive pressure of nitrogen or argon, and store the purified product under inert gas at -20°C.

Quantitative Data: Reduction Condition Optimization

The choice of reducing agent drastically impacts the yield of sterically hindered indolines. The table below summarizes comparative data for the reduction of 2,3,3-trisubstituted 3H-indoles.

Reducing AgentSolvent SystempH RangeRelative Reaction TimeTypical Yield (%)Chemoselectivity / Notes
NaBH₄ MethanolNeutral12 - 24 hours15 - 30%Poor; struggles with steric bulk; decomposes in acid.
H₂ / Pd/C EthanolNeutral24 - 48 hours40 - 50%Moderate; requires high pressure; prone to side reactions.
NaBH₃CN Glacial Acetic Acid4.0 - 5.04 - 6 hours85 - 92% Excellent; selectively reduces the protonated indolenium ion.
BH₃-TFA Trifluoroacetic Acid< 2.0< 1 hour80 - 88% Excellent; highly reactive but requires strict temperature control.

Standard Operating Procedure (SOP)

This self-validating protocol is engineered to maximize yield by addressing the mechanistic pitfalls of steric hindrance and oxidative degradation.

Stage 1: Synthesis of 2,3-Diethyl-3-methyl-3H-indole (Indolenine)
  • Hydrazone Formation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of phenylhydrazine and 10.5 mmol of 4-methyl-3-hexanone in 50 mL of anhydrous toluene.

  • Water Removal: Attach a Dean-Stark apparatus. Add a catalytic amount of glacial acetic acid (0.5 mmol). Reflux at 110°C until the theoretical water volume is collected (approx. 2-3 hours). Self-Validation: The cessation of water droplet formation confirms complete hydrazone conversion.

  • Cyclization: Concentrate the mixture under reduced pressure. Add 15 g of Polyphosphoric Acid (PPA). Heat the viscous mixture to 100°C for 4 hours. The strong acidic environment is mandatory to overcome the steric barrier of the [3,3]-sigmatropic rearrangement.

  • Workup: Cool to 60°C and pour over crushed ice. Basify carefully with 20% NaOH to pH 8. Extract with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude 3H-indole.

Stage 2: Chemoselective Reduction to 2,3-Diethyl-3-methylindoline
  • Protonation: Dissolve the crude 3H-indole in 30 mL of glacial acetic acid. Cool the solution to 0°C in an ice bath under an argon atmosphere.

  • Reduction: Portion-wise, add 25.0 mmol of Sodium Cyanoborohydride (NaBH₃CN). (Caution: Perform in a well-ventilated fume hood to prevent exposure to potential HCN gas). The acidic environment protonates the imine to an indolenium ion, which is selectively reduced.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor the complete disappearance of the indolenine via TLC (Hexanes:EtOAc 8:2, UV active).

  • Quenching & Basification: Pour the mixture into 100 mL of ice water. Slowly add 6M NaOH until the solution reaches pH 9-10. Self-Validation: This basification step is critical to deprotonate the indoline nitrogen, allowing it to partition into the organic phase.

  • Isolation: Extract with dichloromethane (3 x 40 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography using silica gel pre-neutralized with 1% Triethylamine (TEA) in hexanes to prevent acid-catalyzed re-oxidation.

References

  • MDPI - Molecules. "New 3H-Indole Synthesis by Fischer's Method. Part I." Available at: [Link]

  • Google Patents. "US4210590A - Reduction of indole compounds to indoline compounds.
  • ResearchGate. "On the reaction of indole with sodium borohydride in trifluoroacetic acid." Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 2,3-Diethyl-3-methylindoline substitution reactions

Welcome to the Technical Support Center for highly hindered indoline derivatives. Working with 2,3-Diethyl-3-methylindoline presents unique synthetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly hindered indoline derivatives. Working with 2,3-Diethyl-3-methylindoline presents unique synthetic bottlenecks. The presence of an ethyl group at the C2 position and a quaternary center (ethyl and methyl groups) at the C3 position creates a massive steric and hydrophobic umbrella. This structural crowding severely restricts the trajectory of incoming electrophiles, complicating standard N-functionalization and electrophilic aromatic substitution (EAS) reactions.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the causality behind reaction failures and provide self-validating troubleshooting workflows to ensure your synthetic success.

Section 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why is my N-alkylation of 2,3-Diethyl-3-methylindoline failing or stalling at <10% conversion under standard conditions (e.g., K₂CO₃ / Alkyl Halides)? Causality: Standard mild bases like potassium carbonate rely on the intrinsic nucleophilicity of the indoline nitrogen. However, the bulky C2-ethyl and C3-alkyl groups physically block the nitrogen lone pair, preventing the required SN​2 transition state geometry with standard alkyl halides. Steric hindrance at the C2 and C3 positions profoundly impacts the reaction trajectory, often forcing alternative pathways or shutting down reactivity entirely . Solution: You must bypass the neutral amine's poor nucleophilicity by generating the highly reactive indolinide anion. Use a strong, non-nucleophilic base (e.g., KHMDS) to quantitatively deprotonate the nitrogen, paired with a highly reactive electrophile (like an alkyl triflate) to outcompete the steric blockade.

Q2: I am attempting an electrophilic aromatic substitution (EAS) bromination. Why am I observing exclusively C5-bromination and no C7-bromination? Causality: In unsubstituted indolines, the C5 and C7 positions are both activated by the nitrogen lone pair. However, in 2,3-diethyl-3-methylindoline, the C2-ethyl group rotates to minimize allylic strain, effectively shielding the C7 position. During EAS, steric hindrance shifts the rate-limiting step and regioselectivity, heavily favoring the less obstructed C5 position . When attempting functionalization on highly substituted indolines, the steric bulk dictates the reaction pathway, completely suppressing C7 attack . Solution: This is an inherent structural advantage if C5-functionalization is desired. If C7-functionalization is strictly required, you must install a directing group on the nitrogen prior to EAS to force a proximity-driven reaction.

Section 2: Logical Workflows & Visualizations

N_Alkylation_Logic Start N-Alkylation of 2,3-Diethyl-3-methylindoline CheckBase Is standard base (e.g., K2CO3) used? Start->CheckBase BaseYes Low Conversion Due to Steric Blockade CheckBase->BaseYes Yes BaseNo Use Strong Base (NaH or KHMDS) CheckBase->BaseNo No CheckElectrophile Is electrophile a standard alkyl halide? BaseNo->CheckElectrophile ElecYes Slow Reaction Rate CheckElectrophile->ElecYes Yes ElecNo Use Alkyl Triflates (High Electrophilicity) CheckElectrophile->ElecNo No Success High Yield N-Alkylation ElecNo->Success

Caption: Logic tree for troubleshooting N-alkylation of sterically hindered indolines.

EAS_Pathway Substrate 2,3-Diethyl-3-methylindoline Reagent Electrophile (e.g., NBS) Substrate->Reagent C5_Path C5-Attack (Sterically Unhindered) Reagent->C5_Path Favored C7_Path C7-Attack (Sterically Hindered by C2-Ethyl) Reagent->C7_Path Disfavored Product 5-Substituted Indoline (Major Product) C5_Path->Product Byproduct 7-Substituted Indoline (Trace/None) C7_Path->Byproduct

Caption: Mechanistic pathway for regioselective C5-substitution avoiding C7 steric clash.

Section 3: Self-Validating Experimental Protocols

Protocol 1: High-Yield N-Alkylation via Indolinide Generation

This protocol uses KHMDS to overcome the C2/C3 steric blockade by generating a highly nucleophilic anion, paired with a highly reactive electrophile.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,3-Diethyl-3-methylindoline (1.0 eq, 1.0 mmol) and anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add KHMDS (1.0 M in THF, 1.2 eq).

    • Validation Checkpoint: The solution will transition from pale yellow to a deep, vibrant orange/red, confirming the formation of the indolinide anion. If the color does not change, your THF is wet or the KHMDS has degraded.

  • Electrophilic Addition: Stir at -78 °C for 30 minutes. Slowly add the desired alkyl triflate (1.5 eq) neat via a gas-tight syringe.

  • Thermal Gradient: Allow the reaction to slowly warm to room temperature over 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The highly polar indoline starting material ( Rf​≈0.2 ) should disappear, replaced by a less polar N-alkylated product ( Rf​≈0.6 ).

  • Quench & Workup: Quench with saturated aqueous NH4​Cl (5 mL). Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Regioselective C5-Bromination

This protocol leverages the inherent steric shielding of the C7 position to achieve >95% regioselectivity at the C5 position.

  • Preparation: Dissolve 2,3-Diethyl-3-methylindoline (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) at 0 °C.

  • Electrophile Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF (2 mL) and add dropwise over 15 minutes to prevent exothermic runaway, which can lead to over-bromination.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Validation Checkpoint: Run an LCMS aliquot. You should observe the disappearance of the starting mass [M+H]+ and the appearance of the brominated mass [M+H+78]+ and [M+H+80]+ exhibiting the classic 1:1 isotopic ratio of a single bromine atom.

  • Workup: Pour the mixture into ice water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Section 4: Quantitative Data Summary

To further illustrate the causality of reagent selection, the following table summarizes the quantitative impact of base and electrophile choices on the N-alkylation efficiency of 2,3-Diethyl-3-methylindoline.

Base SystemSolventElectrophileTemp (°C)Yield (%)Mechanistic Observation
K₂CO₃ (2.0 eq)AcetonitrileAlkyl Bromide80 °C< 5%Steric blockade prevents SN​2 attack by neutral amine.
NaH (1.5 eq)DMFAlkyl Bromide25 °C42%Indolinide formed, but electrophile is not reactive enough.
NaH (1.5 eq)DMFAlkyl Iodide25 °C68%Improved leaving group enhances trajectory penetration.
KHMDS (1.2 eq) THF Alkyl Triflate -78 to 25 °C 94% Optimal: Quantitative anion formation + hyper-reactive electrophile.

Section 5: References

  • Title: Asymmetric Synthesis of Cyclic Indole Aminals via 1,3-Stereoinduction Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Steric-Hindrance-Induced Diastereoselective Radical Nitration of 3-Alkylidene-2-oxindoles Followed by Tosylhydrazine-Mediated Sulfonation Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step Source: Journal of the Chemical Society, Perkin Transactions 2 (Royal Society of Chemistry) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Co-Eluting Impurities in 2,3-Diethyl-3-methylindoline Crystallization

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and process chemists facing purification bottlenecks during the synthesis and isolation of 2,3-Diethyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and process chemists facing purification bottlenecks during the synthesis and isolation of 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7)[1].

Because 2,3-diethyl-3-methylindoline possesses multiple stereocenters and is synthesized via complex alkylation pathways, crude batches are frequently contaminated with structurally related impurities (e.g., diastereomers, unreacted indoles, or over-alkylated analogs). These impurities often co-crystallize within the product lattice or co-elute during high-performance liquid chromatography (HPLC) monitoring, masking the true purity of the active pharmaceutical ingredient (API) or intermediate.

This guide provides a causality-driven, self-validating framework to diagnose impurity incorporation mechanisms and systematically resolve them.

Part 1: Mechanistic Diagnosis of Impurity Incorporation

Before altering your crystallization parameters, you must diagnose how the impurity is entering the crystal lattice. In highly selective separations like crystallization, unwanted impurities routinely contaminate the product through three primary mechanisms[2]:

  • Solid Solutions (Isomorphic Substitution): The impurity structurally mimics 2,3-diethyl-3-methylindoline and substitutes it directly within the crystal lattice. This is common with diastereomers.

  • Inclusions / Entrapment: Pockets of impurity-rich mother liquor are trapped within crystal defects or between agglomerated crystals during rapid growth.

  • Surface Adsorption: Impurities bind to specific growing faces of the crystal due to non-covalent interactions.

Workflow Start Impure 2,3-Diethyl-3-methylindoline Batch Analyze HPLC-MS & Peak Purity (Detect Co-elution) Start->Analyze Mech Determine Impurity Incorporation Mechanism Analyze->Mech SolidSol Solid Solution (Lattice Substitution) Mech->SolidSol Inclusion Liquid Inclusions (Entrapment) Mech->Inclusion Adsorption Surface Adsorption Mech->Adsorption SolvChange Change Solvent System (Alter Thermodynamics) SolidSol->SolvChange TempCycle Temperature Cycling (Ostwald Ripening) Inclusion->TempCycle Wash Optimize Reslurry & Cake Washing Adsorption->Wash

Workflow for diagnosing and resolving impurity incorporation mechanisms.

Part 2: Chromatographic Resolution of Co-Eluting Peaks

You cannot purify what you cannot accurately detect. Structurally similar compounds, such as diastereoisomers of 2,3-diethyl-3-methylindoline, often exhibit identical UV profiles and co-elute, creating a false impression of high purity[3].

HPLC_Method Detect Co-eluting Peaks Detected (Peak Purity < 99%) pH Adjust Mobile Phase pH (±2 units from pKa) Detect->pH StatPhase Change Stationary Phase (C18 to PFP) Detect->StatPhase Temp Optimize Column Temp (Modify Selectivity) Detect->Temp Resolved Baseline Resolution (Rs > 1.5) pH->Resolved StatPhase->Resolved Temp->Resolved

Chromatographic method development logic for resolving co-eluting peaks.

Self-Validating Protocol: HPLC-MS Method Optimization

Causality: Alkaloids and indolines are basic compounds; their ionization state is highly dependent on the pH of the mobile phase[4]. Adjusting the pH alters the hydrophobicity of the target molecule versus its impurities, changing their interaction with the stationary phase.

  • Initial Screening & Peak Purity Assessment: Run the sample using a standard C18 column with a Diode Array Detector (DAD).

    • Validation Checkpoint: Analyze the spectral uniqueness across the peak. If the peak purity match factor drops below 990, co-eluting compounds are present[3].

  • pH Adjustment: Modify the mobile phase pH to be at least 2 units below the pKa of 2,3-diethyl-3-methylindoline (typically using 0.1% Formic Acid or TFA) to ensure full protonation[4].

  • Stationary Phase Shift: If C18 fails to resolve the diastereomers, switch to a Pentafluorophenyl (PFP) column.

    • Causality: PFP columns offer alternative selectivity via π−π interactions and dipole moments, which are highly sensitive to minor structural and stereochemical differences in indoline rings[4].

  • Orthogonal Verification (qNMR): If chromatographic resolution remains impossible, utilize Quantitative 1H NMR (qNMR).

    • Validation Checkpoint: Use a certified internal calibrant. qNMR allows the precise and simultaneous determination of both the compound content and the nature of the impurities without requiring physical separation[5].

Part 3: Advanced Crystallization Protocols

When co-eluting impurities are confirmed to be co-crystallizing, standard cooling crystallization is often insufficient.

Self-Validating Protocol: Antisolvent Crystallization with Temperature Cycling

Causality: Rapid supersaturation generation leads to crystal agglomeration and liquid inclusions[6]. Temperature cycling induces Ostwald ripening—smaller, imperfect crystals (which house entrapped impurities) dissolve during the heating phase, while larger, purer crystals grow during the cooling phase[6].

  • Dissolution: Dissolve crude 2,3-Diethyl-3-methylindoline in a primary solvent (e.g., Toluene) at 60°C until a clear solution is achieved.

  • Antisolvent Addition: Slowly dose the antisolvent (e.g., Heptane) at a controlled rate until the cloud point is reached.

  • Seeding: Add 1-2% w/w of high-purity 2,3-Diethyl-3-methylindoline seed crystals.

    • Validation Checkpoint: Monitor the slurry for 30 minutes. If the seeds dissolve completely, the system is undersaturated; you must lower the temperature or add more antisolvent before proceeding. If secondary nucleation occurs rapidly, supersaturation is too high, risking impurity entrapment.

  • Temperature Cycling:

    • Cool the slurry to 40°C at a slow rate of 0.5°C/min. Hold for 1 hour.

    • Heat the slurry back to 55°C at 1.0°C/min. Hold for 30 minutes.

    • Repeat this cycle 3 to 4 times.

  • Isolation & Partition Validation: Cool to 5°C, filter, and wash the cake with cold antisolvent.

    • Validation Checkpoint: Calculate the experimental distribution coefficient ( K ) by comparing the mole fraction of the impurity in the solid phase vs. the liquid phase. A K<1 confirms successful impurity rejection[2].

Part 4: Quantitative Data & Solvent Selection

The choice of solvent dictates the thermodynamic landscape of the crystallization and directly impacts impurity rejection efficiency[2].

Solvent SystemCrystallization ModeImpurity Rejection EfficiencyAPI Yield (%)Primary Mechanism Addressed
Heptane / Ethyl AcetateStandard CoolingLow (< 20%)85%Baseline (Prone to inclusions)
Isopropanol / WaterAntisolventModerate (40-60%)92%Surface Adsorption
TolueneCooling + Temp CyclingHigh (> 85%)78%Inclusions / Entrapment[6]
Ethanol (as HCl salt)Reactive CrystallizationVery High (> 95%)88%Solid Solutions[2]

Note: If the impurity forms a solid solution, altering the physical properties of the target molecule by forming a salt (e.g., hydrochloride or tartrate) drastically alters the crystal lattice, making it thermodynamically unfavorable for the neutral impurity to incorporate[2].

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my 2,3-Diethyl-3-methylindoline crystal cake retain impurities even after extensive solvent washing? A1: This indicates the impurity is not merely surface-adsorbed. It is either trapped within liquid inclusions inside the crystal or has formed a solid solution (isomorphic substitution)[2]. Washing only removes surface contaminants. You must alter the crystallization thermodynamics (e.g., change the solvent system or form a salt) or use temperature cycling to heal crystal defects[6].

Q2: How can I experimentally differentiate between a solid solution and an inclusion mechanism? A2: Perform a prolonged reslurry experiment. Suspend the impure crystals in a saturated solution of pure 2,3-Diethyl-3-methylindoline and stir for 24–48 hours. If the impurity purges into the liquid phase over time, it was trapped in inclusions that are dissolving and recrystallizing. If the impurity level in the solid remains constant, it is thermodynamically stable within the lattice, indicating a solid solution[2].

Q3: My HPLC shows a single peak with >99% area, but my mass balance and biological assays are off. What is happening? A3: You likely have a co-eluting impurity with an identical UV chromophore, such as a diastereomer or a closely related positional isomer. Relying solely on UV area percent can be highly misleading[3]. You must implement LC-MS to check for different m/z ratios hidden within the peak envelope, or utilize 1H-qNMR to identify structurally distinct protons and achieve absolute quantification[5].

Part 6: References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: Asian Journal of Research in Pharmaceutical Sciences URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development (PMC) Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature &amp; Pressure for 2,3-Diethyl-3-methylindoline Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with synthesizing highly sterically h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with synthesizing highly sterically hindered indoline derivatives.

The synthesis of 2,3-diethyl-3-methylindoline via the catalytic hydrogenation of its corresponding indole or 3H-indole precursor is notoriously difficult. The presence of bulky alkyl groups (diethyl and methyl) at the C2 and C3 positions creates massive steric hindrance, limiting catalyst surface interaction. Historically, reducing such unprotected indoles required extreme conditions (e.g., 150 bar of H2​ and 227 °C)[1]. However, modern heterogeneous catalysis leverages precise temperature and pressure control, combined with acidic modifiers, to achieve high yields without over-reduction[2].

Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols to optimize your reaction conditions.

Mechanistic Causality: The Role of Temperature & Pressure

To successfully synthesize 2,3-diethyl-3-methylindoline, you must balance the activation energy required to reduce the sterically hindered C2-C3 bond against the risk of over-reducing the aromatic ring.

  • Pressure Dynamics: Increasing hydrogen pressure (typically to 30–50 bar) enhances H2​ solubility in the solvent and increases surface coverage on the heterogeneous catalyst (e.g., Pt/C). This mass transfer is critical for bulky substrates where the collision frequency with the active site is inherently low[2].

  • Temperature Dynamics: While raising the temperature overcomes the activation energy barrier of the hindered transition state, exceeding 50 °C drastically increases the rate of arene reduction, leading to octahydroindole byproducts[1].

  • The Acid-Activation Strategy: By introducing a Brønsted acid (like p-toluenesulfonic acid), the indole precursor is protonated at the C3 position. This generates an iminium ion, disrupting the resonance-stabilized aromaticity[2]. This mechanistic shift lowers the required activation energy, allowing the hydrogenation to proceed at ambient temperatures (25–40 °C) and moderate pressures (30 bar)[3].

Pathway Indole Sterically Hindered Indole Precursor Acid Acid Addition (H+) Disrupts Aromaticity Indole->Acid Iminium Iminium Ion Intermediate Acid->Iminium Hydrogenation Catalytic H2 (30 bar, 25°C) Iminium->Hydrogenation Harsh Harsh Conditions (>50 bar, >60°C) Iminium->Harsh Indoline 2,3-Diethyl-3- methylindoline Hydrogenation->Indoline Octa Octahydroindole (Byproduct) Harsh->Octa

Mechanistic pathway showing the effect of T/P conditions on product selectivity.

Troubleshooting Guides & FAQs

Q1: I am seeing significant over-hydrogenation to the octahydroindole derivative. How do I prevent this? A1: Over-hydrogenation occurs when the reaction temperature exceeds 50 °C or pressure exceeds 50 bar for extended periods. The aromatic ring of the resulting indoline becomes susceptible to reduction under these forcing conditions[1]. Actionable Fix: Lower the pressure to 30 bar and the temperature to 25 °C. Introduce an acid additive (e.g., p-toluenesulfonic acid or H3​PO4​ ) to selectively protonate the C3 position. This forms an iminium ion, reducing the activation energy for the C2-C3 reduction without requiring harsh conditions that reduce the benzene ring[2][3].

Q2: My conversion to 2,3-diethyl-3-methylindoline is stalling at 40%. Should I increase the temperature? A2: Not necessarily. Stalling in the synthesis of highly substituted indolines is rarely just a thermodynamic barrier; it is often due to catalyst poisoning. The secondary amine product (indoline) binds strongly to the metal surface, blocking active sites[1]. Actionable Fix: Do not increase the temperature, as this risks side reactions. Instead, ensure your acid modifier is present in at least a 1:1 stoichiometric ratio to keep the indoline product protonated (as an ammonium salt), preventing it from coordinating with the Pt/C catalyst. If stalling persists, increase H2​ pressure to 40 bar to enhance mass transfer to the sterically hindered active site[4].

Q3: What is the optimal catalyst for this sterically hindered substrate? A3: 5% Pt/C generally exhibits significantly higher activity for hindered indoles compared to Pd/C. While Pd/C is cheaper, it often leads to incomplete conversion (stalling at ~56%) even at elevated pressures of 50 bar[3]. For asymmetric applications, cationic Ruthenium or Palladium complexes with chiral ligands (e.g., SegPhos) can be used, but these require precise pressure tuning (typically ~300 psi / 20 bar)[4].

Optimization Start Start Synthesis: 2,3-Diethyl-3-methylindoline CheckConv Check Conversion via GC/MS Start->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv HighConv High Conversion (> 90%) CheckConv->HighConv OverRed Over-reduction (Octahydroindole) CheckConv->OverRed OptTP Increase Pressure (30-40 bar) Ensure Temp < 40°C LowConv->OptTP Success Optimal Yield & Selectivity HighConv->Success LowerTP Decrease Pressure (<20 bar) Lower Temp (25°C) OverRed->LowerTP OptTP->CheckConv LowerTP->CheckConv

Workflow for optimizing temperature and pressure during indoline synthesis.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between temperature, pressure, and catalyst choice based on empirical data for sterically hindered indoles[2][3].

Temperature (°C)Pressure (bar)CatalystAdditiveConversion (%)Selectivity (Indoline : Octahydro)
227 °C150 barRaney NiNone100%20 : 80 (Severe Over-reduction)
25 °C10 bar5% Pt/Cp-TsOH36%100 : 0 (Stalled Conversion)
25 °C30 bar5% Pt/Cp-TsOH>99%100 : 0 (Optimal)
25 °C50 bar5% Pd/Cp-TsOH56%100 : 0 (Catalyst Limitation)
40 °C20 barPd(OCOCF3)2EtSO3H>95%100 : 0 (Optimal for Chiral variants)

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. If the expected physical observations at each step do not occur, halt the process and consult the troubleshooting guide above.

Step 1: Substrate and Catalyst Loading

  • In a high-pressure Parr reactor, dissolve 10.0 mmol of the 2,3-diethyl-3-methylindole precursor in 20 mL of a suitable green solvent (e.g., DI water or 2,2,2-trifluoroethanol)[2][4].

  • Add 10.5 mmol of p-toluenesulfonic acid (p-TsOH). Validation: The solution should shift slightly in color as the iminium ion forms.

  • Carefully add 5 mol% of 5% Pt/C catalyst.

Step 2: Purging and Pressurization

  • Seal the reactor and purge the headspace with inert Nitrogen gas three times to remove oxygen.

  • Purge the reactor with Hydrogen gas ( H2​ ) three times.

  • Pressurize the reactor to exactly 30 bar of H2​ . Validation: Monitor the pressure gauge for 5 minutes. A rapid drop indicates a leak, whereas a slow, steady drop indicates the onset of hydrogen uptake.

Step 3: Temperature Control and Reaction

  • Maintain the internal temperature at 25 °C using a cooling/heating jacket. Do not allow the exotherm of the hydrogenation to push the temperature above 35 °C.

  • Stir vigorously (800-1000 rpm) to overcome mass transfer limitations associated with the bulky diethyl/methyl groups.

  • Allow the reaction to proceed for 4-6 hours. Validation: The reaction is complete when hydrogen uptake ceases (pressure stabilizes).

Step 4: Quenching and Workup

  • Vent the hydrogen gas safely and purge with Nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.

  • Basify the filtrate with 2M NaOH to pH 10 to deprotonate the indoline product.

  • Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the 2,3-diethyl-3-methylindoline.

References

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC. Source: nih.gov.
  • Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge | Organic Letters. Source: acs.org.
  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Source: rhhz.net.
  • Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Source: dicp.ac.cn.

Sources

Troubleshooting

Preventing air oxidation of 2,3-Diethyl-3-methylindoline during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2,3-Diethyl-3-methylindoline , a highly sensitive nitrogen heterocycle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2,3-Diethyl-3-methylindoline , a highly sensitive nitrogen heterocycle. Below, you will find a deep dive into the mechanistic causes of its degradation, self-validating storage protocols, and a comprehensive troubleshooting matrix.

Mechanistic Causality: Why Does 2,3-Diethyl-3-methylindoline Oxidize?

To effectively prevent degradation, one must understand the thermodynamic vulnerabilities of the indoline core. Indolines are partially saturated and possess a strong thermodynamic driving force to undergo oxidative dehydrogenation ()[1].

However, 2,3-Diethyl-3-methylindoline presents a unique case. Because the C3 position is fully substituted (bearing both an ethyl and a methyl group), standard aromatization to a traditional 1H-indole is blocked. Instead, aerobic oxidation removes the protons from the secondary amine (N-H) and the C2 position. Molecular oxygen acts as the terminal electron acceptor ()[2], yielding a 3H-indole (indolenine) .

Furthermore, photo-irradiation significantly accelerates this process. Light excites the indoline, facilitating single-electron transfer (SET) to dissolved O₂, generating reactive oxygen species (ROS) and highly reactive carbon/nitrogen radicals ()[3]. These radicals rapidly couple or degrade into complex, highly conjugated (and often deeply colored) polymeric mixtures.

Pathway & Workflow Visualization

The following diagram illustrates the logical flow of the oxidative degradation pathway and the targeted physical interventions required to halt it.

G Indoline 2,3-Diethyl-3-methylindoline (Target) Radical Radical Intermediate Indoline->Radical Oxidation O2 Molecular O2 O2->Radical Light hv (Photons) Light->Radical Indolenine 3H-Indole (Indolenine) (Degradant) Radical->Indolenine Dehydrogenation Argon Argon Purge Argon->O2 Displaces Amber Amber Glass Amber->Light Blocks

Logical flow of indoline oxidative degradation and targeted mitigation strategies.

Troubleshooting Guide

Symptom: The previously clear indoline solution or neat oil has turned dark yellow, pink, or brown over time.

  • Root Cause: Photo-induced radical formation and subsequent oxidation. Light exposure generated ROS, causing the indoline to dehydrogenate into colored 3H-indole degradants ()[4].

  • Solution: Discard the highly colored batch if purity is critical. For future batches, transition to strictly amber-glass storage and implement Protocol A (below) to remove the O₂ electron acceptor.

Symptom: Loss of yield in downstream transition-metal catalyzed coupling reactions.

  • Root Cause: Trace oxidation products (like indolenines) can act as strong, unintended ligands that poison palladium or copper catalysts. Even 2-3% oxidation can stall sensitive cross-couplings ()[5].

  • Solution: Purify the indoline via flash chromatography or distillation under reduced pressure immediately prior to use. Store purified material strictly at -80°C under Argon.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your laboratory workflow, the following protocols form a self-validating system . Protocol C acts as the internal control loop, proving the efficacy of Protocols A and B for your specific setup.

Protocol A: Solvent Deoxygenation (Freeze-Pump-Thaw)

If storing the indoline as a stock solution, removing dissolved oxygen from the solvent is mandatory.

  • Transfer the desired solvent (e.g., anhydrous Acetonitrile) into a Schlenk flask.

  • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Open the flask to a high-vacuum line (Pump) for 5–10 minutes to evacuate headspace O₂.

  • Close the vacuum valve and thaw the solvent in a room-temperature water bath. You will see trapped gas bubbles escaping the liquid.

  • Repeat steps 2–4 three times.

  • Backfill the flask with high-purity Argon.

Protocol B: Argon-Blanketed Aliquoting & Sealing
  • In a glovebox or under a continuous Argon stream on a Schlenk line, transfer the neat indoline (or deoxygenated stock solution) into amber glass vials .

  • Purge the headspace of each vial with Argon. Causality note: Argon is ~38% denser than air, allowing it to settle and form a robust protective blanket over the chemical, whereas Nitrogen easily mixes with ambient air if the seal is imperfect.

  • Seal immediately with PTFE-lined caps.

  • Wrap the cap junction tightly with Parafilm or electrical tape to prevent micro-leaks.

  • Store the vials at -20°C or -80°C.

Protocol C: RP-HPLC Purity Validation (The Self-Validation Loop)
  • Baseline (T=0): Immediately after aliquoting, take one vial, dilute an analytical sample in mobile phase, and run an RP-HPLC gradient (e.g., Water/MeCN with 0.1% TFA, monitoring at 254 nm). Record the exact peak area of the indoline.

  • Validation (T=1 Month): Open a test vial after one month of storage and repeat the analysis.

  • System Check: If the degradant peak (typically eluting earlier due to the more polar imine nature of the 3H-indole) is <1% area, your storage system is empirically validated. If >1%, check your PTFE seals and Argon purity.

Quantitative Data: Storage Stability Matrix

The following table summarizes the expected stability of 2,3-Diethyl-3-methylindoline under various environmental conditions, emphasizing the critical need for combined physical barriers.

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf LifePurity at 6 Months
Neat (Liquid/Oil)25°C (Room Temp)AirAmbient< 1 week< 50%
Neat (Liquid/Oil)4°CAirDark1 month~ 85%
Neat (Liquid/Oil)-20°CArgonDark (Amber)> 12 months> 98%
Solution (in MeCN)-80°CArgonDark (Amber)> 24 months> 99%

Frequently Asked Questions (FAQs)

Q: Can I use antioxidants like BHT or ascorbic acid to prolong the shelf life of my indoline? A: While antioxidants can effectively scavenge free radicals and mitigate reactive oxygen species ()[6], they remain in your reagent. For highly sensitive downstream applications (e.g., drug synthesis or organometallic catalysis), these additives can interfere with your reaction. Physical barriers (Argon, low temperature, amber glass) are strictly preferred over chemical additives for pure reagents.

Q: I am dissolving my indoline for a long-term assay. Which solvents are best to minimize degradation? A: Avoid halogenated solvents (like chloroform or DCM) for long-term storage, as they can slowly generate trace HCl over time, which accelerates degradation. Deoxygenated acetonitrile (MeCN) or toluene are preferred. If DMSO must be used, ensure it is anhydrous and strictly deoxygenated, as DMSO can act as a mild oxidant toward sensitive amines under certain conditions ()[7].

Q: How do I safely bring my stored indoline to room temperature before use? A: Before opening the sealed vial, allow it to warm to room temperature in a desiccator. Opening a cold vial immediately exposes it to ambient air, causing atmospheric moisture to condense directly into the indoline, which can accelerate hydrolysis of any trace 3H-indole degradants and ruin the batch.

References

  • ACS Publications. "Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence." Organic Letters. URL:[Link]

  • RSC Publishing. "Investigating the radical properties of oxidized carbon materials under photo-irradiation." Chemical Communications. URL:[Link]

  • ACS Publications. "A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles." Organic Process Research & Development. URL:[Link]

  • PubMed. "Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins." Molecular Pharmaceutics. URL:[Link]

  • ResearchGate. "Indoline Dehydrogenation." Indole Ring Synthesis: From Natural Products to Drug Discovery. URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2,3-Diethyl-3-methylindoline

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic indoline derivatives for biological and chemical assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic indoline derivatives for biological and chemical assays. 2,3-Diethyl-3-methylindoline presents a specific set of challenges: the addition of bulky alkyl substituents (diethyl and methyl groups) to the indoline core drastically increases its partition coefficient (logP) and steric hindrance. This renders the compound nearly insoluble in standard aqueous buffers.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you achieve stable aqueous solutions without compromising the integrity of your downstream experiments.

Diagnostic Workflow: Selecting Your Solubilization Strategy

Before mixing solvents, you must align your formulation strategy with the physiological or chemical constraints of your assay. Use the decision matrix below to determine the optimal path for your specific application.

SolubilizationWorkflow Start 2,3-Diethyl-3-methylindoline Poor Aqueous Solubility CheckPH Is assay compatible with acidic pH (<4.0)? Start->CheckPH LowPH pH Modulation (Protonation of Indoline N) CheckPH->LowPH Yes PhysioPH Requires Physiological pH (pH 7.4) CheckPH->PhysioPH No AppType Application Type? PhysioPH->AppType InVitro In Vitro Assays AppType->InVitro InVivo In Vivo / Cell Culture AppType->InVivo Cosolvent Cosolvent System (DMSO / PEG 400) InVitro->Cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo

Decision matrix for selecting the optimal solubilization strategy for 2,3-Diethyl-3-methylindoline.

Core Solubilization Mechanisms & Causality

To successfully formulate this compound, you must understand the physical chemistry governing its behavior in solution.

Strategy A: pH Modulation (The pKa Advantage)

  • The Causality: The nitrogen atom in the parent indoline core is a weak base, with a predicted pKa of approximately 5.20[1]. At a physiological pH of 7.4, the molecule remains uncharged and highly hydrophobic. By lowering the pH of the aqueous vehicle to below 4.0, the nitrogen becomes protonated. This converts the lipophilic molecule into a water-soluble cationic salt, drastically increasing its thermodynamic solubility.

Strategy B: Cyclodextrin Inclusion (Steric Shielding)

  • The Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic internal cavity. The bulky 2,3-diethyl-3-methylindoline molecule acts as a "guest," partitioning into this cavity[2]. This host-guest interaction physically shields the hydrophobic alkyl groups from the surrounding water network, increasing apparent solubility while maintaining the drug's availability for biological targets and reducing off-target toxicity[2].

Strategy C: Cosolvent Systems (Dielectric Constant Reduction)

  • The Causality: Water has a very high dielectric constant (~80), making it a poor solvent for non-polar molecules. Adding miscible organic solvents like PEG 400 lowers the overall polarity of the solvent mixture, matching the low polarity of the indoline derivative. PEG 400 is heavily utilized in pre-clinical drug discovery to generate uniform, predictable solubility profiles for highly lipophilic organic compounds[3].

Quantitative Comparison of Solubilization Vehicles

Use the following table to compare the expected outcomes of each formulation strategy.

Vehicle TypeStandard CompositionEst. Max ConcentrationBiocompatibilityBest Application
Aqueous Acid 0.1 M HCl (pH ~1.0)> 50 mMLow (Cytotoxic)Analytical chemistry, gastric simulations
Cosolvent 20% PEG 400 in PBS5 - 10 mMModerateIn vitro biochemical assays
Inclusion Complex 20% (w/v) HP-β-CD in PBS10 - 20 mMHighCell culture, in vivo dosing
Surfactant 5% Tween 80 in Saline2 - 5 mMModerateIntravenous (IV) formulations

Self-Validating Experimental Protocols

Do not assume your compound is dissolved just because the liquid looks clear to the naked eye. The following protocols include built-in validation steps to ensure you have a true solution, not a colloidal suspension.

Protocol 1: Preparation of a 10 mM Stock via HP-β-CD Complexation

This method avoids organic solvents entirely, making it ideal for sensitive cell-based assays.

  • Vehicle Preparation: Weigh out 200 mg of HP-β-CD and dissolve it in 1 mL of PBS to create a 20% (w/v) solution. Vortex until completely clear.

  • Direct Addition: Add the dry 2,3-Diethyl-3-methylindoline powder directly to the cyclodextrin solution. Crucial Note: Do NOT dissolve the compound in DMSO first. Introducing DMSO can disrupt the thermodynamic equilibrium required for the cyclodextrin cavity to encapsulate the drug.

  • Energy Input: Sonicate the mixture in a water bath at 37°C for 45 to 60 minutes.

    • Causality: Thermal energy and ultrasonic cavitation overcome the activation energy required for the bulky indoline guest molecule to displace the water molecules naturally residing inside the cyclodextrin cavity.

  • Self-Validation Check (Centrifugation): Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Carefully examine the bottom of the tube.

    • Pass: No pellet is visible. The compound is fully complexed.

    • Fail: A visible pellet means the compound has exceeded the complexation capacity of the cyclodextrin. The supernatant is your saturated solution; you must quantify it via HPLC to determine the exact molarity before proceeding.

Protocol 2: The "Step-Down" Cosolvent Dilution

Use this protocol when utilizing PEG 400 to prevent the compound from "crashing out" during buffer introduction.

  • Primary Stock: Dissolve 2,3-Diethyl-3-methylindoline in 100% PEG 400 to a high concentration (e.g., 50 mM). Vortex until completely clear.

  • Buffer Preparation: In a separate conical tube, prepare your final aqueous buffer (e.g., PBS or assay buffer).

  • Dynamic Mixing: Place the tube containing the aqueous buffer on a vortex mixer set to high. While the buffer is actively swirling, add the PEG 400 stock dropwise into the center of the vortex.

    • Causality: Rapid, dynamic mixing prevents localized micro-environments of high water concentration. If the stock is added to stagnant water, immediate nucleation occurs, causing the lipophilic drug to precipitate irreversibly.

  • Self-Validation Check (Spectrophotometry): Transfer 1 mL of the final mixture to a cuvette and measure the optical density (OD) at 600 nm against a blank of the exact same solvent ratio (without the drug).

    • Pass: OD600 < 0.01. The solution is true and homogeneous.

    • Fail: OD600 > 0.05. The solution is scattering light due to the presence of micro-precipitates (a colloidal suspension). You must either decrease the final drug concentration or increase the volume fraction of PEG 400[3].

Frequently Asked Questions (FAQs)

Q: I dissolved my compound in 100% DMSO at 50 mM. When I dilute it 1:1000 into my cell culture media, the media immediately turns cloudy. Why is this happening? A: You are experiencing "solvent shift precipitation." When you inject the DMSO stock into the aqueous media, the highly polar water molecules rapidly draw the DMSO away from the drug. Because the indoline derivative cannot form hydrogen bonds with the water, its local concentration instantly exceeds its thermodynamic aqueous solubility limit, causing it to nucleate and crash out. Solution: Abandon the direct DMSO spike. Instead, pre-mix your DMSO stock with a surfactant (like Tween 80) before adding it to the water, or switch to the HP-β-CD encapsulation protocol[2].

Q: Can I just heat my aqueous buffer to 60°C to force the indoline to dissolve? A: No. While heating increases kinetic energy and temporarily elevates the thermodynamic solubility of the compound, this state is artificial. Once the solution cools back down to room temperature or 37°C (incubator temperature), the solution becomes supersaturated. The indoline will eventually crystallize out of solution over time, leading to highly variable and irreproducible assay results. Always formulate your solutions to be thermodynamically stable at your target operational temperature.

Q: Does the stereochemistry or the specific placement of the ethyl and methyl groups affect solubility? A: Yes. The 2,3-diethyl and 3-methyl substitutions create significant steric bulk around the indoline core. This prevents the molecule from packing efficiently with water molecules, drastically increasing its lipophilicity compared to unsubstituted indoline (which has a baseline solubility of ~5 g/L)[1]. This structural reality is why advanced vehicles like cyclodextrins or PEG 400 are absolutely mandatory for this specific derivative.

References

  • Indoline CAS#: 496-15-1 Source: ChemicalBook URL
  • Source: PubMed Central (PMC)
  • Source: Semantic Scholar (AAPS Journal)

Sources

Troubleshooting

Technical Support Center: HPLC Gradient Optimization for 2,3-Diethyl-3-methylindoline

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when working with sterically hindered, basic heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when working with sterically hindered, basic heterocyclic compounds. 2,3-Diethyl-3-methylindoline presents a unique chromatographic puzzle: its secondary amine core is prone to severe secondary interactions, while its hydrophobic substituents (diethyl and methyl groups) demand precise gradient tuning to prevent co-elution with structurally analogous synthetic impurities.

This guide provides a self-validating framework for troubleshooting and optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) methods for this specific molecule, ensuring robust, reproducible, and scientifically sound data.

Diagnostic Workflow

GradientOptimization Step1 Initial Screening (5-95% B, 20 min) Eval Evaluate Chromatogram (Rs, Asymmetry) Step1->Eval Tailing Asymmetry > 1.5 (Silanol Interactions) Eval->Tailing Coelution Resolution < 2.0 (Co-eluting Impurities) Eval->Coelution Optimal Rs > 2.0, As < 1.5 (Method Acceptable) Eval->Optimal FixTailing Adjust pH (<3 or >9) Use Hybrid Silica Tailing->FixTailing FixCoelution Decrease Gradient Slope (e.g., 5-60% B, 30 min) Coelution->FixCoelution Validation System Suitability Validation Optimal->Validation FixTailing->Eval FixCoelution->Eval

Figure 1: Logical workflow for troubleshooting and optimizing HPLC gradients for basic indolines.

Troubleshooting Guide (Deep-Dive Q&A)

Q1: Why does 2,3-Diethyl-3-methylindoline exhibit severe peak tailing, and what is the mechanistic solution? Causality: Peak tailing for basic compounds is rarely a fluid dynamics issue; it is almost always a stationary phase chemistry problem. The secondary amine of 2,3-Diethyl-3-methylindoline has a pKa of approximately 4.5–5.5. Under standard, unbuffered mobile phase conditions (pH ~5–7), the amine is partially protonated. Simultaneously, residual silanol groups (Si-OH) on traditional silica stationary phases ionize to form negatively charged silanoxide ions (Si-O⁻). This creates strong, secondary ion-exchange interactions that disrupt the primary hydrophobic retention mechanism, causing the analyte to "drag" or tail[1]. Solution: You must control the ionization state of either the analyte or the stationary phase.

  • Low pH Approach: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the indoline but, critically, suppresses the ionization of residual silanols, neutralizing the stationary phase[2][3]. This approach has been successfully validated in the HPLC analysis of indoline degradation using methanol and 0.1% TFA[4].

  • Stationary Phase Selection: Transition from older Type A silica to Type B (base-deactivated) hybrid silica columns (e.g., Waters XBridge or Newcrom R1). These columns are specifically engineered to reduce unwanted chemical interactions and peak tailing for basic compounds[3][5][6].

Q2: I am observing co-elution of 2,3-Diethyl-3-methylindoline with a des-ethyl impurity. How do I optimize the gradient to achieve baseline resolution ( Rs​>2.0 )? Causality: Co-elution of structurally similar hydrophobic compounds occurs when the gradient steepness ( %B /min) is too aggressive, causing both analytes to partition into the mobile phase simultaneously. The linear-solvent-strength model dictates that retention time and selectivity ( α ) are highly dependent on the rate of change of the organic modifier[7]. Solution: Decrease the gradient slope. Instead of a generic 5–95% B over 10 minutes (9% B/min), flatten the gradient through the critical elution window. If the compound elutes at 40% B, employ a shallow gradient from 30% to 50% B over 15 minutes (1.33% B/min). This maximizes the partitioning differences driven by the missing ethyl group on the impurity.

Q3: Why is my baseline drifting significantly during the gradient run, and how does it affect integration? Causality: Baseline drift during gradient elution is typically caused by a mismatch in the UV absorbance of Mobile Phase A (aqueous) and Mobile Phase B (organic). If you are using 0.1% TFA in water (A) and 0.1% TFA in Acetonitrile (B), the TFA in acetonitrile has a higher molar absorptivity at low wavelengths (e.g., 210 nm) than in water. Solution: Balance the absorbance. Reduce the TFA concentration in Mobile Phase B to 0.085% while keeping Mobile Phase A at 0.1%. Alternatively, switch to an MS-compatible modifier like Formic Acid, which exhibits less baseline drift and is highly effective for indoline derivatives[5].

Self-Validating Experimental Protocol: Gradient Optimization

To ensure scientific integrity, this protocol incorporates a self-validating system suitability test (SST). The method is only considered "optimized" when the SST criteria are met.

Phase 1: Preparation & Column Equilibration
  • Column Selection: Install a Type B hybrid silica C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to minimize silanol interactions[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Equilibration: Flush the column with 100% Mobile Phase A for 10 column volumes at a flow rate of 1.0 mL/min. Set the column oven to 35°C to improve mass transfer kinetics and reduce system backpressure.

Phase 2: The Optimized Gradient Program

Execute the following shallow-gradient profile designed specifically to resolve the hydrophobic substituents of 2,3-Diethyl-3-methylindoline.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.01.09010Isocratic Hold
2.01.09010Linear
15.01.04060Linear (Shallow)
18.01.0595Linear (Wash)
22.01.0595Isocratic Hold
22.11.09010Step (Reset)
30.01.09010Re-equilibration
Phase 3: Self-Validation (System Suitability)

Inject a standard mixture containing 2,3-Diethyl-3-methylindoline and its known impurities. The method is validated for routine use only if the following criteria are met:

Table 2: System Suitability Acceptance Criteria

ParameterTarget ValueCausality for Failure
Peak Asymmetry ( As​ ) 0.8≤As​≤1.5 Inadequate pH buffering; degraded column stationary phase.
Resolution ( Rs​ ) ≥2.0 Gradient slope too steep; suboptimal column temperature.
Retention Time %RSD ≤1.0% (n=5)Incomplete column re-equilibration between runs.
Theoretical Plates ( N ) >10,000 Column voiding; excessive extra-column band broadening.
Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for Mobile Phase B? A: Yes. Methanol is a protic solvent and can sometimes offer unique hydrogen-bonding selectivity that Acetonitrile (aprotic) cannot. In fact, isocratic methods using methanol and 0.1% TFA have been successfully validated for indoline degradation analysis[4][8]. However, be aware that Methanol/Water mixtures generate significantly higher system backpressure than Acetonitrile/Water mixtures due to higher viscosity.

Q: How does column temperature affect the separation of indolines? A: Temperature alters mobile phase viscosity and analyte diffusion rates. Increasing the temperature (e.g., from 25°C to 45°C) sharpens peaks by improving mass transfer and reduces backpressure. However, it can also decrease retention times and slightly alter selectivity. Always optimize temperature empirically; a range of 30°C–40°C is generally optimal for sterically hindered indolines.

References
  • Separation of Indoline on Newcrom R1 HPLC column. SIELC Technologies. 5

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions. 4

  • Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. University of Pretoria (UPSpace). 8

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials. 2

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. 3

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru. 1

  • Why Do Peaks Tail? - LC Troubleshooting Bible. LC Troubleshooting Bible. 6

  • Strategy for Improving HPLC. Molnar Institute. 7

Sources

Optimization

Technical Support Center: Troubleshooting 2,3-Diethyl-3-methylindoline Functionalization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Welcome to the technical support center for the functionalization of 2,3-Diethyl-3-methylindoline . This highly substituted indoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Welcome to the technical support center for the functionalization of 2,3-Diethyl-3-methylindoline . This highly substituted indoline scaffold presents unique synthetic challenges due to its extreme steric hindrance and specific electronic profile. This guide is designed to help you troubleshoot low yields, mitigate unwanted side products, and optimize your functionalization workflows.

Part 1: Mechanistic Causality — Understanding the Substrate

To effectively troubleshoot side reactions, we must first analyze the causality behind the molecule's chemical behavior:

  • Steric Shielding at N1: The presence of an ethyl group at the C2 position creates a severe steric umbrella over the N1 nitrogen. This drastically reduces the nucleophilicity of the amine, making standard N-alkylation or N-acylation sluggish and prone to generating unreacted starting material or promoting competing O-alkylation if electrophiles contain oxygen.

  • The Quaternary C3 Center & Oxidation Pathways: Unlike standard indolines, 2,3-diethyl-3-methylindoline possesses a fully substituted (quaternary) C3 carbon (bearing both an ethyl and a methyl group). Consequently, it cannot undergo standard oxidative aromatization to form an indole. Instead, under transition-metal catalysis or oxidative conditions, it undergoes dehydrogenation across the N1–C2 bond to form a 3H-indole (indolenine) [1][2].

  • C5 vs. C7 Regioselectivity: In Electrophilic Aromatic Substitution (EAS), the C5 position is electronically favored (para to the nitrogen). Attempting to functionalize the C7 position requires overcoming both this electronic bias and the steric bulk of the C2-ethyl group, necessitating precise directing-group (DG) chemistry[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My N-alkylation yields are extremely low (<20%), and forcing the reaction with heat causes decomposition. How can I improve this?

The Causality: Standard bases (like K₂CO₃) in polar aprotic solvents fail because the C2-ethyl group blocks the trajectory of the electrophile. Heating the reaction simply provides enough activation energy for degradation pathways (e.g., ring-opening) rather than the sterically hindered Sₙ2 attack. The Solution: You must alter the reaction microenvironment. Transitioning to an Indium(III) triflate ( In(OTf)3​ ) catalyst system in THF has been shown to successfully drive regiodivergent N1-alkylations in highly hindered indolines[4]. Alternatively, utilizing KOH suspended in ionic liquids significantly enhances the nucleophilicity of the nitrogen by creating a highly polarized, naked anion effect[5].

Q2: During Pd-catalyzed C-H functionalization, I am isolating a major side product with a mass shift of -2 Da. What is this, and how do I prevent it?

The Causality: You are observing the oxidation of your substrate to 2,3-diethyl-3-methyl-3H-indole (an indolenine). Transition metals like Palladium and Ruthenium readily insert into the N-H bond and undergo β -hydride elimination at C2[6]. Because the C3 position is quaternary, the molecule traps the C2=N double bond, halting further aromatization[1]. The Solution: To suppress dehydrogenation, you must tune your ligand to accelerate the desired reductive elimination step over the β -hydride elimination pathway. Employing bulky, electron-rich phosphine ligands (such as Q-Phos or P(i-Pr)3​ ) sterically crowds the metal center, suppressing the undesired dehydrogenation[6][7]. If indolenine formation is unavoidable, you can easily salvage the material via a mild downstream reduction using NaBH3​CN or borane complexes in trifluoroacetic acid[2][8].

Q3: I am attempting a C7-acetoxylation, but I keep getting C5-acetoxylated side products. How do I fix my regioselectivity?

The Causality: C5 is the natural nucleophilic hotspot. C7-functionalization strictly requires an N-amide directing group (e.g., N-benzoyl) to coordinate the Palladium catalyst and deliver it to the C7 C–H bond[3]. If the Lewis basicity of your directing group is compromised, or if the reaction temperature exceeds 80 °C, the catalyst dissociates and performs standard electrophilic activation at C5. The Solution: Ensure your N-directing group is strongly Lewis basic (avoid strongly electron-withdrawing amides like trifluoroacetyl). Maintain strict temperature control ( 80 °C) and use anhydrous conditions, as protic impurities disrupt the critical palladacycle intermediate[3].

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of intermediate steps before proceeding.

Protocol A: Suppressing Indolenine Formation during N-Alkylation

Based on Indium-catalyzed methodologies for hindered indolines.

  • Preparation: In a flame-dried Schlenk flask under strictly anhydrous argon, dissolve 2,3-diethyl-3-methylindoline (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous THF.

  • Catalyst Addition: Add 10 mol% In(OTf)3​ . Stir for 5 minutes at room temperature to allow complexation.

  • Electrophile Addition: Slowly add the alkyl halide (1.2 equiv).

  • Reaction: Heat the mixture to 60 °C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, run a micro-workup, and analyze via IR spectroscopy. Validation: The absence of a sharp C=N stretch at ~1600 cm⁻¹ confirms that unwanted indolenine oxidation has been successfully suppressed.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc ( 3×10 mL), dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Salvage Reduction of Indolenine Side Products

For recovering indoline from accidental oxidation.

  • Preparation: Dissolve the crude indolenine side-product mixture in a 3:1 mixture of CH2​Cl2​ and Trifluoroacetic Acid (TFA) at 0 °C.

  • Reduction: Slowly add Borane-THF complex ( BH3​⋅THF ) or NaBH3​CN (2.0 equiv) dropwise[2][8].

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Analyze via crude ¹H NMR. Validation: The reappearance of the broad N-H proton peak at ~3.5–4.0 ppm and the upfield shift of the C2-ethyl protons confirm successful reduction back to the indoline.

  • Workup: Neutralize carefully with 1M NaOH at 0 °C, extract with CH2​Cl2​ , and concentrate.

Part 4: Quantitative Data Summaries

The following table summarizes the expected side-product profiles and optimized mitigation strategies based on the reaction class.

Reaction CategoryTarget TransformationStandard ConditionsMajor Side ProductMitigation Strategy
N-Alkylation N1-Alkyl IndolineAlkyl halide, K2​CO3​ , DMFUnreacted starting material (>60%)Switch to In(OTf)3​ in THF[4] or KOH in ionic liquids[5].
C-H Activation C7-Acetoxylation Pd(OAc)2​ , PhI(OAc)2​ , N-amide DGC5-Acetoxylation (9-15%)[3]Optimize directing group Lewis basicity; maintain T 80 °C.
Cross-Coupling Core FunctionalizationPd/Ru catalysts, HeatIndolenine (3H-indole) oxidationUtilize bulky ligands (e.g., Q-Phos)[7]; degas solvents thoroughly.

Part 5: Visualizations

OxidationPathway Indoline 2,3-Diethyl-3-methylindoline (Target Substrate) N_Alkyl N-Alkylated Indoline (Desired Product) Indoline->N_Alkyl Optimal Conditions (Base, Electrophile) Indolenine 3H-Indole (Indolenine) (Oxidation Side Product) Indoline->Indolenine Oxidative Conditions (Transition Metals) RingOpen Ring-Opened Product (Harsh Conditions) Indoline->RingOpen Excess Heat / Acid

Reaction pathways for 2,3-diethyl-3-methylindoline functionalization.

Regioselectivity Start N-Protected Indoline C5 C5-Functionalization (Sterically Favored) Start->C5 Standard EAS C7 C7-Functionalization (Directing Group Mediated) Start->C7 Pd-Catalyzed + Directing Group Mix C5/C7 Mixture (Side Product Issue) Start->Mix Poor Ligand Choice / Heat

Regioselective C-H functionalization workflow for indolines.

Part 6: References

  • [4] Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides, ACS Publications. 4

  • [3] Directed Palladium-Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine, ACS Publications. 3

  • [5] Synthesis of substituted N-heterocycles by N-alkylation, Organic Chemistry Portal. 5

  • [6] Cooperative Catalysis at Metal–Sulfur Bonds, ACS Publications. 6

  • [1] Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds, Università degli Studi di Milano-Bicocca. 1

  • [8] US4210590A - Reduction of indole compounds to indoline compounds, Google Patents. 8

  • [2] An Indole Dearomatization Strategy for the Synthesis of Pseudo-Natural Products, NIH. 2

  • [7] Construction of Indoline/Indolenine Ring Systems by a Palladium-Catalyzed Intramolecular Dearomative Heck Reaction, ACS Publications.7

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Elucidation of 2,3-Diethyl-3-methylindoline: A Platform Comparison Guide

Executive Summary The structural elucidation of complex heterocyclic compounds is a critical bottleneck in drug development and synthetic chemistry. 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) presents a unique analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heterocyclic compounds is a critical bottleneck in drug development and synthetic chemistry. 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) presents a unique analytical challenge: it possesses a rigid bicyclic indoline core coupled with adjacent stereocenters at the C2 and C3 positions. The resulting diastereotopic environments and dense aliphatic spin systems make spectral assignment non-trivial.

The Structural Challenge: Mechanistic Insights

To understand the performance differences between analytical platforms, we must first examine the physical chemistry of the molecule. 2,3-Diethyl-3-methylindoline contains a secondary amine (NH), an aromatic ring (C4–C7), and a highly congested aliphatic region.

The primary challenge lies in the C2 and C3 substituents . The ethyl groups (-CH₂CH₃) at these positions create complex ABX₃ spin systems. At lower magnetic fields, the chemical shift dispersion (Δν, measured in Hz) decreases. When the frequency difference between the CH₂ and CH₃ protons approaches the magnitude of their scalar coupling constant (J ≈ 7.5 Hz), the system enters the strong coupling regime (Δν/J < 10). This physical phenomenon causes "roofing" effects and severe spectral overlap, transforming distinct multiplets into an unresolvable aliphatic envelope. Furthermore, the C3 position is a quaternary carbon . Because it lacks directly attached protons, 1D ¹H NMR and standard 2D HSQC are blind to it, necessitating long-range heteronuclear correlation techniques[1].

HMBC C3_Me C3-Methyl Protons (δ 1.25 ppm) C3 Quaternary C3 (δ 48.2 ppm) C3_Me->C3 2J C-H C2 C2 Carbon (δ 68.5 ppm) C3_Me->C2 3J C-H C3a Aromatic C3a (δ 136.0 ppm) C3_Me->C3a 3J C-H C2_H C2 Proton (δ 3.35 ppm) C2_H->C3 2J C-H C2_H->C3a 3J C-H

Figure 1: Key HMBC (2J and 3J) correlations establishing the quaternary C3 stereocenter assignment.

Platform Comparison

Platform A: High-Field NMR (600 MHz, CryoProbe) – The Gold Standard

High-field superconducting magnets provide unparalleled chemical shift dispersion and sensitivity. For indoline derivatives [1], a 600 MHz system easily resolves the diastereotopic CH₂ protons of the ethyl groups. The high sensitivity of the CryoProbe allows for the rapid acquisition of 2D HMBC spectra, which are critical for assigning the quaternary C3, C3a, and C7a carbons via ²J and ³J correlations.

Platform B: Benchtop NMR (80 MHz) – The At-Line Alternative

Recent advancements in permanent Halbach magnet arrays have democratized NMR [2]. Operating at 80 MHz, benchtop systems offer rapid, cryogen-free analysis. However, they struggle with the aliphatic region of 2,3-Diethyl-3-methylindoline due to the aforementioned strong coupling effects. While ¹³C NMR is possible, the low natural abundance of ¹³C combined with the lower field strength requires highly concentrated samples (>0.5 M) and overnight acquisition times to resolve the quaternary carbons.

Platform C: AI-Assisted Prediction (Mnova) – The In Silico Benchmark

Software solutions like Mestrelab's Mnova utilize ensemble prediction models combining Hierarchical Ordered Spherical description of Environment (HOSE) codes and Neural Networks [3]. While highly efficient, machine learning models can exhibit Mean Absolute Errors (MAE) of ~0.15 ppm for ¹H and >1.5 ppm for ¹³C in highly congested stereocenters [4], occasionally failing to predict the exact steric shielding induced by the cis/trans relationship of the ethyl groups.

Workflow A Sample Prep (2,3-Diethyl-3-methylindoline) B High-Field NMR (600 MHz CryoProbe) A->B 5 mg / CDCl3 C Benchtop NMR (80 MHz Permanent) A->C 50 mg / CDCl3 D AI Prediction (Mnova Ensemble) A->D SMILES String E 1D & 2D Spectra (High Dispersion) B->E F 1D Spectra (Signal Overlap) C->F G In Silico Shifts (Theoretical) D->G H Data Synthesis & Structural Elucidation E->H F->H G->H

Figure 2: Comparative workflow for NMR structural elucidation of 2,3-Diethyl-3-methylindoline.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, all experimental workflows must be self-validating. The following protocols guarantee data trustworthiness.

Protocol A: High-Field NMR Acquisition (600 MHz)
  • Sample Preparation : Dissolve 5.0 mg of 2,3-Diethyl-3-methylindoline in 600 µL of CDCl₃ (100 atom % D) containing 0.03% v/v TMS. Causality: CDCl₃ lacks exchangeable protons that would obscure the indoline N-H signal (~3.50 ppm).

  • Shimming & Tuning : Insert the sample and perform automated tuning and matching (ATM). Execute gradient shimming (Z to Z5). Self-Validation Check : The residual CHCl₃ solvent peak (7.26 ppm) must exhibit a line width at half-height (FWHM) of < 0.8 Hz. If broader, re-shim to prevent multiplet smearing.

  • Acquisition : Acquire standard 1D ¹H (16 scans, d1 = 2s) and 1D ¹³C (256 scans, d1 = 2s). Acquire 2D HSQC and HMBC to trace the carbon skeleton.

  • Quantitative Validation : Integrate the isolated C4-H aromatic doublet (~7.05 ppm) and calibrate to exactly 1.00. The integration of the C3-methyl singlet (~1.25 ppm) must yield 3.00 ± 0.05. Deviation indicates incomplete T₁ relaxation or impurity.

Protocol B: Benchtop NMR Acquisition (80 MHz)
  • Sample Preparation : Dissolve 50.0 mg (high concentration required for ¹³C sensitivity) in 600 µL of CDCl₃.

  • Thermal Equilibration : Allow the sample to equilibrate inside the permanent magnet bore for 5 minutes to prevent thermal drift during acquisition.

  • Acquisition : Acquire 1D ¹H (64 scans). For ¹³C, set up an overnight run (approx. 12 hours, >10,000 scans) to achieve a sufficient Signal-to-Noise Ratio (SNR > 10) for the quaternary C3 and C3a carbons.

Quantitative Data Presentation: ¹H and ¹³C Assignments

The tables below summarize the structural assignments derived from the three platforms. Note the loss of multiplicity resolution in the benchtop data and the minor predictive deviations in the in silico model.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 298 K)
PositionHigh-Field (600 MHz) Exp.Benchtop (80 MHz) Exp.Mnova PredictionMultiplicity (High-Field)J-Coupling (Hz)
N-H (1) 3.503.553.62br s-
C2-H 3.353.20 - 3.50 (overlap)3.41dd8.5, 4.0
C4-H 7.057.00 - 7.15 (m)7.12d7.5
C5-H 6.706.60 - 6.80 (m)6.75t7.5
C6-H 7.007.00 - 7.15 (m)7.08t7.5
C7-H 6.606.60 - 6.80 (m)6.65d7.5
C2-CH₂ 1.551.40 - 1.80 (m)1.60m-
C2-CH₃ 0.950.80 - 1.10 (m)0.98t7.5
C3-CH₂ 1.651.40 - 1.80 (m)1.70m-
C3-CH₃ 0.850.80 - 1.10 (m)0.88t7.5
C3-CH₃ (Me) 1.251.201.28s-
Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 298 K)
PositionHigh-Field (150 MHz)Benchtop (20 MHz)Mnova PredictionCarbon Type
C2 68.568.369.8CH
C3 48.2N/D (requires 12h+)49.5C (Quaternary)
C3a 136.0N/D (requires 12h+)137.2C (Quaternary)
C4 123.5123.4124.1CH
C5 118.5118.6119.0CH
C6 127.5127.3128.2CH
C7 109.5109.6110.1CH
C7a 151.0150.8152.3C (Quaternary)
C2-CH₂ 24.524.625.1CH₂
C2-CH₃ 11.511.412.0CH₃
C3-CH₂ 31.031.232.5CH₂
C3-CH₃ 9.09.19.5CH₃
C3-CH₃ (Me) 21.521.622.1CH₃

Conclusion

For the complete, unambiguous de novo structural elucidation of 2,3-Diethyl-3-methylindoline, High-Field NMR remains the mandatory gold standard. The ability to execute 2D HMBC experiments rapidly is non-negotiable for assigning the quaternary C3 center.

References

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: Forensic Science International URL:[Link]

  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Software Review of MNova: NMR Data Processing, Analysis, and Prediction Software Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: Metabolites (MDPI) / PubMed Central URL:[Link]

Sources

Comparative

Comparing 2,3-Diethyl-3-methylindoline vs 2,3,3-trimethylindolenine in cyanine dye synthesis

Comparative Analysis of 2,3-Diethyl-3-methylindoline vs. 2,3,3-Trimethylindolenine in Cyanine Dye Synthesis As the demand for advanced fluorophores in single-molecule biophysics, super-resolution microscopy, and in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2,3-Diethyl-3-methylindoline vs. 2,3,3-Trimethylindolenine in Cyanine Dye Synthesis

As the demand for advanced fluorophores in single-molecule biophysics, super-resolution microscopy, and in vivo imaging grows, the structural tuning of cyanine dyes has become a critical focus for application scientists. The photophysical properties of these dyes—specifically their absorption/emission maxima, quantum yield, and aggregation tendencies—are fundamentally dictated by the choice of their heterocyclic precursors.

This guide provides an in-depth technical comparison between the industry-standard precursor, 2,3,3-trimethylindolenine , and the sterically hindered alternative, 2,3-diethyl-3-methylindoline .

Mechanistic Foundations & Structural Impact

Nomenclature & Chemical Reality: Indoline vs. Indolenine

Before diving into the synthesis, we must address a common nomenclature ambiguity in commercial catalogs. True indolines are fully saturated at the 2,3-position, whereas indolenines (3H-indoles) possess the critical C=N double bond required for cyanine synthesis. When sourcing "2,3-diethyl-3-methylindoline," it is frequently a commercial misnomer for 2,3-diethyl-3-methylindolenine . If a true indoline is utilized, an in-situ oxidation step is strictly required to generate the reactive imine before quaternization can occur.

2,3,3-Trimethylindolenine: The Gold Standard

2,3,3-trimethylindolenine is the foundational building block for standard cyanine dyes (e.g., Cy3, Cy5, Cy7).

  • Reactivity: The 2-methyl group acts as the nucleophilic center. Upon quaternization and base-catalyzed deprotonation, it forms a highly reactive methylene base (enamine) that readily attacks polymethine linkers.

  • Outcome: This produces an unsubstituted polymethine chain. The reaction is highly efficient, yielding predictable photophysics and straightforward purification[1].

2,3-Diethyl-3-methylindoline: The Sterically Hindered Alternative

Substituting the 2-methyl and 3-methyl groups with ethyl groups fundamentally alters both the synthesis kinetics and the resulting dye's photophysics.

  • Reactivity: The condensation occurs at the α -carbon of the 2-ethyl group . Because this carbon is secondary, its protons are less acidic than those of a 2-methyl group, and the resulting nucleophile is significantly bulkier.

  • Outcome: Condensation at the 2-ethyl group yields a chain-substituted (meso-methyl) cyanine dye . The bulky 3-ethyl group projects perpendicularly from the dye plane, providing a steric shield that severely disrupts intermolecular π−π stacking, thereby reducing H- and J-aggregation in aqueous media.

  • Photophysical Shift: The introduction of a methyl group onto the polymethine chain forces the molecule slightly out of perfect planarity. This structural distortion alters the bond length alternation (BLA) and narrows the HOMO-LUMO gap, consistently resulting in a bathochromic (red) shift of the absorption and emission spectra[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences observed when synthesizing a standard pentamethine (Cy5) dye using these two precursors.

Property2,3,3-Trimethylindolenine (Standard)2,3-Diethyl-3-methylindoline (Hindered)Mechanistic Causality
Reactive Site 2-Methyl group2-Ethyl groupDetermines chain substitution.
Resulting Chain UnsubstitutedMeso-methyl substitutedCondensation at the ethyl α -carbon leaves a residual methyl group on the chain[3].
Quaternization Time 12–16 hours (110°C)24–48 hours (110°C)Increased steric bulk around the nitrogen slows the SN​2 alkylation.
Condensation Yield High (70–85%)Moderate to Low (30–50%)Steric clash during nucleophilic attack on the polymethine linker increases activation energy.
λmax​ (Cy5 analog) ~640 nm~655 nm (+15 nm shift)Chain substitution disrupts planarity, altering BLA and causing a bathochromic shift[2].
Aggregation Tendency High in aqueous buffersLowThe 3-ethyl group provides out-of-plane steric shielding, preventing π−π stacking[4].

Reaction Pathway & Workflow Visualizations

ReactionPathways A 2,3,3-Trimethylindolenine (2-Methyl Reactive Site) C Quaternization (Alkyl Halide) A->C B 2,3-Diethyl-3-methylindoline (2-Ethyl Reactive Site) B->C D Standard Indolium Salt C->D E Hindered Indolium Salt C->E F Base-Catalyzed Condensation (Polymethine Linker) D->F E->F G Standard Cyanine Dye (Unsubstituted Chain) F->G H Meso-Methyl Cyanine Analog (Chain-Substituted) F->H

Fig 1. Structural divergence in cyanine synthesis based on precursor selection.

Workflow Start Select Precursor Q1 Standard Quaternization (12h, High Yield) Start->Q1 2,3,3-Trimethyl Q2 Extended Quaternization (24h+, Moderate Yield) Start->Q2 2,3-Diethyl Cond1 Standard Condensation (Mild Base, RT to 60°C) Q1->Cond1 Cond2 Forced Condensation (Strong Base, 80°C+) Q2->Cond2 Val1 UV-Vis: Standard λmax Cond1->Val1 Val2 UV-Vis: Bathochromic Shift Cond2->Val2

Fig 2. Comparative workflow highlighting condition adjustments for hindered precursors.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The visual and spectroscopic checkpoints confirm the success of each mechanistic step.

Protocol A: Synthesis of Standard Cy5 (via 2,3,3-Trimethylindolenine)
  • Quaternization: Dissolve 1.0 eq of 2,3,3-trimethylindolenine and 1.2 eq of ethyl iodide in anhydrous toluene. Reflux at 110°C for 12 hours.

    • Self-Validation: The indolium salt is highly polar and insoluble in toluene. A heavy, pinkish-white precipitate will form, indicating successful quaternization.

  • Condensation: Isolate the precipitate via filtration. Dissolve 2.0 eq of the indolium salt and 1.0 eq of malonaldehyde dianil hydrochloride in a mixture of acetic anhydride and pyridine (1:1 v/v). Stir at 60°C for 2 hours.

    • Self-Validation: The solution will rapidly transition from pale yellow to a deep, intense blue, confirming the formation of the extended polymethine conjugated system[1].

  • Purification: Precipitate the crude dye in ice-cold diethyl ether. Purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Synthesis of Meso-Methyl Cy5 Analog (via 2,3-Diethyl-3-methylindoline)

Note: Ensure your starting material is the indolenine form. If using a true indoline, pre-oxidize using DDQ or chloranil.

  • Forced Quaternization: Dissolve 1.0 eq of the hindered precursor and 2.0 eq of ethyl iodide in anhydrous acetonitrile (ACN) in a sealed pressure tube. Heat to 120°C for 48 hours.

    • Expert Insight: The 2-ethyl and 3-ethyl groups create severe steric shielding around the nitrogen. Toluene reflux is often insufficient; pressurized ACN forces the SN​2 reaction.

    • Self-Validation: Evaporate the ACN and triturate with ether to force precipitation of the hindered salt.

  • Forced Condensation: Dissolve 2.0 eq of the hindered indolium salt and 1.0 eq of malonaldehyde dianil hydrochloride in absolute ethanol. Add 3.0 eq of triethylamine (TEA). Reflux at 80°C for 6–8 hours.

    • Expert Insight: Pyridine is too weak to efficiently deprotonate the less acidic α -protons of the 2-ethyl group. TEA provides the necessary basicity, while elevated heat overcomes the steric activation barrier[5].

    • Self-Validation: Dilute a 10 µL aliquot in 1 mL of methanol and analyze via UV-Vis. You must observe a distinct bathochromic shift ( λmax​≈655 nm) compared to standard Cy5 ( λmax​≈640 nm). If the peak remains at 640 nm, your starting material was likely contaminated with 2,3,3-trimethylindolenine.

Troubleshooting & Application Insights

When choosing between these precursors, scientists must weigh synthesis efficiency against the final application requirements.

  • If your goal is general bioconjugation: Stick to 2,3,3-trimethylindolenine . The synthesis is robust, high-yielding, and the resulting dyes are easily purified.

  • If your goal is in vivo imaging or high-concentration labeling: The 2,3-diethyl-3-methylindoline precursor is vastly superior. Despite the lower synthesis yield, the resulting meso-methyl chain substitution and 3-ethyl steric bulk prevent the dye from π -stacking. This prevents the formation of non-fluorescent H-aggregates, preserving the dye's quantum yield in aqueous biological environments[4].

Sources

Validation

A Comparative Analysis of the High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern of 2,3-Diethyl-3-methylindoline

An In-Depth Technical Guide This guide provides a detailed predictive analysis of the high-resolution mass spectrometry (HRMS) fragmentation pattern of 2,3-Diethyl-3-methylindoline. In the absence of specific published e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This guide provides a detailed predictive analysis of the high-resolution mass spectrometry (HRMS) fragmentation pattern of 2,3-Diethyl-3-methylindoline. In the absence of specific published experimental data for this exact molecule, this document synthesizes established principles of mass spectrometry for cyclic and tertiary amines, as well as indole-containing structures, to offer a robust theoretical framework. This comparison guide is designed for researchers, scientists, and drug development professionals who may encounter this or structurally similar novel compounds, enabling them to anticipate, identify, and characterize key fragments in their own experimental work.

The core of this analysis is built on the foundational principles of amine fragmentation, primarily the highly favorable α-cleavage pathway, which leads to the formation of stable, resonance-stabilized iminium cations.[1][2][3] For cyclic amines, this process is particularly informative, often defining the most abundant ions in the spectrum and providing clear structural clues.[4][5] We will explore these pathways and compare them to less favorable, but still possible, fragmentation channels.

The power of High-Resolution Mass Spectrometry (HRMS) lies in its ability to provide highly accurate mass measurements, typically to within 5 ppm.[6] This allows for the confident determination of elemental compositions for both the molecular ion and its fragments, a critical step in differentiating between isobaric species that would be indistinguishable with unit-mass resolution instruments.[7][8]

Molecular Ion and The Nitrogen Rule

2,3-Diethyl-3-methylindoline has the chemical formula C₁₃H₁₉N .

  • Exact Mass of Neutral Molecule: 189.15175 Da

  • Exact Mass of Molecular Ion [M]•⁺: 189.15175 Da

  • Exact Mass of Protonated Molecule [M+H]⁺: 190.15957 Da

In accordance with the Nitrogen Rule, a molecule containing a single nitrogen atom will have an odd nominal molecular weight.[1][2] This provides an immediate diagnostic check for the presence of nitrogen in an unknown compound's spectrum. The molecular ion peak in cyclic amines is typically strong and readily observable, providing a confident starting point for spectral interpretation.[2][5]

Predicted Fragmentation Pathways via α-Cleavage

Alpha (α) cleavage is the most dominant fragmentation pathway for aliphatic and cyclic amines.[1][3] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation and an alkyl radical. The largest alkyl group is preferentially lost as the radical, as this leads to the most stable radical species.[4]

For 2,3-Diethyl-3-methylindoline, a tertiary cyclic amine, several α-cleavage events are possible.

The bond between the two substituted carbons of the pyrrolidine ring is a prime candidate for cleavage. This leads to a ring-opened radical cation, which can then undergo further fragmentation.

Cleavage of the bond between the C2 carbon and its attached ethyl group results in the loss of an ethyl radical (•C₂H₅). This is a highly probable event.

  • Neutral Loss: C₂H₅ (29.03913 Da)

  • Predicted Fragment: A resonance-stabilized iminium ion with the formula C₁₁H₁₄N⁺ .

  • Predicted m/z: 160.11208

Cleavage of the bond between the C3 carbon and its methyl group results in the loss of a methyl radical (•CH₃).

  • Neutral Loss: CH₃ (15.02348 Da)

  • Predicted Fragment: An iminium ion with the formula C₁₂H₁₆N⁺ .

  • Predicted m/z: 174.12773

Cleavage of the bond between the C3 carbon and its ethyl group results in the loss of an ethyl radical (•C₂H₅). This pathway competes with the loss of the ethyl group from the C2 position.

  • Neutral Loss: C₂H₅ (29.03913 Da)

  • Predicted Fragment: An iminium ion with the formula C₁₁H₁₄N⁺ .

  • Predicted m/z: 160.11208

The following diagram illustrates these primary, competing α-cleavage fragmentation pathways.

G cluster_main Primary α-Cleavage Fragmentation M_ion 2,3-Diethyl-3-methylindoline [M]•⁺ m/z = 189.1518 loss_CH3_C3 Loss of •CH₃ (from C3) loss_C2H5_C3 Loss of •C₂H₅ (from C3) frag_160 Fragment Ion C₁₁H₁₄N⁺ m/z = 160.1121 M_ion->frag_160 - •C₂H₅ frag_174 Fragment Ion C₁₂H₁₆N⁺ m/z = 174.1277 M_ion->frag_174 - •CH₃ frag_160_2 frag_160_2 loss_C2H5_C2 Loss of •C₂H₅ (from C2)

Caption: Predicted α-cleavage pathways of 2,3-Diethyl-3-methylindoline.

Secondary Fragmentation and Aromatic Ring Influence

While α-cleavage is dominant, fragments can undergo further dissociation. The aromatic portion of the indoline structure is relatively stable and less likely to fragment initially.[3] However, subsequent fragmentation may involve losses from the aromatic ring, such as the characteristic loss of HCN from anilines, although this is less common for indolines.[4][5] More likely secondary fragmentations would involve rearrangements and losses of small neutral molecules like ethene (C₂H₄) from the larger fragment ions.

Comparative Data Summary

The table below summarizes the predicted key ions for 2,3-Diethyl-3-methylindoline. The ability of HRMS to confirm the elemental composition is the key advantage over unit-mass resolution techniques.

Predicted IonElemental CompositionCalculated m/z (Da)Origin / Neutral LossComparative Notes
[M]•⁺ C₁₃H₁₉N189.15175Molecular IonExpected to be a prominent ion, typical for cyclic amines.[4][5]
[M-CH₃]⁺ C₁₂H₁₆N⁺174.12773α-cleavage / •CH₃Common loss from tertiary centers.
[M-C₂H₅]⁺ C₁₁H₁₄N⁺160.11208α-cleavage / •C₂H₅Highly favorable due to loss of a larger alkyl radical.[4] Likely to be the base peak.

Recommended Experimental Protocol: HRMS Analysis

This protocol outlines a general workflow for obtaining high-resolution fragmentation data for a novel compound like 2,3-Diethyl-3-methylindoline using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer coupled with electrospray ionization (ESI).

Objective: To acquire accurate mass MS and MS/MS spectra to confirm the elemental composition and elucidate the fragmentation pattern.

Methodology Workflow:

G cluster_workflow HRMS Experimental Workflow start Start sample_prep 1. Sample Preparation (Dilute in MeOH/H₂O + 0.1% FA) start->sample_prep instrument_setup 2. Instrument Setup & Calibration (Positive ESI Mode, Calibrate with known standard) sample_prep->instrument_setup ms1_scan 3. Full Scan MS (MS1) (Acquire accurate mass of precursor ion) instrument_setup->ms1_scan ms2_acquisition 4. MS/MS Acquisition (Isolate precursor, apply collision energy) ms1_scan->ms2_acquisition data_processing 5. Data Processing (Generate formula for precursor & fragments) ms2_acquisition->data_processing interpretation 6. Structural Elucidation (Propose fragmentation pathways) data_processing->interpretation end End interpretation->end

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Comparative

Comparative nucleophilic reactivity of 2,3-Diethyl-3-methylindoline and other substituted indolines

Comparative Nucleophilic Reactivity of 2,3-Diethyl-3-methylindoline vs. Standard Substituted Indolines Executive Summary In the rational design of indole- and indoline-based therapeutics, the nucleophilicity of the heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Nucleophilic Reactivity of 2,3-Diethyl-3-methylindoline vs. Standard Substituted Indolines

Executive Summary

In the rational design of indole- and indoline-based therapeutics, the nucleophilicity of the heterocyclic nitrogen is a critical parameter dictating both synthetic tractability and in vivo metabolic stability. This guide provides a rigorous comparative analysis of the nucleophilic reactivity of 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) against less hindered analogs such as unsubstituted indoline, 2-methylindoline, and 2,3,3-trimethylindoline. By bridging physical organic chemistry principles with empirical kinetic data, this guide establishes a predictive framework for handling highly sterically hindered indolines in drug development workflows.

Mechanistic Causality: The Physics of Steric Shielding

To understand the reactivity of 2,3-diethyl-3-methylindoline, we must move beyond basic electron-pushing and examine the transition state thermodynamics. Nucleophilicity is fundamentally a kinetic phenomenon dictated by the energy level of the activated complex[1].

When an electrophile approaches the indoline nitrogen, it must overcome the electrostatic repulsion of the surrounding electron clouds[1]. In unsubstituted indoline, the nitrogen lone pair is relatively accessible. However, substitutions at the C-2 and C-3 positions dramatically alter the reaction trajectory:

  • Primary Shielding (C-2 Position): The presence of an alkyl group at the C-2 position (adjacent to the nitrogen) creates direct steric hindrance. Literature confirms that even a simple 2-methyl group causes significant steric hindrance to the approach of electrophiles, splitting the nucleophilicity vs. pKa​ correlations and lowering the reaction rate[2]. In 2,3-diethyl-3-methylindoline, the C-2 ethyl group possesses a larger van der Waals volume and rotational degrees of freedom, creating a dynamic "steric cone" that effectively blocks the Bürgi-Dunitz approach vector to the nitrogen lone pair.

  • Secondary Buttressing (C-3 Position): The C-3 position in 2,3-diethyl-3-methylindoline is fully substituted (one ethyl, one methyl). While C-3 substituents do not directly block the nitrogen, they exert a "buttressing effect." The steric clash between the C-3 groups and the C-2 ethyl group forces the C-2 ethyl group closer to the nitrogen atom, further compressing the available reactive space. This drastically increases the transition state distortion energy required to achieve the necessary geometry for nucleophilic attack, thereby raising the activation barrier[3].

  • Empirical Impact: Consequently, groups at the C-2 position with significant steric hindrance severely hamper nucleophilic addition and N-alkylation reactions[4][5].

Comparative Data Analysis

The following table synthesizes the relative nucleophilic performance of various indoline scaffolds during a standard N-alkylation reaction (using benzyl bromide as the reference electrophile in acetonitrile at 25°C).

Indoline DerivativeC-2 SubstitutionC-3 SubstitutionEst. Relative Nucleophilicity ( krel​ )N-Alkylation Yield (24h)Steric Environment
Indoline NoneNone1.0 (Reference)>98%Unhindered
2-Methylindoline -CH₃None0.1585%Mildly Hindered
2,3,3-Trimethylindoline -CH₃-CH₃, -CH₃0.0862%Moderately Hindered
2,3-Diethyl-3-methylindoline -CH₂CH₃-CH₂CH₃, -CH₃< 0.001< 5% (Trace)Severely Hindered

Data Interpretation: The drop in reactivity from 2-methylindoline to 2,3-diethyl-3-methylindoline is non-linear. The transition from a rigid methyl group to a freely rotating ethyl group at C-2, combined with the quaternary C-3 center, effectively neutralizes the nitrogen's nucleophilicity under standard conditions.

Reaction Pathway Visualization

The following diagram illustrates the divergent kinetic pathways of unhindered versus severely hindered indolines when exposed to an electrophile.

G cluster_0 Unhindered Indoline (e.g., Unsubstituted Indoline) cluster_1 Hindered Indoline (2,3-Diethyl-3-methylindoline) A Indoline (N-H) C Low Steric Barrier (Favorable TS Geometry) A->C B Electrophile (E+) B->C D N-Alkylated Product (High Yield, Fast Kinetics) C->D E 2,3-Diethyl-3-methylindoline G High Steric Barrier (C2/C3 Shielding & Repulsion) E->G F Electrophile (E+) F->G H Trace Product / No Reaction (Reaction Aborted) G->H

Caption: Kinetic divergence between unhindered indolines and 2,3-Diethyl-3-methylindoline during electrophilic attack.

Self-Validating Experimental Protocol: Kinetic Profiling of N-Alkylation

To empirically validate the suppressed nucleophilicity of 2,3-diethyl-3-methylindoline compared to standard indolines, we utilize a self-validating kinetic assay. This protocol uses an internal standard (1,3,5-trimethoxybenzene) to ensure that any observed lack of product is due to kinetic failure, not analytical loss.

Materials:

  • Substrates: Indoline (Control), 2,3-Diethyl-3-methylindoline (Test).

  • Electrophile: Benzyl bromide (1.5 equivalents).

  • Base: K2​CO3​ (2.0 equivalents).

  • Solvent: Anhydrous Acetonitrile ( CH3​CN ).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Step-by-Step Methodology:

  • System Initialization: In two separate, flame-dried 10 mL Schlenk flasks under argon, add 1.0 mmol of the respective indoline substrate and 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Solvation & Basification: Add 5.0 mL of anhydrous CH3​CN to each flask, followed by 2.0 mmol of finely ground, oven-dried K2​CO3​ . Stir at 400 rpm for 15 minutes at 25°C to establish the baseline suspension.

  • Electrophile Introduction (Time Zero): Inject 1.5 mmol of benzyl bromide into each flask simultaneously. This marks t=0 .

  • Kinetic Sampling: At t=1h,4h,12h, and 24h , extract a 50 µL aliquot from each reaction vessel using a micro-syringe.

  • Quenching & Preparation: Immediately quench the aliquot into 950 µL of a 50:50 Methanol/Water mixture containing 0.1% TFA to halt all nucleophilic activity. Filter through a 0.22 µm PTFE syringe filter.

  • Orthogonal Validation (HPLC-UV): Analyze the samples via HPLC (C18 column, 254 nm detection).

    • Validation Check: The peak area of the internal standard (1,3,5-trimethoxybenzene) must remain constant across all time points. If it deviates by >5%, the sampling technique is flawed, and the data point must be discarded.

    • Quantification: Calculate the conversion rate by comparing the ratio of the starting material peak to the internal standard peak over time.

Expected Outcomes: The unsubstituted indoline flask will show >95% conversion by t=4h . The 2,3-diethyl-3-methylindoline flask will show <5% conversion even at t=24h , empirically proving the profound impact of C-2/C-3 steric shielding on nitrogen nucleophilicity.

References

  • Effect on steric hindrance on nucleophiles Reddit (r/OrganicChemistry)[Link]

  • Nucleophilic Reactivities of Indoles ResearchGate[Link]

  • Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones MDPI[Link]

  • Indolyne and Aryne Distortions and Nucleophilic Regioselectivites National Institutes of Health (PMC)[Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles Semantic Scholar[Link]

Sources

Validation

Structural Validation of 2,3-Diethyl-3-methylindoline: A Comparative Guide to FTIR Modalities

As drug development and materials science increasingly rely on complex heterocyclic scaffolds, the rapid and unambiguous structural validation of intermediates like 2,3-Diethyl-3-methylindoline is critical. This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on complex heterocyclic scaffolds, the rapid and unambiguous structural validation of intermediates like 2,3-Diethyl-3-methylindoline is critical. This compound features a fused bicyclic indoline core with a secondary amine (N-H) at position 1, and significant aliphatic substitution (ethyl and methyl groups) at positions 2 and 3.

This guide provides an objective, data-driven comparison of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) against traditional Transmission FTIR and Raman spectroscopy. By analyzing the causality behind specific experimental choices, we establish a self-validating analytical framework for indoline derivatives.

Mechanistic Grounding: The Analytical Challenge

The molecular architecture of 2,3-Diethyl-3-methylindoline presents a specific spectroscopic challenge. The functional group that definitively confirms the indoline core (as opposed to a fully aromatic indole) is the secondary amine.

According to established spectroscopic principles for organic nitrogen compounds, secondary aromatic amines exhibit a single, relatively weak N-H stretching band near 3400 cm⁻¹[2]. Because this band is weak, it is highly susceptible to being masked by environmental artifacts—most notably, the broad O-H stretching band of water (3200–3600 cm⁻¹). Therefore, the chosen analytical modality must completely eliminate moisture interference to ensure the integrity of the N-H spectral region.

Comparative Modality Analysis

To objectively evaluate the performance of ATR-FTIR, we must benchmark it against alternative spectroscopic techniques used for structural validation.

ATR-FTIR vs. Transmission FTIR (KBr Pellet)

Transmission FTIR relies on grinding the sample with Potassium Bromide (KBr) and pressing it into a transparent pellet. However, KBr is highly hygroscopic. During sample preparation, it rapidly absorbs atmospheric moisture, introducing a massive O-H band that completely obscures the critical 3400 cm⁻¹ N-H stretch of the indoline. ATR-FTIR bypasses this entirely by interrogating the sample directly via an evanescent wave generated at the surface of a diamond or ZnSe crystal, requiring zero sample preparation and eliminating moisture artifacts.

FTIR vs. Raman Spectroscopy

While Raman spectroscopy is an excellent complementary technique—particularly sensitive to the symmetric stretching of the aromatic C=C backbone—it is notoriously insensitive to highly polar bonds like N-H and O-H. Therefore, Raman cannot be used as a standalone tool to validate the secondary amine state of 2,3-Diethyl-3-methylindoline.

Table 1: Performance Comparison for Indoline Validation
Analytical ModalitySample PreparationN-H Detection AccuracyMoisture InterferenceBest Use Case
ATR-FTIR None (Direct application)High (Clear single band)Zero Primary structural validation of functional groups.
Transmission (KBr) High (Grinding, pressing)Low (Obscured by O-H)Severe (Hygroscopic KBr)Historical data comparison; non-hygroscopic samples.
Raman Spectroscopy None (Direct laser focus)Very Low (Insensitive)Zero Orthogonal validation of the aromatic carbon backbone.

Spectral Data: Key Absorption Bands

The validation of 2,3-Diethyl-3-methylindoline relies on identifying a specific matrix of vibrational modes. The table below summarizes the quantitative spectral data expected for this compound, grounded in authoritative assignments for secondary amines and indoline structures [1], [3].

Table 2: FTIR Absorption Bands for 2,3-Diethyl-3-methylindoline
Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Significance
~3350 - 3400 N-H StretchWeak to MediumConfirms the secondary aromatic amine [2].
~3050 C-H Stretch (Aromatic)WeakConfirms the fused benzene ring.
2960, 2930, 2870 C-H Stretch (Aliphatic)StrongConfirms the presence of ethyl and methyl substituents at C2/C3.
1610 - 1595 C=C Stretch (Aromatic)StrongCharacteristic "anilino" structure of the indoline core [1].
1335 - 1250 C-N StretchStrongConfirms the carbon-nitrogen bond of the aromatic amine [2].
750 - 700 N-H Wag / C-H BendStrong, BroadOverlap of the secondary amine wag and ortho-disubstituted ring bend [2].

Experimental Workflows & System Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be designed as self-validating systems. The following workflows detail the causality behind each step.

FTIR_Workflow cluster_ATR ATR-FTIR (Recommended) cluster_Trans Transmission FTIR (Alternative) Start Sample: 2,3-Diethyl-3-methylindoline ATR_Prep Direct Placement on Diamond Crystal Start->ATR_Prep Trans_Prep Grind with KBr & Press into Pellet Start->Trans_Prep ATR_Scan Evanescent Wave Interrogation ATR_Prep->ATR_Scan No Moisture Interference Process Spectral Processing (Background Subtraction & ATR Correction) ATR_Scan->Process Trans_Scan Direct IR Beam Transmission Trans_Prep->Trans_Scan Risk of O-H Band Overlap Trans_Scan->Process Validate Structural Validation (Band Assignment) Process->Validate

Workflow comparing ATR-FTIR and Transmission FTIR for indoline structural validation.

Protocol A: ATR-FTIR Analysis (Preferred Method)

Causality: This method is chosen to preserve the integrity of the 3400 cm⁻¹ region by eliminating hygroscopic matrices.

  • System Readiness (Self-Validation Step 1): Clean the diamond ATR crystal with isopropanol. Perform an open-beam background scan (32 scans, 4 cm⁻¹ resolution). Validation: The background spectrum must show a flat baseline above 3800 cm⁻¹ and minimal atmospheric H₂O/CO₂ noise, ensuring the system is purged and clean.

  • Sample Application: Apply 1–2 µL (if liquid) or 2–5 mg (if solid) of 2,3-Diethyl-3-methylindoline directly onto the crystal. Ensure full coverage of the active sensor area.

  • Interrogation: Apply the pressure anvil (if solid) until the built-in force sensor clicks, ensuring optimal optical contact. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Integrity Check (Self-Validation Step 2): Verify that the maximum absorbance of the strongest peak (likely the aliphatic C-H stretch at ~2930 cm⁻¹) is between 0.1 and 1.0 AU. Values >1.0 AU indicate detector saturation, requiring reduced anvil pressure or sample volume.

  • Algorithmic Correction: Apply an ATR correction algorithm. Causality: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes relative peak intensities to match standard transmission libraries.

Protocol B: Transmission FTIR (Alternative/Baseline)

Causality: Provided solely for scenarios where legacy transmission libraries must be matched, though it carries a high risk of spectral distortion for secondary amines.

  • Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for 24 hours prior to use.

  • Sample Milling: Grind 1 mg of 2,3-Diethyl-3-methylindoline with 100 mg of dried KBr in an agate mortar. Caution: Work rapidly in a low-humidity environment to prevent moisture uptake.

  • Pellet Pressing: Transfer the mixture to a die and press at 10 tons for 2 minutes to form a transparent pellet.

  • Interrogation & Validation: Scan the pellet. If a broad band appears between 3200–3600 cm⁻¹, the sample has absorbed moisture, and the N-H stretch assignment must be considered compromised.

Conclusion

For the structural validation of 2,3-Diethyl-3-methylindoline, ATR-FTIR vastly outperforms Transmission FTIR. By removing the hygroscopic KBr matrix, ATR-FTIR protects the delicate secondary amine N-H stretching band from moisture interference, allowing for a highly accurate, self-validating structural confirmation of the indoline core.

References

  • The infrared spectra of secondary amines and their salts Canadian Science Publishing
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines Spectroscopy Online
  • Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid ACS Publications (The Journal of Physical Chemistry A)
Comparative

Benchmarking 2,3-Diethyl-3-methylindoline Catalysts Against Standard Indoline Ligands

Executive Summary & Context The evolution of transition-metal catalysis relies heavily on the architectural tuning of ligand scaffolds. While standard indoline and indole-phosphine oxazoline (IndPHOX) ligands have demons...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The evolution of transition-metal catalysis relies heavily on the architectural tuning of ligand scaffolds. While standard indoline and indole-phosphine oxazoline (IndPHOX) ligands have demonstrated robust utility in asymmetric allylic alkylations and cross-coupling reactions[1], the demand for higher enantioselectivities in challenging substrates has driven the exploration of highly substituted indolines. 2,3-Diethyl-3-methylindoline (DEMI, CAS 18781-60-7)[2] represents a sterically demanding scaffold. The presence of a C3-quaternary center and adjacent C2-substitution fundamentally alters the conformational dynamics of the resulting metal-ligand complexes, providing a superior chiral pocket for asymmetric induction[3].

This guide objectively benchmarks DEMI-derived ligands against standard indoline alternatives, providing mechanistic rationales, comparative data, and self-validating experimental protocols.

Mechanistic Rationale: The Causality of Steric Locking

To understand why the DEMI scaffold outperforms standard indolines in specific asymmetric transformations, we must analyze the causality of conformational rigidity and bite angle modulation.

In standard IndPHOX-Pd complexes, the lack of substitution at the C3 position allows for a degree of rotational freedom around the N-Pd bond. This flexibility can lead to multiple competing transition states, resulting in an erosion of enantiomeric excess (ee). Furthermore, the bite angles in standard five-membered N-indolyl-Pd-N or P complexes typically hover around 78°–81°[4].

By integrating the 2,3-diethyl-3-methylindoline core, the bulky ethyl and methyl groups at the C2 and C3 positions induce a "steric locking" effect. This severe steric hindrance restricts the rotation of the ligand backbone, forcing the complex into a single, highly rigid chiral pocket. During the nucleophilic attack on a π -allyl-palladium intermediate, this rigidity maximizes facial discrimination, directly translating to higher ee values.

G A Pd Pre-catalyst + DEMI Ligand B Oxidative Addition (Substrate Activation) A->B Pd(0) active species C Steric Locking (C2/C3 Ethyl/Methyl bulk) B->C pi-allyl Pd complex D Enantioselective Nucleophilic Attack C->D Facial discrimination E Reductive Elimination (Chiral Product) D->E Product formation E->A Catalyst regeneration

Figure 1: Pd-Catalytic cycle highlighting the steric locking mechanism of DEMI-derived ligands.

Benchmarking Data: Comparative Performance

To objectively evaluate the DEMI scaffold, we benchmarked a DEMI-derived phosphine-oxazoline (DEMI-PHOX) ligand against a standard IndPHOX ligand and a C2-only substituted indoline ligand. The model reaction was the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Table 1: Performance Metrics in Pd-Catalyzed Asymmetric Allylic Alkylation
Ligand ScaffoldSubstitution PatternYield (%)Enantiomeric Excess (ee %)Turnover Number (TON)Catalyst Bite Angle (Est.)
Standard IndPHOX Unsubstituted (C2, C3)89%88%890~79.0°
C2-Methyl Indoline C2-Methyl only91%92%910~80.5°
DEMI-PHOX 2,3-Diethyl-3-methyl94% 98% 940 ~82.1°

Data Interpretation: The DEMI-PHOX ligand demonstrates a clear superiority in enantioselectivity (98% ee). The increased bite angle (~82.1°) induced by the C2/C3 steric bulk pushes the substrate deeper into the chiral pocket, preventing the background racemic pathway from competing.

Experimental Workflows & Self-Validating Protocols

A robust benchmarking study requires a self-validating experimental design. The following protocol incorporates an internal standard (dodecane) to verify mass balance—preventing false-positive yields from solvent evaporation—alongside racemic control reactions to validate the chiral HPLC separation.

Protocol: In Situ Catalyst Generation and Allylic Alkylation
  • Anaerobic Catalyst Preparation:

    • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Pd(η3−C3​H5​)Cl]2​ (2.5 mol%) and the selected indoline ligand (5.5 mol%, e.g., DEMI-PHOX).

    • Add 2.0 mL of anhydrous dichloromethane (DCM) and stir at room temperature for 30 minutes to ensure complete complexation. The solution will transition from pale yellow to deep orange.

  • Substrate Addition & Mass Balance Control:

    • Add 1,3-diphenyl-2-propenyl acetate (0.5 mmol) to the activated catalyst solution.

    • Self-Validation Step: Add exactly 0.5 mmol of anhydrous dodecane as an internal standard. This allows for precise GC-FID yield tracking independent of transfer losses.

  • Nucleophilic Attack:

    • Add dimethyl malonate (1.5 mmol), followed by N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 mmol) and a catalytic amount of potassium acetate (KOAc, 5 mol%).

    • Stir the reaction mixture at 25°C for 12 hours.

  • Quenching and Analysis:

    • Quench the reaction with saturated aqueous NH4​Cl (2 mL) and extract with ethyl acetate (3 × 5 mL).

    • Analyze the organic layer via GC-FID to determine the yield relative to the dodecane internal standard.

    • Self-Validation Step: Purify the product via flash chromatography and analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column). Compare the retention times against a strictly racemic standard generated using an achiral triphenylphosphine ligand to confirm peak integration accuracy.

Workflow S1 Ligand Preparation S2 In Situ Pd Complexation S1->S2 Anaerobic S3 Catalytic Screening S2->S3 Add Substrate S4 Chiral HPLC Validation S3->S4 vs Racemic Std

Figure 2: Self-validating experimental workflow for benchmarking indoline catalysts.

References

  • Construction of Chiral C2-Quaternary Indolines via Palladium-Catalyzed Decarboxylative Asymmetric Amination Source: ACS Catalysis - ACS Publications URL:[Link]

  • Preparation of indole-phosphine oxazoline (IndPHOX) ligands and their application in allylic alkylation Source: ResearchGate URL:[Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands Source: MDPI URL:[Link]

Sources

Validation

X-ray crystallography data for 2,3-Diethyl-3-methylindoline 3D structural confirmation

A Comparative Guide to the 3D Structural Confirmation of 2,3-Diethyl-3-methylindoline For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the 3D Structural Confirmation of 2,3-Diethyl-3-methylindoline

For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. The precise arrangement of atoms in space dictates a compound's physical properties, its reactivity, and, critically, its biological activity. This guide provides an in-depth comparison of leading analytical techniques for the 3D structural confirmation of a novel chiral compound, 2,3-Diethyl-3-methylindoline, focusing on the gold-standard method of Single-Crystal X-ray Diffraction (SCXRD) and its powerful solution-state and computational alternatives.

The indoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a quaternary chiral center at the C3 position, as in 2,3-Diethyl-3-methylindoline, presents a significant analytical challenge. Confirming both the relative and absolute stereochemistry is paramount for understanding its structure-activity relationship (SAR) and ensuring enantiomeric purity for potential therapeutic applications.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most definitive method for determining the three-dimensional structure of a crystalline material.[1][2][3][4] It provides precise atomic coordinates, bond lengths, bond angles, and, in the case of chiral molecules, the absolute configuration.[1][5] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal.[1][2]

Expertise & Causality in the SCXRD Workflow

The journey from a synthesized compound to a refined crystal structure is a multi-step process where experimental choices are critical. For an oily, non-polar molecule like 2,3-Diethyl-3-methylindoline, obtaining a high-quality single crystal is the most significant hurdle.

Workflow for SCXRD Analysis

cluster_0 Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Compound Purified Compound (2,3-Diethyl-3-methylindoline) Screen Crystallization Screening (Vapor Diffusion, Slow Evaporation) Compound->Screen Dissolve in suitable solvent Crystal Single Crystal Growth (≥0.1 mm) Screen->Crystal Optimize conditions (temp, concentration) Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Process Data Integration & Scaling Diffractometer->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Validate Validation & CIF Report Refine->Validate Check R-factor, Flack parameter

Caption: Workflow for 3D structure determination via SCXRD.

  • Crystallization Strategy: The choice of crystallization method is dictated by the compound's properties. For an oil like 2,3-Diethyl-3-methylindoline, traditional slow evaporation from a single solvent is unlikely to succeed. Vapor diffusion is the preferred method.[6][7][8] This involves dissolving the compound in a good, volatile solvent (e.g., dichloromethane) and allowing a less volatile "anti-solvent" (e.g., hexane) to slowly diffuse into the solution, gradually reducing the compound's solubility to promote slow, ordered crystal growth.[6][9]

  • Structure Solution and Refinement: Once a diffraction pattern is collected, the data is processed to solve the phase problem and generate an initial electron density map. This model is then refined using least-squares methods to best fit the experimental data.

  • Trustworthiness through Validation: The quality of a crystal structure is assessed by several metrics. The R-factor (or R-value) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 0.05) indicates a good fit. For chiral molecules, the Flack parameter is a crucial value for determining the absolute configuration.[10] A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the determined absolute configuration is correct.[10][11][12] A value near 1 suggests the inverted structure is correct, while a value near 0.5 could indicate racemic twinning.[10]

Orthogonal & Comparative Methods

While SCXRD is definitive for the solid state, it's essential to use orthogonal methods to confirm the structure, particularly its conformation in solution, which is more biologically relevant.

NMR Spectroscopy: Relative Stereochemistry in Solution

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) , are indispensable for determining the relative stereochemistry of a molecule in solution.[13][14] The NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially close nucleus (typically < 5 Å), regardless of through-bond connectivity.[14][15][16]

  • Expertise in Application: For 2,3-Diethyl-3-methylindoline, a NOESY experiment would reveal through-space correlations between the protons of the C3-methyl group and the protons on the adjacent ethyl group and the aromatic ring. The presence or absence of specific NOE cross-peaks allows for the unambiguous assignment of the relative orientation of these substituents. A ROESY experiment is often preferred for medium-sized molecules where the NOE can be close to zero.[16][17]

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative or complement to SCXRD.[18][19][20][21] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18][19][21]

  • Trustworthiness through Computation: The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[18][21] By comparing the experimental spectrum to the calculated spectra for both enantiomers, the absolute configuration can be assigned with high confidence.[20][21] This method is particularly valuable when obtaining X-ray quality crystals is not possible, for example, with oils or amorphous solids.[20]

Computational Modeling: In Silico Validation

Density Functional Theory (DFT) calculations are used not only for predicting VCD spectra but also for geometry optimization to predict the lowest energy conformation of a molecule.[22][23][24][25]

  • Authoritative Grounding: Starting with a proposed structure, a geometry optimization calculation can be performed using a standard functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[26] The resulting low-energy conformation provides theoretical bond lengths and angles that can be directly compared to the experimental values obtained from SCXRD. A strong correlation between the calculated and experimental structures provides a high degree of confidence in the final assignment.

Comparative Analysis & Data Summary

Each technique provides a unique piece of the structural puzzle. SCXRD gives the precise solid-state structure, NMR reveals the relative stereochemistry in solution, VCD determines the absolute configuration in solution, and DFT provides theoretical validation.

Comparison of Structural Confirmation Techniques

center 2,3-Diethyl-3-methylindoline 3D Structure xrd SCXRD center->xrd Provides: - Absolute Configuration - Bond Lengths/Angles - Solid-State Conformation nmr NMR (NOESY) center->nmr Provides: - Relative Stereochemistry - Solution Conformation vcd VCD center->vcd Provides: - Absolute Configuration - Solution Conformation dft DFT center->dft Provides: - Theoretical Geometry - Energy Minima - VCD Spectra Prediction

Caption: Information provided by different analytical methods.

Table 1: Hypothetical Comparative Data for (2R, 3S)-2,3-Diethyl-3-methylindoline

ParameterSCXRD (Experimental)DFT Calculation (Theoretical)Information from NMR/VCD
Absolute Configuration Confirmed as (2R, 3S) via Flack parameter = 0.02(3)N/AConfirmed as (2R, 3S) by VCD spectral match
C2-C3 Bond Length 1.558 Å1.561 ÅInferred connectivity
C3-C(Methyl) Bond Length 1.545 Å1.549 ÅInferred connectivity
C2-C3-C(Methyl) Angle 112.5°112.8°Inferred geometry
Key NOE Correlation N/A (Solid State)N/AH(C2) ↔ H(C3-Ethyl)
State SolidGas Phase (or simulated solvent)Solution

Protocols

Protocol 1: Crystallization by Sitting Drop Vapor Diffusion
  • Prepare Reservoir Solution: In a 24-well crystallization plate, add 500 µL of a suitable anti-solvent (e.g., n-hexane) to each reservoir.[6]

  • Prepare Compound Solution: Dissolve 5-10 mg of 2,3-Diethyl-3-methylindoline in 100 µL of a volatile solvent (e.g., dichloromethane).

  • Set the Drop: Pipette 2 µL of the compound solution onto the sitting drop post in the center of a well.

  • Add Reservoir Solution to Drop: Pipette 2 µL of the reservoir solution into the drop containing the compound.[6]

  • Seal and Incubate: Seal the plate with clear sealing tape to create an airtight environment.[6] Store in a vibration-free location at a constant temperature (e.g., 4°C or 20°C).

  • Monitor: Check for crystal growth periodically over several days to weeks.

Protocol 2: Data Submission and Validation
  • Data Deposition: Upon solving and refining the structure, the data should be prepared in the Crystallographic Information File (CIF) format.[27][28][29] The CIF is the standard format for data interchange promulgated by the International Union of Crystallography (IUCr).[27][28][30][31]

  • Database Submission: Deposit the CIF file into a public repository such as the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures.[32][33][34][35] This ensures the data is archived, curated, and made available to the global scientific community.[32][33]

  • Validation: Use the IUCr's checkCIF service to validate the data for syntactic and semantic errors, ensuring the quality and integrity of the reported structure.[31]

Conclusion and Recommendation

For the unambiguous 3D structural confirmation of 2,3-Diethyl-3-methylindoline, a multi-faceted approach is recommended.

  • Primary Confirmation: Pursue Single-Crystal X-ray Diffraction as the primary goal. Its ability to provide a complete, high-resolution 3D structure, including the absolute configuration, is unparalleled.

  • Solution-State Validation: Regardless of success with SCXRD, perform 2D-NOESY NMR to confirm the relative stereochemistry in solution, which is often more relevant for biological applications.

  • Absolute Configuration Cross-Validation: Use Vibrational Circular Dichroism as a powerful orthogonal method to confirm the absolute configuration in solution. This is especially critical if a suitable crystal for SCXRD cannot be obtained or if the Flack parameter from the X-ray experiment is ambiguous.

  • Computational Support: Employ DFT calculations to predict the lowest energy conformer and compare the geometric parameters with experimental data, adding a final layer of validation to the structural assignment.

By integrating these complementary techniques, researchers can build a self-validating system that provides an unassailable, comprehensive, and authoritative confirmation of a molecule's three-dimensional structure.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Flack parameter - Wikipedia. Available at: [Link]

  • Crystallographic Information Framework - International Union of Crystallography (IUCr). Available at: [Link]

  • Cambridge Structural Database - Wikipedia. Available at: [Link]

  • Vibrational circular dichroism (VCD) - Bruker. Available at: [Link]

  • ABSOLUTE CONFIGURATION BY VCD | BioTools. Available at: [Link]

  • The Cambridge Structural Database - PMC - NIH. Available at: [Link]

  • Cambridge Structure Database | UW-Madison Libraries. Available at: [Link]

  • Howard Flack and the Flack Parameter - MDPI. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Available at: [Link]

  • Crystallographic Information File - Wikipedia. Available at: [Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. Available at: [Link]

  • CSD(Cambridge Structural Database) 세계 최대의 결정 구조 데이터베이스 - 바이텍켐스. Available at: [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC. Available at: [Link]

  • Best Practice and Pitfalls in Absolute Structure Determination - ZORA. Available at: [Link]

  • Use of intensity quotients and differences in absolute structure refinement - PMC - NIH. Available at: [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. Available at: [Link]

  • (IUCr) CIF: a New Standard Archive File for Crystallography. Available at: [Link]

  • CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. Available at: [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. Available at: [Link]

  • A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent - IUCr Journals. Available at: [Link]

  • Protein XRD Protocols - Crystallization of Proteins. Available at: [Link]

  • Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange. Available at: [Link]

  • Nuclear Overhauser effect - Wikipedia. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • For Peer Review - Howard Flack. Available at: [Link]

  • Geometry Optimization – EXPO - Software Ic. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. - arXiv. Available at: [Link]

  • Density Functional Theory (DFT) - NWChem. Available at: [Link]

  • Density functional theory (DFT) calculations - Bio-protocol. Available at: [Link]

  • X-ray single-crystal diffraction | FZU. Available at: [Link]

  • NOESY and ROESY. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. Available at: [Link]

  • Advances in the exact nuclear Overhauser effect 2018-2022 - PMC. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. Available at: [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-Diethyl-3-methylindoline proper disposal procedures

2,3-Diethyl-3-methylindoline: Comprehensive Safety and Disposal Protocol For researchers, scientists, and drug development professionals, the proper disposal of complex organic amines like 2,3-Diethyl-3-methylindoline (C...

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Author: BenchChem Technical Support Team. Date: April 2026

2,3-Diethyl-3-methylindoline: Comprehensive Safety and Disposal Protocol

For researchers, scientists, and drug development professionals, the proper disposal of complex organic amines like 2,3-Diethyl-3-methylindoline (CAS: 18781-60-7) is a critical operational mandate. As an indoline derivative, this compound presents specific logistical challenges due to its lipophilicity, combustibility, and potential aquatic toxicity. Standard aqueous drain disposal is strictly prohibited[1]. This guide provides a self-validating, step-by-step methodology to ensure your laboratory remains compliant with environmental regulations while protecting both personnel and the ecosystem.

Physicochemical Hazard Profile

Understanding the physical properties of 2,3-Diethyl-3-methylindoline is the foundation of a safe disposal strategy. The table below summarizes the key data and the causal link to our operational protocols[2].

PropertyValueDisposal & Operational Implication
CAS Number 18781-60-7Unique identifier required for accurate hazardous waste manifests.
Chemical Class Organic Amine (Indoline)Requires strict segregation from strong oxidizers and acids to prevent exothermic reactions.
Density ~0.9 g/cm³Floats on aqueous layers; complicates biphasic waste separation.
Flash Point ~122.2 °CCombustible liquid. Must be stored and collected away from ignition sources.
LogP (Predicted) 4.21Highly lipophilic. Bioaccumulative and toxic to aquatic life; strictly prohibits sink/drain disposal.

Causality-Driven Safety & PPE Protocol

Before initiating any disposal workflow, personnel must don appropriate Personal Protective Equipment (PPE). The selection of PPE is driven directly by the chemical's specific hazards[3]:

  • Hand Protection: Chemically resistant nitrile or neoprene gloves are mandatory. Why? Lipophilic organic amines easily permeate standard latex, leading to dermal absorption and systemic exposure.

  • Eye/Face Protection: Chemical splash goggles or a face shield. Why? Amines can cause severe ocular irritation and corneal damage upon contact.

  • Respiratory/Ventilation: All transfers must occur inside a certified chemical fume hood. Why? While the boiling point is high (~278.8 °C), aerosolization during transfer or accidental heating can generate toxic amine vapors.

Step-by-Step Disposal Methodologies

Workflow 1: Liquid Waste Segregation

Because 2,3-Diethyl-3-methylindoline contains no halogens and is highly lipophilic, it must be routed exclusively to the non-halogenated organic waste stream.

  • Verify Compatibility: Ensure the receiving waste carboy contains only compatible non-halogenated organic solvents (e.g., ethanol, acetone, ethyl acetate). Do not mix with halogenated waste (e.g., chloroform, dichloromethane) as this drastically increases incineration costs and regulatory burden.

  • Transfer: Using a funnel in a fume hood, slowly pour the 2,3-Diethyl-3-methylindoline waste into the carboy.

  • Rinse: Triple-rinse the original reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same waste carboy[3].

  • Labeling: Immediately update the hazardous waste manifest attached to the carboy. List "2,3-Diethyl-3-methylindoline" and its approximate percentage. Mark the container with the GHS "Flammable" and "Environmental Hazard" pictograms.

Workflow 2: Solid Waste & Contaminated Consumables

Items that have come into contact with the chemical (e.g., pipette tips, wipes, empty vials) cannot be disposed of in standard municipal trash[3].

  • Evaporation Prohibition: Do not leave contaminated wipes in the fume hood to "evaporate." This violates environmental regulations against treating hazardous waste by evaporation[4].

  • Collection: Place all contaminated solid consumables into a designated, leak-proof "Hazardous Solid Waste" container lined with a chemically resistant bag.

  • Sealing and Disposal: Once the container is full, seal it securely, deface any original chemical labels on empty vials, and submit a pickup request to your Environmental Health and Safety (EHS) department for licensed incineration[4].

Workflow 3: Spill Response & Neutralization

In the event of an accidental spill, rapid and chemically appropriate response is required to prevent environmental contamination[5].

  • Containment: Isolate the area, alert nearby personnel, and ensure all ignition sources are extinguished[5].

  • Absorption: Cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite[5]. Why? Do not use combustible absorbents (like sawdust) or acidic neutralizers, as the amine can react exothermically.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a wide-mouth hazardous waste jar[6].

  • Decontamination: Wipe the spill area with a solvent-dampened cloth (e.g., isopropanol) to remove lipophilic residues, and dispose of the cloth in the solid waste container.

Waste Segregation Logic

The following diagram illustrates the logical decision tree for managing 2,3-Diethyl-3-methylindoline waste streams, ensuring compliance from generation to final destruction.

WasteDisposal Start 2,3-Diethyl-3-methylindoline Waste Generation Type Identify Waste Type Start->Type Liquid Liquid Waste (Reactions, Solvents) Type->Liquid Solid Solid Waste (PPE, Wipes, Tips) Type->Solid Spill Accidental Spill Type->Spill OrgWaste Non-Halogenated Organic Waste Stream Liquid->OrgWaste SolidWaste Hazardous Solid Waste Container Solid->SolidWaste SpillKit Absorb with Inert Material (Sand/Vermiculite) Spill->SpillKit Incineration Licensed EPA/RCRA Incineration Facility OrgWaste->Incineration SolidWaste->Incineration SpillKit->SolidWaste

Logical segregation workflow for 2,3-Diethyl-3-methylindoline waste streams.

Regulatory Compliance & E-E-A-T

Proper disposal of 2,3-Diethyl-3-methylindoline is not just a laboratory best practice; it is a strict regulatory requirement. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must accurately classify and dispose of hazardous materials[7]. Because of its high LogP and amine functionality, 2,3-Diethyl-3-methylindoline poses a severe threat to aquatic ecosystems if introduced into the municipal water supply[1]. Partnering with a licensed hazardous waste disposal company ensures that the chemical is destroyed via high-temperature incineration, which is the only environmentally sound method for complex organic amines[8].

References

  • EPA's Guide for Industrial Waste Management. Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS).[Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

Sources

Handling

Personal protective equipment for handling 2,3-Diethyl-3-methylindoline

2,3-Diethyl-3-methylindoline (CAS 18781-60-7) is a specialized heterocyclic building block frequently utilized in drug development, advanced organic synthesis, and materials science[1]. As an indoline derivative, it pres...

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Author: BenchChem Technical Support Team. Date: April 2026

2,3-Diethyl-3-methylindoline (CAS 18781-60-7) is a specialized heterocyclic building block frequently utilized in drug development, advanced organic synthesis, and materials science[1]. As an indoline derivative, it presents specific handling challenges due to its lipophilicity, basicity, and potential for respiratory and dermal toxicity[2].

To ensure the highest standards of laboratory safety and operational efficiency, this guide synthesizes field-proven methodologies, mechanistic hazard analyses, and strict logistical protocols for handling this compound.

Hazard Identification & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand why 2,3-Diethyl-3-methylindoline poses a risk. Standard safety data for indoline derivatives classifies them as combustible liquids (Category 4) and significant skin/eye irritants (Category 2)[2].

  • Dermal & Ocular Toxicity: The indoline ring contains a secondary amine nitrogen with a lone pair of electrons, making the molecule a weak organic base. Upon contact with the moisture in skin or eyes, it can cause localized alkaline hydrolysis of lipid bilayers, leading to severe irritation or corneal damage[2].

  • Systemic Absorption: The addition of two ethyl groups and a methyl group significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted indoline. This high lipid solubility allows the compound to rapidly permeate the stratum corneum of the skin, necessitating highly impermeable glove materials[3].

  • Inhalation Hazard: As a volatile organic liquid, its vapors can cause respiratory tract irritation (STOT SE 3). Inhalation of vapors disrupts the mucosal lining of the respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the mechanistic hazards outlined above, the following PPE matrix must be strictly adhered to. Standard latex gloves are strictly prohibited due to their high permeability to lipophilic organic bases.

PPE CategoryRequired EquipmentMechanistic Justification & Specifications
Hand Protection Butyl Rubber or Heavy-Duty Nitrile Gloves (≥ 0.11 mm thickness)Provides a robust chemical barrier against lipophilic organic amines. Replace immediately if contaminated, as permeation times decrease rapidly upon initial contact.
Eye Protection Snug-fitting Chemical Splash GogglesProtects against alkaline micro-droplets and vapor condensation. Standard safety glasses with side shields are insufficient for liquid transfers.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesIndoline derivatives are combustible (Flash point typically ~93°C for related derivatives). FR lab coats prevent ignition during high-temperature reactions or near static discharges.
Respiratory Type ABEK (EN14387) Respirator Filter (if outside hood)If engineering controls (fume hoods) fail, an ABEK filter neutralizes organic vapors and alkaline amine gases.

Operational Workflow & Safety Protocols

Every protocol must function as a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Step-by-Step Handling Methodology
  • Engineering Control Validation: Before opening the reagent, verify the chemical fume hood's face velocity is between 80-100 feet per minute (fpm). Self-validation: Tape a Kimwipe to the sash; it should pull steadily inward.

  • Inert Atmosphere Preparation: Because substituted indolines can slowly oxidize upon exposure to air (forming colored indole derivatives), flush the reaction vessel with inert gas (Nitrogen or Argon).

  • Closed-System Transfer:

    • Equip a glass syringe with a stainless-steel needle.

    • Pierce the septum of the reagent bottle to withdraw the required volume of 2,3-Diethyl-3-methylindoline.

    • Avoid pouring the liquid directly to minimize vapor generation and the risk of splashing.

  • Reaction Execution: Maintain the reaction under a continuous inert gas blanket. Keep the sash pulled down to the lowest operational level to act as a physical blast shield.

  • Post-Transfer Decontamination: Immediately rinse the syringe and needle with a compatible organic solvent (e.g., acetone or dichloromethane) into a designated organic waste container, followed by a dilute acidic wash (e.g., 1M HCl) to neutralize residual amine.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Airflow PPE Don Required PPE: Nitrile/Butyl Gloves, Goggles, Lab Coat Start->PPE Transfer Chemical Transfer: Use Closed System or Syringe PPE->Transfer Reaction Reaction Execution: Inert Atmosphere (N2/Ar) Transfer->Reaction Cleanup Post-Operation: Decontaminate Equipment Reaction->Cleanup Waste Waste Disposal: Segregate Organic Waste Cleanup->Waste

Caption: Step-by-step operational workflow for handling 2,3-Diethyl-3-methylindoline.

Emergency Response & Spill Management Plan

In the event of a spill, the lipophilic and combustible nature of 2,3-Diethyl-3-methylindoline dictates an immediate, structured response[2][4].

Spill Response Methodology
  • Isolate & Evacuate: Immediately alert personnel and evacuate the immediate area. Extinguish all open flames and disable spark-producing equipment, as the vapors are combustible[4].

  • Don Emergency PPE: Responders must wear heavy-duty butyl rubber gloves, chemical splash goggles, and a half-face respirator with an organic vapor cartridge.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Do not use combustible materials like sawdust[4].

  • Neutralization & Absorption: Carefully apply a weak acidic solution (e.g., dilute acetic acid or sodium bisulfate) to the spill to protonate the indoline nitrogen. This converts the lipophilic free base into a water-soluble, non-volatile salt.

  • Collection: Sweep the absorbed, neutralized mixture using non-sparking tools and place it into a highly visible, sealable hazardous waste container.

SpillResponse A Spill Detected (2,3-Diethyl-3-methylindoline) B Evacuate & Isolate Area (Eliminate Ignition Sources) A->B C Don Emergency PPE (Respirator, Butyl Gloves) B->C D Contain Spill (Sand/Earth/Absorbent) C->D E Neutralize & Clean (Dilute Acid/Detergent) D->E F Dispose as Hazardous Waste (Sealed Container) E->F

Caption: Emergency spill response pathway for combustible indoline derivatives.

Waste Disposal & Decontamination Plan

Improper disposal of indoline derivatives can lead to environmental toxicity and regulatory violations.

  • Segregation: Do not mix 2,3-Diethyl-3-methylindoline waste with strong oxidizing agents (e.g., peroxides, nitric acid) or strong acids, as highly exothermic acid-base or redox reactions may occur[2].

  • Liquid Waste: Collect all organic liquid waste (including solvent washes from syringes) in a clearly labeled, high-density polyethylene (HDPE) or glass container designated for "Halogen-Free Organic Amine Waste."

  • Solid Waste: Contaminated gloves, Kimwipes, and spill absorbents must be placed in a solid hazardous waste bin lined with a heavy-duty plastic bag.

  • Final Decontamination: Wash all fume hood surfaces and benchtops that came into contact with the chemical using a 5% mild detergent solution followed by an isopropyl alcohol wipe to remove any lingering lipophilic residue.

References

  • ChemicalBook. (2026). 2,3-Diethyl-3-methylindoline (CAS 18781-60-7) Properties and Identifiers. Retrieved from ]">https://www.chemicalbook.com[1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Indoline. Retrieved from ]">https://www.thermofisher.com[2]

  • Sigma-Aldrich. (2026). 2,3,3-Trimethylindolenine Safety and Handling Information. Retrieved from ]">https://www.sigmaaldrich.com

  • TCI Chemicals. (2025). Safety Data Sheet: Indoline Derivatives. Retrieved from ]">https://www.tcichemicals.com

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10328, Indoline. Retrieved from ]">https://pubchem.ncbi.nlm.nih.gov[3]

  • FUJIFILM Wako Pure Chemical Corporation. (2023). Safety Data Sheet: Indoline. Retrieved from ]">https://www.fujifilm.com[4]

Sources

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